molecular formula C4H12ClNO B1370066 1-Methoxypropan-2-amine hydrochloride CAS No. 677743-83-8

1-Methoxypropan-2-amine hydrochloride

Cat. No.: B1370066
CAS No.: 677743-83-8
M. Wt: 125.6 g/mol
InChI Key: RVDUOVVHQKMQLM-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOVVHQKMQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614272
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677743-83-8
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 1-methoxypropan-2-amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypropan-2-amine hydrochloride is the salt form of the versatile chiral building block, 1-methoxypropan-2-amine. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis and characterization, and a discussion of its significant applications in research and development.

Introduction

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a primary amine that possesses a chiral center, rendering it a valuable synthon for the stereoselective synthesis of bioactive molecules.[1][2] The conversion of this amine to its hydrochloride salt enhances its stability and handling properties, making it more amenable for use in various chemical processes. The hydrochloride salt is typically a solid, which simplifies purification and storage compared to the volatile liquid free base.[3] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its effective utilization.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its successful application in research and synthesis. The properties of both 1-methoxypropan-2-amine and its hydrochloride salt are summarized below.

1-Methoxypropan-2-amine (Free Base)

The free base, 1-methoxypropan-2-amine, is a colorless liquid with a characteristic ammonia-like odor.[1][4] It is soluble in water and is classified as a flammable liquid.[4]

PropertyValueSource(s)
Molecular FormulaC₄H₁₁NO[4]
Molecular Weight89.14 g/mol [4]
Density0.845 g/mL at 25 °C[5]
Boiling Point92.5-93.5 °C at 743 mmHg[5]
Flash Point8.9 °C[5]
Water SolubilitySoluble[1][4]
This compound

The hydrochloride salt is a solid, which offers advantages in handling and weighing for reactions.[3]

PropertyValueSource(s)
Molecular FormulaC₄H₁₂ClNO[3]
Molecular Weight125.60 g/mol [3]
Physical StateSolid[3]
Melting PointData not readily available
SolubilityData not readily available

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base reaction, starting from the free amine. The synthesis of the free amine itself can be achieved through various methods, including biocatalytic and traditional chemical routes.

Synthesis of 1-Methoxypropan-2-amine (Free Base)

A common industrial method for the synthesis of 1-methoxypropan-2-amine involves the reductive amination of 1-methoxy-2-propanone.[2] Another established route is the reaction of 1-methoxy-2-propanol with ammonia in the presence of a catalyst.[6] This reaction is typically carried out at elevated temperature and pressure.[6]

Experimental Protocol: Synthesis of 1-Methoxypropan-2-amine from 1-Methoxy-2-propanol

  • Reaction Setup: A high-pressure reactor is charged with 1-methoxy-2-propanol, a suitable catalyst (e.g., a mixture of NiO, ZrO₂, CuO, and MoO₃), and an excess of ammonia.[6]

  • Reaction Conditions: The reactor is pressurized (21-300 bar) and heated (170-220 °C).[6] The reaction is typically run in a continuous flow setup.[6]

  • Work-up and Purification: The resulting crude product, which contains water, is treated with aqueous sodium hydroxide to separate the aqueous and organic phases. The organic phase, containing the desired amine, is then distilled to yield anhydrous 1-methoxypropan-2-amine.[6]

G 1-Methoxy-2-propanol 1-Methoxy-2-propanol High Pressure Reactor High Pressure Reactor 1-Methoxy-2-propanol->High Pressure Reactor Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->High Pressure Reactor Catalyst Catalyst Catalyst->High Pressure Reactor Crude Product Crude Product High Pressure Reactor->Crude Product Phase Separation Phase Separation Crude Product->Phase Separation Aqueous NaOH Aqueous NaOH Aqueous NaOH->Phase Separation Organic Phase Organic Phase Phase Separation->Organic Phase Distillation Distillation Organic Phase->Distillation 1-Methoxypropan-2-amine 1-Methoxypropan-2-amine Distillation->1-Methoxypropan-2-amine

Caption: Synthesis of this compound.

Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show a characteristic broad absorption for the N-H stretch of the ammonium salt.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Applications in Research and Drug Development

1-Methoxypropan-2-amine and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals: The chiral nature of 1-methoxypropan-2-amine makes it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). [2]Chiral amines are common structural motifs in many drug molecules.

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound serves as a key intermediate in the production of certain agrochemicals where specific stereochemistry is crucial for efficacy and to minimize off-target effects. [2]* Organic Synthesis: As a primary amine, it can participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis. [1]

Safety and Handling

The free base, 1-methoxypropan-2-amine, is a flammable and corrosive liquid. [4]It can cause severe skin burns and eye damage. [7]The hydrochloride salt, being a solid, is generally less hazardous to handle than the volatile free base. However, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. [3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its stable, solid form simplifies handling and storage, making it a practical choice for various synthetic applications. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective use in research and development.

References

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane. (1998). Google Patents.
  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Methoxy-2-propylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

  • Chemsrc. (2025). (S)-(+)-1-Methoxy-2-propylamine. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in the synthesis of high-value chemicals, including pharmaceuticals and agrochemicals. The document delineates its fundamental physicochemical properties, explores stereoselective synthesis methodologies, details robust analytical characterization techniques, and discusses its key applications. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can apply these methods with a deep understanding of the critical parameters for success. The protocols described are designed to be self-validating, incorporating quality control checkpoints to guarantee the integrity of the final product.

Introduction to a Versatile Chiral Intermediate

1-Methoxypropan-2-amine, also known as methoxyisopropylamine (MOIPA), is a primary amine whose structure contains a chiral center. This chirality is of paramount importance; in drug development and agrochemistry, enantiomers of a compound can exhibit vastly different biological activities and toxicological profiles.[1] The (S)- and (R)-enantiomers, therefore, serve as valuable and distinct intermediates for producing enantiomerically pure active ingredients.[1] The hydrochloride salt is a common form for handling and storage, typically presenting as a stable, solid material.[2] This guide focuses on the synthesis, properties, and analysis of this salt and its corresponding free amine, providing the technical foundation necessary for its effective use in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis and formulation. 1-Methoxypropan-2-amine is a colorless liquid, while its hydrochloride salt is a solid, a distinction that influences handling and storage protocols.[2][3]

Property1-Methoxypropan-2-amine (Free Amine)1-Methoxypropan-2-amine HClSource(s)
Molecular Formula C₄H₁₁NOC₄H₁₂ClNO[2][3][4][5]
Molecular Weight 89.14 g/mol 125.60 g/mol [2][3][5][6][7]
Appearance Colorless liquid with ammonia-like odorSolid[2][3]
Boiling Point 92.5-93.5 °C (at 743 mm Hg)Not Applicable[5]
Density 0.845 g/mL at 25 °CNot Applicable[5]
Flash Point 8.9 °CNot Applicable[5]
Solubility Soluble in waterSoluble in water[4]
CAS Number 37143-54-7 (racemate)1162054-86-5 ((S)-enantiomer)[3][6]

Synthesis Methodologies: The Pursuit of Enantiopurity

The synthesis of enantiomerically pure 1-methoxypropan-2-amine is a critical challenge, as its value is intrinsically tied to its stereochemical integrity. Both biocatalytic and traditional chemical routes have been developed, each with distinct advantages.

Biocatalytic Synthesis via Asymmetric Transamination

Biocatalysis has emerged as a superior method for producing chiral amines due to its exceptional stereoselectivity and operation under environmentally benign conditions.[1] The use of transaminase enzymes to catalyze the asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone, is a highly efficient route to the desired (S)- or (R)-amine.[1][8]

Causality: The enzyme's active site is a chiral environment that precisely orients the substrate, dictating that the amine group is added to only one face of the ketone. This mechanism results in a product with very high enantiomeric excess (ee), often exceeding 99%.[8]

G cluster_0 Biocatalytic Synthesis Prochiral_Ketone 1-Methoxy-2-propanone Enzyme Transaminase (Stereoselective Catalyst) Prochiral_Ketone->Enzyme Substrate Amine_Donor Amine Donor (e.g., 2-Aminopropane) Amine_Donor->Enzyme Co-substrate Chiral_Amine (S)-1-Methoxypropan-2-amine Enzyme->Chiral_Amine Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct Co-product G cluster_1 Chemical Synthesis & Purification Alcohol 1-Methoxy-2-propanol Reactor Fixed-Bed Reactor (170-220°C, 21-300 bar) Catalyst: NiO/ZrO₂/CuO Alcohol->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Aqueous_Mixture Aqueous Reaction Mixture (Racemic Amine + Water) Reactor->Aqueous_Mixture NaOH_Addition Add aq. NaOH Aqueous_Mixture->NaOH_Addition Phase_Separation Phase Separation NaOH_Addition->Phase_Separation Organic_Phase Organic Phase (Amine) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (NaOH, Water) Phase_Separation->Aqueous_Phase Distillation Distillation Organic_Phase->Distillation Final_Product Anhydrous 1-Methoxypropan-2-amine Distillation->Final_Product

Caption: Chemical synthesis and purification of 1-Methoxypropan-2-amine.

Experimental Protocol: Chemical Synthesis and Anhydrous Isolation

  • Catalytic Amination: Continuously feed 1-methoxy-2-propanol and ammonia into a fixed-bed reactor containing the catalyst. Maintain the reaction at 170-220 °C and 21-300 bar. [9]The output is an aqueous mixture containing the product.

  • Basification: Treat the aqueous reaction mixture with a concentrated aqueous sodium hydroxide solution. This deprotonates the ammonium salt and reduces the amine's solubility in the aqueous phase, creating a distinct organic layer. [9]3. Phase Separation: Separate the top organic phase, which contains the crude 1-methoxypropan-2-amine, from the bottom aqueous phase. [9]4. Distillation: Fractionally distill the organic phase. The first fraction will be an azeotrope of water and the amine, which can be recycled. The subsequent fraction will be the pure, anhydrous 1-methoxypropan-2-amine. [9]5. Salt Formation: To obtain the hydrochloride salt, dissolve the pure amine in a suitable solvent (e.g., isopropanol) and carefully add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution. The solid hydrochloride salt will precipitate and can be collected by filtration.

Analytical Characterization

Rigorous analytical control is non-negotiable to ensure the identity, purity, and enantiomeric excess of the synthesized material. A multi-step workflow is essential for a complete characterization.

G cluster_0 Spectroscopy cluster_1 Chromatography Start Synthesized Product (1-Methoxypropan-2-amine HCl) Structural_ID Structural Identification Start->Structural_ID Purity Purity Assessment Start->Purity Stereochem Stereochemical Analysis Start->Stereochem NMR ¹H and ¹³C NMR Structural_ID->NMR MS Mass Spectrometry (MS) Structural_ID->MS IR Infrared (IR) Spectroscopy Structural_ID->IR GC Gas Chromatography (GC-FID) Purity->GC HPLC Chiral HPLC Stereochem->HPLC Final Qualified Material NMR->Final MS->Final IR->Final GC->Final HPLC->Final

Caption: Workflow for the analytical characterization of the final product.

Protocol: Purity and Identity Confirmation by GC-MS
  • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 1 mL of methanol. Neutralize with a small amount of base (e.g., NaOH in methanol) to liberate the free amine for GC analysis.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) detector and a non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Analysis: Inject 1 µL of the prepared sample. The retention time of the main peak confirms the identity against a known standard. The MS fragmentation pattern provides definitive structural confirmation. Purity is calculated based on the relative peak area (%).

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Derivatization (if necessary): For UV detection, the amine may need to be derivatized with a chromophore-containing agent (e.g., 1-naphthyl isothiocyanate). [10]2. Sample Preparation: Prepare a solution of the derivatized (or underivatized, if detectable) amine in the mobile phase at a concentration of ~1 mg/mL.

  • Instrumentation: Use an HPLC system with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H) and a UV detector.

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample. The two enantiomers will separate into distinct peaks. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Applications in Research and Development

The primary value of this compound lies in its role as a chiral building block. [1][11]Its bifunctional nature (amine and methoxy ether) allows it to be incorporated into larger, more complex molecules without destroying the crucial stereocenter.

  • Pharmaceuticals: It is a key intermediate for numerous active pharmaceutical ingredients (APIs) where specific stereochemistry is required for therapeutic efficacy.

  • Agrochemicals: The compound is used in the synthesis of modern pesticides and herbicides. For instance, (S)-1-methoxypropan-2-amine is a key structural component of the herbicide Dimethenamid-P (marketed as Outlook®). [11]

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the chemical's integrity. The free amine and its hydrochloride salt have different hazard profiles.

ChemicalKey HazardsGHS Pictograms
1-Methoxypropan-2-amine (Free Amine) Highly Flammable Liquid; Harmful if Swallowed; Causes Severe Skin Burns and Eye Damage; Harmful to Aquatic Life. [3]🔥, corrosive, health hazard
1-Methoxypropan-2-amine HCl May be harmful if swallowed or inhaled; May cause skin and eye irritation. [6]warning

Handling Precautions

  • Always work in a well-ventilated area or inside a chemical fume hood. [12][13]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. * When handling the free amine, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [12][13]* Keep away from heat, sparks, and open flames. * Ensure eyewash stations and safety showers are readily accessible. [12] Storage Guidelines

  • Store containers in a dry, cool, and well-ventilated place. [12]* Keep containers tightly closed to prevent moisture absorption and evaporation. * For the hydrochloride salt, long-term storage under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended to ensure stability. [6][7]* Store away from incompatible materials, such as strong oxidizing agents and acids.

References

  • PubChem. (2026). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
  • Gamonet, C., et al. (2025). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Schoen, S., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. European Patent No. EP0881211A1.
  • BuyersGuideChem. (n.d.). 1-Methoxypropan-2-amine. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2020). Safety Data Sheet: Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1-Amino-2-propanol. U.S. Department of Labor. Retrieved from [Link]

Sources

A-Z Guide to the Structural Elucidation of 1-Methoxypropan-2-amine Hydrochloride: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural identification of chemical entities is a cornerstone of drug development, chemical synthesis, and materials science. Misidentification can lead to significant setbacks in research, compromised patient safety, and invalidation of scientific data. This in-depth guide provides a comprehensive, field-proven workflow for the structural elucidation of 1-methoxypropan-2-amine hydrochloride, a versatile chiral building block. We move beyond a simple recitation of techniques, offering a logical, self-validating framework that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The causality behind each experimental choice is detailed, providing researchers with a robust strategy for confirming the identity, connectivity, and stereochemistry of small molecules. The guide culminates with the gold-standard method of Single-Crystal X-ray Diffraction for absolute structure confirmation.

Introduction: The Imperative for Rigorous Characterization

This compound (C₄H₁₁NO·HCl) is a primary amine containing an ether functional group. Its chirality and functional group arrangement make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Ensuring the precise structure—including the correct isomeric form and purity—is not merely an academic exercise; it is a critical prerequisite for its application. An impurity or an incorrect isomer could drastically alter the efficacy and safety profile of a final drug product.

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subgraph "cluster_0" { label="Initial Assessment"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Received\n(Presumed 1-Methoxypropan-2-amine HCl)"]; PhysChem [label="Physicochemical Properties\n(Formula, MW)"]; }

subgraph "cluster_1" { label="Spectroscopic Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)\n{Molecular Ion | Fragmentation Pattern}"]; IR [label="Infrared (FTIR) Spectroscopy\n{Functional Groups | Amine Salt ID}"]; NMR_1D [label="1D NMR Spectroscopy\n{¹H NMR | ¹³C NMR | DEPT-135}"]; NMR_2D [label="2D NMR Spectroscopy\n{COSY (H-H) | HSQC (C-H)}"]; }

subgraph "cluster_2" { label="Definitive Confirmation"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRD [label="Single-Crystal X-ray Diffraction\n(Absolute 3D Structure)"]; }

subgraph "cluster_3" { label="Conclusion"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Integrated Data Analysis"]; Structure [label="Structure Confirmed"]; }

// Workflow Edges Sample -> PhysChem [label="Calculate Expected"]; PhysChem -> MS [label="Verify MW"]; Sample -> IR [label="Identify Bonds"]; Sample -> NMR_1D [label="Map Skeleton"]; NMR_1D -> NMR_2D [label="Establish Connectivity"]; {MS, IR, NMR_2D} -> Analysis [lhead="cluster_1"]; Sample -> XRD [label="If crystal available\n(Gold Standard)"]; XRD -> Analysis; Analysis -> Structure; } Figure 1: A comprehensive workflow for the structural elucidation of an organic compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first confirm the molecular weight and identify the key functional groups. This foundational data provides the initial constraints for our structural hypothesis.

Mass Spectrometry (MS): Confirming the Molecular Mass and Key Fragments

Mass spectrometry provides the molecular weight of the free base and offers clues to the structure through its fragmentation pattern. For amines, α-cleavage is a characteristic and informative fragmentation pathway.[1]

  • Causality of Experimental Choice: Electrospray Ionization (ESI) is chosen as the ionization method. It is a "soft" technique that is ideal for polar molecules like amine hydrochlorides, as it tends to generate the protonated molecular ion of the free base, [M+H]⁺, with minimal initial fragmentation. This allows for a clear determination of the molecular weight.

  • Expected Observations: The molecular formula of 1-methoxypropan-2-amine is C₄H₁₁NO, with a monoisotopic mass of 89.14 g/mol .[2] In ESI-MS operating in positive ion mode, we expect to see a prominent peak at an m/z (mass-to-charge ratio) of 90.1, corresponding to the protonated free base [C₄H₁₁NO + H]⁺. The presence of a single nitrogen atom results in an odd nominal molecular mass for the free base, which is a helpful diagnostic tool according to the Nitrogen Rule.[3]

  • Fragmentation Analysis: The most significant fragmentation in aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1][4] This cleavage results in a stable, resonance-stabilized iminium ion. For 1-methoxypropan-2-amine, two α-cleavage events are possible:

    • Loss of a methyl (•CH₃) radical, yielding a fragment with m/z = 74.

    • Loss of a methoxymethyl (•CH₂OCH₃) radical, yielding a fragment with m/z = 44. This fragment, [CH₃CH=NH₂]⁺, is often the base peak (the most intense peak) in the spectrum due to the stability of the secondary carbocation formed.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of functional groups within the molecule. For an amine hydrochloride, the spectrum is distinct from that of its free-base counterpart.[5]

  • Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and minimal sample preparation requirements. The key is to obtain a spectrum that clearly distinguishes between a free primary amine (R-NH₂) and a primary ammonium salt (R-NH₃⁺).

  • Expected Observations:

    • N-H Stretching: Instead of the two sharp peaks for a primary amine (typically 3300-3500 cm⁻¹), the ammonium salt (R-NH₃⁺) exhibits a very broad and strong absorption band from approximately 2800 to 3200 cm⁻¹. This broad envelope is due to the N-H⁺ stretching vibrations and often overlaps with the C-H stretching region.[5][6]

    • N-H Bending: A distinct absorption band is expected in the 1560-1620 cm⁻¹ range, corresponding to the asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[6]

    • C-H Stretching: Saturated C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is expected in the 1070-1150 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group Assignment
N-H⁺ Stretch2800 - 3200Very Broad, StrongPrimary Ammonium (-NH₃⁺)
C-H Stretch2850 - 2960Sharp, Medium-StrongAlkane (CH₃, CH₂, CH)
N-H⁺ Bend1560 - 1620Medium-StrongPrimary Ammonium (-NH₃⁺)
C-O Stretch1070 - 1150StrongEther (C-O-C)

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[7] A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon atom and confirms their connectivity.[8][9]

Protocol: NMR Sample Preparation
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube.

    • Rationale: D₂O is an excellent choice as it will exchange with the acidic N-H protons, causing their signal to disappear from the ¹H spectrum, which helps in their identification.[10] CD₃OD is also suitable and will not cause the N-H protons to exchange as rapidly.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, if the spectrometer does not use the solvent signal for referencing.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

1D NMR: Mapping the Skeleton

One-dimensional NMR provides the initial map of the proton and carbon environments.

  • ¹H NMR Spectroscopy: This experiment reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

    • Expected Signals:

      • -OCH₃ (3H): A sharp singlet around 3.3-3.4 ppm. It is a singlet because it has no adjacent protons.

      • -CH₂-O- (2H): A doublet of doublets or a multiplet around 3.4-3.6 ppm, coupled to the adjacent CH proton.

      • -CH(NH₃⁺)- (1H): A multiplet further downfield, around 3.1-3.3 ppm, due to the deshielding effect of the adjacent nitrogen atom. It will be coupled to the -CH₂- and -CH₃ groups.

      • -CH-CH₃ (3H): A doublet around 1.2-1.3 ppm, coupled to the single adjacent CH proton.

      • -NH₃⁺ (3H): A broad signal that may be difficult to observe. Its chemical shift is highly variable and dependent on concentration and solvent. In D₂O, this signal will disappear upon H/D exchange.

  • ¹³C NMR Spectroscopy: This experiment shows the number of unique carbon environments in the molecule.

    • Expected Signals:

      • -OCH₃: ~59 ppm

      • -CH₂-O-: ~75 ppm

      • -CH(NH₃⁺)-: ~50 ppm

      • -CH-CH₃: ~16 ppm

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons.

    • Expected Outcome:

      • CH₃ groups will appear as positive peaks.

      • CH₂ groups will appear as negative peaks.

      • CH groups will appear as positive peaks.

      • Quaternary carbons are absent in this molecule and would not appear in a DEPT-135 spectrum.

2D NMR: Confirming the Connectivity

Two-dimensional NMR experiments provide definitive proof of how the structural fragments identified in 1D NMR are connected.[11][12]

dot graph "NMR_Connectivity" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="ellipse", style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="none"];

subgraph "cluster_H" { label="¹H Signals"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_MeO [label="H-OCH₃\n(~3.3 ppm)"]; H_CH2 [label="H-CH₂\n(~3.5 ppm)"]; H_CH [label="H-CH\n(~3.2 ppm)"]; H_MeC [label="H-CH₃\n(~1.2 ppm)"]; }

subgraph "cluster_C" { label="¹³C Signals"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C_MeO [label="C-OCH₃\n(~59 ppm)"]; C_CH2 [label="C-CH₂\n(~75 ppm)"]; C_CH [label="C-CH\n(~50 ppm)"]; C_MeC [label="C-CH₃\n(~16 ppm)"]; }

// HSQC Correlations (Direct C-H Bonds) edge [style="dashed", color="#EA4335", constraint=false, label="HSQC"]; H_MeO -- C_MeO; H_CH2 -- C_CH2; H_CH -- C_CH; H_MeC -- C_MeC;

// COSY Correlations (Neighboring H-H Bonds) edge [style="solid", color="#202124", constraint=true, label="COSY"]; H_CH2 -- H_CH; H_CH -- H_MeC; } Figure 2: Expected 2D NMR correlations for 1-methoxypropan-2-amine.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][13]

    • Causality and Expected Correlations: A cross-peak will appear between the signals of coupled protons. We expect to see a clear correlation between:

      • The -CH(NH₃⁺)- proton and the protons of the adjacent -CH₂-O- group.

      • The -CH(NH₃⁺)- proton and the protons of the adjacent -CH-CH₃ group.

    • This experiment definitively establishes the CH₃-CH-CH₂ backbone of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[14]

    • Causality and Expected Correlations: A cross-peak indicates a direct one-bond C-H connection. We expect to see correlations between:

      • The proton signal at ~1.2 ppm and the carbon signal at ~16 ppm (the CH₃ group).

      • The proton signal at ~3.2 ppm and the carbon signal at ~50 ppm (the CH group).

      • The proton signal at ~3.5 ppm and the carbon signal at ~75 ppm (the CH₂ group).

      • The proton signal at ~3.3 ppm and the carbon signal at ~59 ppm (the OCH₃ group).

    • This experiment, combined with the DEPT-135 data, provides an unambiguous assignment for every carbon and its attached protons.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides overwhelming evidence for the structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous proof.[15] It provides a precise three-dimensional map of the atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry.[16][17]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound. A range of solvents (e.g., isopropanol, ethanol/ether mixtures) should be screened.

    • Rationale: Slow crystal growth minimizes defects in the crystal lattice, which is essential for obtaining high-quality diffraction data.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer generates a monochromatic X-ray beam that interacts with the crystal.[16] As the crystal is rotated, a detector collects the resulting diffraction pattern.[18]

  • Structure Solution and Refinement: The diffraction data is processed by specialized software. The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.[18]

  • Expected Outcome: The resulting structural model will definitively show the C-C-O-C ether linkage and the amine group at the C2 position of the propane chain. It will also confirm the ionic interaction between the protonated amine (NH₃⁺) and the chloride anion (Cl⁻) in the crystal lattice.

Integrated Analysis and Conclusion

The power of this workflow lies in the convergence of data from independent techniques. The molecular weight from MS is consistent with the atomic count from NMR and is ultimately confirmed by XRD. The functional groups identified by FTIR (ammonium, ether) are precisely located within the molecular framework established by a full suite of 1D and 2D NMR experiments. The COSY experiment confirms the proton-proton adjacencies, while the HSQC experiment maps each proton to its directly attached carbon, validating the assignments. Finally, SC-XRD provides the definitive three-dimensional structure, leaving no ambiguity. This multi-faceted, self-validating approach ensures the highest level of confidence in the structural elucidation of this compound, meeting the rigorous standards required for research and development.

Safety and Handling Precautions

This compound and its free base are flammable liquids and vapors. The compound is corrosive and can cause burns to the eyes, skin, and mucous membranes.[19] It is also harmful if swallowed.[20]

  • Handling: Always use this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[20]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.[21]

References

  • Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • 1H NMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Development of a Standard for FAIR Data Management of Spectroscopic Data. (n.d.). IUPAC. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2022). ChemRxiv. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • (1-methoxypropan-2-yl)(methyl)amine hydrochloride (C5H13NO). (n.d.). PubChem. [Link]

  • Structure Elucidation of Organic Compounds. (2023). YouTube. [Link]

  • (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ResearchGate. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016). IUPAC. [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

  • Safety Data Sheet: 1-Methoxy-2-propanol. (n.d.). Carl ROTH. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Materials. [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • 2D- NMR what is the different between COSY and HSQC??. (2019). ResearchGate. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. (n.d.). IUPAC. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications. [Link]

  • Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. (2026). ACS Publications. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • (S)-(+)-1-Methoxy-2-propylamine. (2025). Chemsrc. [Link]

  • Methoxyamine. (n.d.). Wikipedia. [Link]

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  • 1-Methoxypropan-2-amine. (n.d.). BuyersGuideChem. [Link]

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An In-Depth Technical Guide to the Synthesis of 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-methoxypropan-2-amine hydrochloride, a valuable building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic pathways, including chemical and biocatalytic routes. Each method is discussed with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. The guide also includes detailed characterization techniques and safety considerations, ensuring a thorough and practical resource for laboratory and industrial applications.

Introduction: Significance and Applications

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a chiral primary amine of significant interest in organic synthesis.[1] Its stereoisomers, particularly the (S)-enantiomer, are crucial intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The specific stereochemistry of this compound is often paramount to the efficacy and safety of the final products, as different enantiomers can exhibit vastly different biological activities.[1] The hydrochloride salt form offers improved stability, solubility, and ease of handling compared to the free amine, making it the preferred form for many applications.

This guide will delve into the primary synthetic routes to obtain this compound, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis.

Synthetic Strategies: Pathways to 1-Methoxypropan-2-amine

The synthesis of 1-methoxypropan-2-amine can be broadly categorized into two main approaches: chemical synthesis and biocatalytic synthesis. The choice of method often depends on the desired scale, stereochemical requirements, and available resources.

Chemical Synthesis Routes

Chemical methods offer versatility and are well-suited for large-scale production. The most common strategies involve the reductive amination of a ketone precursor or the direct amination of an alcohol.

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[2] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 1-methoxy-2-propanone, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion), which is then reduced by a hydride source to the final amine product. The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting ketone. Sodium borohydride (NaBH₄) is a common and cost-effective choice, often used in combination with an acid catalyst to facilitate imine formation.[3][4] For greater selectivity, especially when the ketone is sensitive to reduction, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[2]

Experimental Protocol: Chemical Reductive Amination

StepProcedureRationale
1. Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-propanone (1.0 eq) in methanol.Methanol is a suitable solvent that dissolves the reactants and is compatible with the reducing agent.
2. Amine Source Add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) to the flask.An excess of the ammonia source drives the equilibrium towards imine formation.
3. Imine Formation Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.This initial period allows for the condensation reaction to proceed before the addition of the reducing agent.
4. Reduction Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.The reaction is exothermic, and portion-wise addition at low temperature helps to control the reaction rate and prevent overheating.
5. Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours.This ensures the complete reduction of the imine to the amine.
6. Quenching Carefully add water to quench the excess NaBH₄.Water reacts with the unreacted borohydride in a controlled manner.
7. Work-up Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-methoxypropan-2-amine.This separates the product from inorganic salts and water.
8. Purification The crude product can be purified by distillation under reduced pressure.Distillation provides the pure free amine.

Logical Relationship: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification 1-Methoxy-2-propanone 1-Methoxy-2-propanone Imine_Formation Imine Formation (Methanol) 1-Methoxy-2-propanone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction In-situ Crude_Amine Crude 1-Methoxypropan-2-amine Reduction->Crude_Amine Work-up Pure_Amine Pure 1-Methoxypropan-2-amine Crude_Amine->Pure_Amine Distillation

Caption: Workflow for the synthesis of 1-methoxypropan-2-amine via reductive amination.

For industrial-scale production, the direct amination of alcohols offers a more atom-economical route. This method involves reacting 1-methoxy-2-propanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.

Mechanism and Rationale: The reaction is believed to proceed through a dehydrogenation-condensation-hydrogenation sequence. The alcohol is first dehydrogenated on the catalyst surface to form the corresponding ketone (1-methoxy-2-propanone). This ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated in situ to the desired primary amine.[5] A variety of catalysts can be used, with nickel-based catalysts being common.[5] A patent describes a catalyst composed of NiO, ZrO₂, CuO, and MoO₃.[5] The high pressure is necessary to maintain ammonia in the liquid phase and to favor the amination reaction.

Experimental Protocol: Direct Catalytic Amination

ParameterValue/ConditionsRationale
Reactants 1-Methoxy-2-propanol, Ammonia (liquid)Direct conversion of the alcohol to the amine.
Catalyst e.g., 40-60% NiO, 20-40% ZrO₂, 10-30% CuO, 0-2% MoO₃Heterogeneous catalyst for dehydrogenation, condensation, and hydrogenation.[5]
Reactor Fixed-bed continuous reactorSuitable for large-scale, continuous production.[5]
Temperature 170-220 °CProvides the necessary activation energy for the reaction.[5]
Pressure 21-300 barMaintains ammonia in the liquid phase and drives the reaction forward.[5]
Work-up 1. Treatment with aqueous NaOH to separate the product from the aqueous phase. 2. Distillation of the organic phase to first remove an azeotrope of water and the product, followed by distillation of the anhydrous amine.This procedure effectively removes water and purifies the product.[5]

Quantitative Data: This process can achieve high conversion and selectivity, with reported conversions of 1-methoxy-2-propanol up to 99% and selectivity for 1-methoxy-2-aminopropane up to 99.5%.[5] The overall yield after distillation can be around 86%.[5]

Biocatalytic Synthesis: The Enantioselective Advantage

For applications where enantiomeric purity is critical, biocatalysis offers a highly selective and environmentally friendly alternative to chemical methods.[1] Transaminases and amine dehydrogenases are two classes of enzymes that have been successfully employed for the synthesis of (S)-1-methoxypropan-2-amine.

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[6] This method allows for the asymmetric synthesis of chiral amines from prochiral ketones.

Mechanism and Rationale: The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to 1-methoxy-2-propanone.[7][8] The enzyme's active site contains a pyridoxal-5'-phosphate (PLP) cofactor, which facilitates the amino group transfer. The stereoselectivity of the enzyme ensures the formation of predominantly one enantiomer of the product. The by-product of the reaction is acetone, which can be removed to drive the reaction to completion.

Experimental Protocol: Transaminase-Catalyzed Synthesis

StepProcedureRationale
1. Reaction Buffer Prepare a suitable buffer solution (e.g., sodium phosphate buffer, pH 7.5).[7]Maintains the optimal pH for enzyme activity.
2. Reactant Addition To the buffer, add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal 5'-phosphate (cofactor).[7]These are the essential components for the transamination reaction.
3. Enzyme Addition Add the transaminase enzyme (e.g., from E. coli or Bacillus cells).[7]The enzyme is the catalyst for the asymmetric amination.
4. Reaction Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 8 hours).[7]These conditions are optimized for enzyme activity and reaction completion.
5. Quenching Terminate the reaction by adding an acid (e.g., concentrated HCl).[7]This denatures the enzyme and stops the reaction.
6. Work-up Remove unreacted ketone and by-product (acetone) by flash distillation. Add a strong base (e.g., 50% NaOH) to deprotonate the amine. Distill the free amine.[7]This isolates and purifies the product.

Quantitative Data: This biocatalytic process can produce (S)-1-methoxy-2-aminopropane with high enantiomeric excess (>99% ee) and at high concentrations (e.g., 0.6 M).[7]

Biocatalytic Synthesis Pathway

Biocatalytic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_products Products Ketone 1-Methoxy-2-propanone Enzyme Transaminase (+ PLP cofactor) Ketone->Enzyme Amine_Donor 2-Aminopropane Amine_Donor->Enzyme Chiral_Amine (S)-1-Methoxypropan-2-amine Enzyme->Chiral_Amine Byproduct Acetone Enzyme->Byproduct

Caption: Biocatalytic synthesis of (S)-1-methoxypropan-2-amine using a transaminase.

Formation of the Hydrochloride Salt

For many applications, the free amine is converted to its hydrochloride salt to improve its handling properties and stability.

Mechanism and Rationale: This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is more stable and less volatile than the free amine.

Experimental Protocol: Hydrochloride Salt Formation

StepProcedureRationale
1. Dissolution Dissolve the purified 1-methoxypropan-2-amine in a suitable solvent, such as isopropanol or diethyl ether.The solvent should dissolve the free amine but ideally precipitate the hydrochloride salt.
2. Acid Addition Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like isopropanol) to the stirred amine solution. The addition should be done carefully, as the reaction is exothermic.The stoichiometric amount of HCl is added to ensure complete conversion to the salt.
3. Precipitation The hydrochloride salt will typically precipitate out of the solution upon addition of the acid or upon cooling.The salt is generally less soluble in organic solvents than the free amine.
4. Isolation Collect the precipitated solid by filtration.Standard method for isolating a solid product.
5. Washing Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities.This purifies the final product.
6. Drying Dry the solid under vacuum to remove any residual solvent.Provides the final, pure hydrochloride salt.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties:

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: Generally soluble in water and polar protic solvents like methanol and ethanol.

Spectroscopic Data: While a dedicated public spectrum for this compound is not readily available, the following are the expected spectroscopic features based on the structure and data from the free amine and related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A doublet for the methyl group adjacent to the chiral center.

    • A multiplet for the proton at the chiral center (C2).

    • A doublet of doublets or multiplet for the two diastereotopic protons on the carbon bearing the methoxy group (C1).

    • A singlet for the methoxy group protons.

    • A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Distinct signals for the three carbon atoms of the propanamine backbone and the one carbon of the methoxy group. The carbon attached to the nitrogen will be shifted downfield.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 2400-3200 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

    • C-H stretching vibrations around 2800-3000 cm⁻¹.

    • C-O stretching vibration for the ether linkage, typically around 1100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak for the free amine (C₄H₁₁NO, MW: 89.14 g/mol ) upon fragmentation. The hydrochloride salt itself is not typically observed directly.

Safety and Handling

1-Methoxypropan-2-amine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: The free amine is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. Both chemical and biocatalytic methods have been presented, each with its own advantages depending on the specific requirements of the synthesis. The reductive amination of 1-methoxy-2-propanone and the direct amination of 1-methoxy-2-propanol are robust methods for large-scale production, while biocatalytic routes using transaminases offer excellent enantioselectivity for the synthesis of chiral products. By understanding the underlying principles and following the detailed protocols provided, researchers and professionals can confidently approach the synthesis of this important chemical intermediate.

References

  • Mertens, R., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. EP0881211A1. Google Patents.
  • Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. US6133018A. Google Patents.
  • Cheng, F., et al. (2023). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. Available at: [Link]

  • Stirling, D. I. (2000). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA International Journal for Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Available at: [Link]

  • Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. A Stepwise Procedure Involving Imine Formation in Methanol Followed by Reduction. The Journal of Organic Chemistry.
  • Saeedi, M., & Azizi, K. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry.

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1-Methoxypropan-2-amine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Methoxypropan-2-amine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies with a focus on stereoselectivity, and key analytical characterization techniques. Detailed protocols and process logic are presented to furnish researchers and drug development professionals with a practical and in-depth resource for utilizing this versatile intermediate.

Nomenclature and Chemical Identification

Precise identification of 1-Methoxypropan-2-amine and its various forms is crucial for regulatory compliance, procurement, and scientific accuracy. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt is typically used to improve stability and handling characteristics.

IdentifierValue
Systematic IUPAC Name This compound
Synonyms (±)-2-Amino-1-methoxypropane hydrochloride, Methoxyisopropylamine HCl
CAS Number 1162054-86-5 ((S)-enantiomer hydrochloride)[1]
626220-76-6 ((R)-enantiomer hydrochloride)[2]
677743-83-8 (racemic hydrochloride)[2]
37143-54-7 (racemic free base)[2][3][4][5][6]
99636-32-5 ((S)-enantiomer free base)[6][7][8]
Molecular Formula C₄H₁₂ClNO[1][9]
Molecular Weight 125.60 g/mol [1][9]
InChI Key (S-HCl) RVDUOVVHQKMQLM-PGMHMLKASA-N[9]
Canonical SMILES (S-HCl) CCOC.[H]Cl[1]

Physicochemical and Safety Properties

Understanding the properties of 1-Methoxypropan-2-amine and its hydrochloride salt is essential for safe handling, storage, and application in experimental design. The free base is a volatile, flammable liquid, while the hydrochloride salt is typically a more stable solid.

Properties of 1-Methoxypropan-2-amine (Free Base):

PropertyValueSource
Appearance Colorless to light yellow liquid[8][10]
Odor Pungent, ammonia-like[3][10]
Boiling Point 92.5-93.5 °C
Melting Point -95 °C[7][8]
Flash Point 8.9 °C[5][7]
Density 0.845 g/mL at 25 °C
Solubility Fully miscible in water[8]

Properties of this compound:

PropertyValueSource
Appearance Solid[9]
Molecular Formula C₄H₁₂ClNO[1][9]
Molecular Weight 125.60 g/mol [1][9]
Safety and Handling:

The free amine is classified as a highly flammable liquid and is corrosive, causing severe skin and eye damage.[7][10] The hydrochloride salt is generally less volatile and flammable but should still be handled with care.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere, as the compound can be air-sensitive.[2][4][8] For the hydrochloride salt, storage at 2-8°C is recommended.[1][8]

Synthesis of Enantiomerically Pure 1-Methoxypropan-2-amine

The synthesis of enantiomerically pure 1-Methoxypropan-2-amine is of paramount importance for pharmaceutical applications.[11] Biocatalytic methods are often preferred over classical chemical routes due to their high stereoselectivity and milder, more environmentally benign reaction conditions.[11]

Biocatalytic Synthesis via Transamination

A highly efficient and stereoselective route to (S)-1-methoxy-2-aminopropane involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[11][12]

Causality of Method Choice: Transaminases are powerful biocatalysts that can create chiral amines with very high enantiomeric excess (ee), often exceeding 99%.[12] This enzymatic approach avoids the need for chiral auxiliaries or difficult resolution steps that are common in traditional chemical synthesis, leading to a more efficient and atom-economical process.[11]

G cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products Ketone 1-Methoxy-2-propanone Transaminase Transaminase Enzyme (S)-selective Ketone->Transaminase Substrate Amine_Donor Amine Donor (e.g., 2-aminopropane) Amine_Donor->Transaminase Co-substrate Chiral_Amine (S)-1-Methoxypropan-2-amine Transaminase->Chiral_Amine Stereoselective amination Byproduct Ketone Byproduct (e.g., acetone) Transaminase->Byproduct

Caption: Biocatalytic synthesis of (S)-1-Methoxypropan-2-amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on established methodologies.[12]

StepProcedureRationale / Key Insight
1. Reaction Setup In a temperature-controlled vessel, dissolve 1-methoxy-2-propanone and an amine donor (e.g., 2-aminopropane) in a suitable buffer (e.g., sodium phosphate, pH 7.5).The buffer maintains the optimal pH for enzyme activity. The amine donor serves as the nitrogen source for the amination reaction.
2. Enzyme Addition Add the transaminase enzyme to the reaction mixture. If required, also add the cofactor pyridoxal phosphate (PLP).The enzyme is the catalyst that drives the stereoselective conversion. PLP is an essential cofactor for most transaminases.
3. Incubation Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress using HPLC or GC.Controlled temperature ensures enzyme stability and optimal reaction rate. Chromatographic monitoring allows for determination of conversion and enantiomeric excess.
4. Reaction Quench Once the desired conversion is reached (e.g., >99% ee), terminate the reaction by adding concentrated hydrochloric acid.Acidification denatures the enzyme, stopping the reaction. This step also converts the synthesized amine into its hydrochloride salt, which is less volatile and aids in purification.[12]
5. Product Isolation Remove the unreacted ketone and ketone byproduct by flash distillation. The resulting aqueous solution contains the desired this compound.The significant difference in volatility between the ketones and the amine salt allows for efficient separation via distillation.
6. Purification The product can be further purified by crystallization or other standard techniques if necessary.This step removes any remaining impurities to yield the final high-purity product.
Chemical Synthesis Routes

Alternative chemical methods include the amination of 1-methoxy-2-propanol over a catalyst at high temperature and pressure.[13] Another common approach is the reductive amination of 1-methoxy-2-propanone.[11] However, these methods typically produce a racemic mixture that requires a subsequent, often challenging, chiral resolution step to isolate the desired enantiomer.[11]

Analytical Characterization

Thorough characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach ensures a self-validating system of analysis.

G cluster_structure Spectroscopy cluster_purity Chromatography cluster_stereo Chiral Methods Start Synthesized Product (Crude Amine HCl) Structure_Confirm Structure Confirmation Start->Structure_Confirm Purity_Analysis Purity Analysis Start->Purity_Analysis Stereochem_Analysis Stereochemical Analysis Start->Stereochem_Analysis NMR NMR (¹H, ¹³C) Structure_Confirm->NMR MS Mass Spectrometry Structure_Confirm->MS IR FTIR Spectroscopy Structure_Confirm->IR GC Gas Chromatography (GC) Purity_Analysis->GC HPLC HPLC Purity_Analysis->HPLC Chiral_HPLC Chiral HPLC/GC Stereochem_Analysis->Chiral_HPLC Final Characterized Product

Caption: Workflow for the characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the proton environment. Key expected signals include a doublet for the C2-methyl group, a multiplet for the C2-proton, signals for the C1-methylene protons, and a singlet for the methoxy group protons.

    • ¹³C NMR : Confirms the carbon skeleton, with distinct signals expected for the three aliphatic carbons and the methoxy carbon.

  • Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern. For the free base (MW=89.14), the molecular ion peak [M]⁺ would be observed. Common fragments would arise from the cleavage of C-C and C-O bonds.

  • Infrared (IR) Spectroscopy : Identifies functional groups. Key absorptions include N-H stretching vibrations for the primary amine group (typically two bands in the 3200-3500 cm⁻¹ region), C-H stretching (around 2800-3000 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹).

  • Chiral Chromatography (HPLC or GC) : This is the most critical technique for determining the enantiomeric purity (ee). Using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, allowing for precise measurement of the enantiomeric excess.

Applications in Research and Drug Development

1-Methoxypropan-2-amine is a valuable intermediate, primarily due to its bifunctional and chiral nature.[11]

  • Pharmaceutical Synthesis : It serves as a key building block for a wide range of active pharmaceutical ingredients (APIs).[11] Its structure is incorporated into molecules targeting various receptors and enzymes.

  • Agrochemicals : The compound is used in the synthesis of modern pesticides and herbicides, where specific stereoisomers are often required for biological activity and to minimize off-target effects.[11]

  • Heterocyclic Chemistry : The primary amine functionality makes it a useful reagent for constructing various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its stereochemistry. This guide has detailed its fundamental properties, underscored the advantages of biocatalytic synthesis for achieving high enantiomeric purity, and outlined a robust workflow for its analytical characterization. The provided protocols and mechanistic insights serve as a foundational resource for scientists leveraging this compound in the precise and efficient synthesis of complex molecules for pharmaceutical and agrochemical applications.

References

  • Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy- (CAS 107-98-2). Retrieved from [Link]

  • Chemsrc. (2025). (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methoxypropan-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methoxypropan-2-amine Hydrochloride

1-Methoxypropan-2-amine, also known as methoxyisopropylamine, is a primary amine that serves as a critical chiral intermediate in the synthesis of a variety of complex molecules.[1] Its hydrochloride salt is often the preferred form for handling, storage, and certain synthetic applications due to its increased stability and crystallinity compared to the free amine. The stereochemistry of this compound is of particular importance, as different enantiomers can impart distinct biological activities to the final active pharmaceutical ingredient (API) or agrochemical.[1] This guide will focus on the racemic mixture and its enantiomeric forms, providing a thorough understanding of their properties.

Molecular Structure and Identification

The structural integrity of a starting material is paramount in drug development. This compound is characterized by a propyl chain with a methoxy group at the 1-position and an amine group at the 2-position, which is protonated in the hydrochloride salt form.

Key Identifiers:

AttributeValueSource
IUPAC Name 1-methoxypropan-2-aminium chloridePubChem[1]
Synonyms 2-Amino-1-methoxypropane hydrochloride, Methoxyisopropylamine HClPubChem[1]
Molecular Formula C₄H₁₂ClNOCymitQuimica[2]
Molecular Weight 125.60 g/mol CymitQuimica[2]
CAS Number (Racemic) 677743-83-8CymitQuimica[2]
CAS Number ((R)-enantiomer) 626220-76-6CymitQuimica[2]
CAS Number ((S)-enantiomer) 99636-32-5 (free amine)ChemicalBook[3]

Physicochemical Properties: A Comparative Analysis

Understanding the physical and chemical properties of 1-Methoxypropan-2-amine and its hydrochloride salt is crucial for process development, formulation, and ensuring consistent reaction kinetics.

Physical State and Appearance

The free amine, 1-methoxypropan-2-amine, is a colorless liquid with a characteristic pungent, ammonia-like odor.[1] In contrast, the hydrochloride salt is typically a solid, which offers advantages in terms of handling and stability.

Melting and Boiling Points

The volatility and phase transition temperatures are critical parameters for purification and reaction temperature control.

Property1-Methoxypropan-2-amineThis compoundSource
Melting Point -95 °CData not availableChemsrc[4]
Boiling Point 93.7 °C at 760 mmHgNot applicable (decomposes)Chemsrc[4]

The significantly lower melting point of the free amine highlights its liquid state at room temperature. The hydrochloride salt is expected to have a much higher melting point, characteristic of ionic compounds.

Solubility Profile

Solubility is a key determinant of a compound's utility in various reaction and purification solvents.

Solvent1-Methoxypropan-2-amineThis compoundRationale & Implications
Water Fully miscible[3]Expected to be highly solubleThe free amine is a polar molecule capable of hydrogen bonding. The ionic nature of the hydrochloride salt enhances its aqueous solubility, making it suitable for aqueous reaction conditions and extractions.
Methanol SolubleExpected to be solubleBoth forms are polar and should readily dissolve in polar protic solvents.
Ethanol SolubleExpected to be solubleSimilar to methanol, ethanol is a suitable solvent for both the free amine and its salt.
Non-polar solvents (e.g., Hexane) Sparingly solubleExpected to be insolubleThe high polarity of both the free amine and its salt leads to poor solubility in non-polar organic solvents. This differential solubility is often exploited in purification by extraction.
Acidity (pKa)

The pKa of the conjugate acid of 1-methoxypropan-2-amine is a critical parameter for understanding its reactivity and for developing effective purification and extraction protocols.

CompoundpKa (Predicted)Source
1-Methoxypropan-2-amine8.84 ± 0.10Guidechem[5]

This predicted pKa value indicates that 1-methoxypropan-2-amine is a moderately strong base. This basicity allows for the straightforward formation of the hydrochloride salt upon treatment with hydrochloric acid.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum (Predicted for Hydrochloride Salt in D₂O): The proton NMR spectrum of the hydrochloride salt is expected to show shifts in the signals adjacent to the protonated amine compared to the free amine.

  • -CH₃ (on the chiral center): A doublet, shifted slightly downfield from the free amine's signal.

  • -NH₃⁺: A broad singlet, the chemical shift of which will be dependent on concentration and temperature.

  • -CH- (chiral center): A multiplet, coupled to the adjacent methyl and methylene protons.

  • -O-CH₂-: A multiplet, showing diastereotopic protons due to the adjacent chiral center.

  • -O-CH₃: A singlet.

¹³C NMR Spectrum (Predicted for Hydrochloride Salt): The carbon NMR spectrum will also reflect the protonation of the amine group.

  • -CH₃ (on the chiral center): Signal will be present.

  • -CH- (chiral center): This carbon will experience a downfield shift upon protonation of the attached amine.

  • -O-CH₂-: Signal will be present.

  • -O-CH₃: Signal will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

Key IR Absorptions (Predicted for Hydrochloride Salt):

Wavenumber (cm⁻¹)AssignmentComparison to Free Amine
~3000-2800N-H stretch (ammonium)Broader and shifted to lower wavenumbers compared to the N-H stretches of the primary amine (~3360-3280 cm⁻¹).
~2960-2820C-H stretch (aliphatic)Largely unchanged.
~1600-1500N-H bend (ammonium)A new, strong absorption appears in this region upon salt formation.
~1120C-O stretch (ether)Largely unchanged.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would be the method of choice.

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion of the free amine at m/z 89.14.[1] The fragmentation pattern will be identical to that of the free amine, as the hydrochloride salt will dissociate in the ion source.

Chemical Reactivity and Stability

This compound is a stable, non-flammable solid under standard conditions.[1] The primary reactivity of the free amine is centered around the nucleophilic primary amine, which readily participates in reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with ketones or aldehydes in the presence of a reducing agent.

The hydrochloride salt is generally less reactive due to the protonated amine group. The free amine can be easily regenerated by treatment with a base.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the formation of the hydrochloride salt from the free amine.

Workflow for Hydrochloride Salt Formation:

G A 1-Methoxypropan-2-amine in a suitable solvent (e.g., diethyl ether) B Add stoichiometric amount of HCl (e.g., as a solution in ether) dropwise with stirring A->B C Precipitation of the hydrochloride salt B->C D Isolate the solid by filtration C->D E Wash with cold solvent D->E F Dry under vacuum E->F G Characterize the final product F->G

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 1-methoxypropan-2-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrochloric acid (either as a gas or a solution in a compatible solvent) with vigorous stirring.

  • Observe the precipitation of a white solid.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the product under vacuum to a constant weight.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized hydrochloride salt.

G cluster_0 Physicochemical Analysis cluster_1 Spectroscopic Analysis cluster_2 Purity Analysis MeltingPoint Melting Point Determination FinalProduct Characterized Product MeltingPoint->FinalProduct Solubility Solubility Assessment Solubility->FinalProduct NMR ¹H and ¹³C NMR NMR->FinalProduct IR FTIR Spectroscopy IR->FinalProduct MS Mass Spectrometry MS->FinalProduct HPLC HPLC/UPLC HPLC->FinalProduct Elemental Elemental Analysis Elemental->FinalProduct SynthesizedProduct Synthesized 1-Methoxypropan-2-amine HCl SynthesizedProduct->MeltingPoint SynthesizedProduct->Solubility SynthesizedProduct->NMR SynthesizedProduct->IR SynthesizedProduct->MS SynthesizedProduct->HPLC SynthesizedProduct->Elemental

Caption: A comprehensive workflow for the characterization of this compound.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. The free amine, 1-methoxypropan-2-amine, is a flammable liquid and is corrosive.[1] The hydrochloride salt, while a solid, should be handled with care, assuming it to be an irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its successful and safe implementation in the development of new pharmaceuticals and agrochemicals. The provided protocols and characterization workflows offer a solid foundation for researchers to confidently utilize this important chiral intermediate in their synthetic endeavors.

References

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Introduction: The Strategic Importance of (S)-1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-1-Methoxypropan-2-amine Hydrochloride

(S)-1-Methoxypropan-2-amine, a key chiral building block, is indispensable in the synthesis of high-value, enantiomerically pure active ingredients for the pharmaceutical and agrochemical industries.[1][2] Also known as (S)-2-amino-1-methoxypropane, its specific stereochemistry is not merely a structural feature but a critical determinant of biological efficacy and safety.[1] Different enantiomers of a molecule can exhibit widely different pharmacological or herbicidal activities, making the production of the single, desired (S)-enantiomer a paramount objective in modern chemical manufacturing.[3] This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining (S)-1-Methoxypropan-2-amine and its stable hydrochloride salt, focusing on both cutting-edge biocatalytic routes and classical chemical synthesis followed by resolution.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of a single enantiomer like (S)-1-Methoxypropan-2-amine fundamentally diverges into two strategic pathways: direct asymmetric synthesis or the resolution of a racemic mixture. The choice between these routes is often dictated by factors such as scale, cost, available technology, and the desired enantiomeric purity.

  • Asymmetric Synthesis: This elegant approach aims to create the desired (S)-enantiomer directly from a prochiral or chiral starting material, minimizing waste and downstream processing. Biocatalysis, particularly enzymatic reductive amination, has emerged as a powerful and highly selective method in this domain.[1][3]

  • Racemic Synthesis & Chiral Resolution: This classical and robust strategy involves the non-selective synthesis of a 50:50 mixture of both (R) and (S) enantiomers, followed by a separation process.[1] The most common industrial method for resolution is the formation of diastereomeric salts, which can be separated by crystallization.[4]

start Synthesis Goal: (S)-1-Methoxypropan-2-amine HCl strategy Strategic Decision start->strategy asymmetric Asymmetric Synthesis strategy->asymmetric Direct Route racemic Racemic Synthesis + Chiral Resolution strategy->racemic Indirect Route bio Biocatalytic Reductive Amination asymmetric->bio chem_chiral Chemical Synthesis from Chiral Precursor (e.g., (S)-Alaninol) asymmetric->chem_chiral reductive_amination Racemic Reductive Amination racemic->reductive_amination final_product (S)-1-Methoxypropan-2-amine bio->final_product chem_chiral->final_product resolution Chiral Resolution (Diastereomeric Salts) reductive_amination->resolution resolution->final_product hcl_salt HCl Salt Formation & Purification final_product->hcl_salt

Caption: Core strategic pathways for synthesizing (S)-1-Methoxypropan-2-amine.

Asymmetric Synthesis via Biocatalysis: The Green and Efficient Route

The biocatalytic asymmetric amination of a prochiral ketone stands out for its exceptional stereoselectivity and environmentally benign reaction conditions.[1] This method utilizes enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), to convert 1-methoxy-2-propanone directly into the desired (S)-enantiomer with very high fidelity.[5][6]

The causality behind this efficiency lies in the enzyme's active site, which is a precisely shaped chiral environment. It selectively binds the substrate in an orientation that allows for the addition of the amine group to only one face of the ketone, leading to the formation of predominantly one enantiomer. This process often achieves conversions exceeding 97% and enantiomeric excess (ee) values greater than 99%.[3]

sub 1-Methoxy-2-propanone (Prochiral Ketone) enzyme Transaminase Enzyme + Amine Donor (e.g., Isopropylamine) sub->enzyme Substrate Binding product (S)-1-Methoxypropan-2-amine (>99% ee) enzyme->product Stereoselective Amination byproduct Acetone (Byproduct) enzyme->byproduct Co-product Release

Caption: Biocatalytic synthesis pathway using a transaminase enzyme.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a self-validating system; successful conversion, confirmed by GC analysis, inherently validates the activity of the biocatalyst and the reaction conditions.

StepProcedureRationale & Key Parameters
1. Buffer Preparation Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5).The pH is critical for optimal enzyme activity and stability.
2. Reaction Setup In a temperature-controlled vessel, dissolve 1-methoxy-2-propanone (1.0 M) and the amine donor (e.g., 2-aminopropane, 1.5 M) in the buffer.[7]The excess of the amine donor drives the reaction equilibrium towards product formation.
3. Enzyme Addition Add the transaminase enzyme to the reaction mixture. The specific loading depends on the enzyme's activity.The enzyme is the catalyst; its concentration affects the reaction rate.
4. Reaction Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 8-24 hours.[7]Temperature control is crucial to prevent enzyme denaturation. The reaction is monitored until conversion plateaus.
5. Monitoring Periodically take aliquots and analyze by gas chromatography (GC) or chiral HPLC to determine conversion and enantiomeric excess.This provides real-time data on reaction progress and selectivity, allowing for precise determination of the endpoint.
6. Work-up Once the reaction is complete, adjust the pH to >12 with NaOH to deprotonate the amine product. Extract the product with a suitable organic solvent (e.g., MTBE).Basification ensures the amine is in its free base form, which is more soluble in organic solvents, facilitating extraction.
Quantitative Data Summary: Biocatalytic Route
ParameterTypical ValueSource
Substrate1-Methoxy-2-propanone[3][7]
BiocatalystTransaminase or Amine Dehydrogenase[3][6]
Conversion97% - >99%[3][6]
Enantiomeric Excess (ee)>99%[3]
Reaction Time7 - 48 hours[3][8]
Product ConcentrationUp to 2 M (18 wt-%)[3]

Racemic Synthesis and Chiral Resolution

While biocatalysis is often preferred, the classical approach of racemic synthesis followed by resolution remains a robust and widely practiced strategy, especially when biocatalytic routes are not established or economically feasible.

Synthesis of Racemic 1-Methoxypropan-2-amine

The most direct method is the reductive amination of 1-methoxy-2-propanone. This involves reacting the ketone with ammonia in the presence of a reducing agent (e.g., H₂) and a metal catalyst (e.g., Nickel or Cobalt).[9] This process is non-selective and produces an equal mixture of the (S) and (R) enantiomers.

Chiral Resolution via Diastereomeric Salt Formation

This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[4] By reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"), a pair of diastereomeric salts is formed.

(R,S)-Amine + (L)-Acid → [(R)-Amine·(L)-Acid] + [(S)-Amine·(L)-Acid]

These two salts have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in solution.[10]

start Racemic (R,S)-Amine in Solution add_acid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->add_acid salts Formation of Diastereomeric Salts (R-Salt and S-Salt) add_acid->salts crystallize Fractional Crystallization salts->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Salt (e.g., S-Salt) filter->solid Separates liquid Mother Liquor: More Soluble Salt (e.g., R-Salt) filter->liquid liberate Liberate Free Amine (Add Base) solid->liberate product Pure (S)-Amine liberate->product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution
StepProcedureRationale & Key Parameters
1. Salt Formation Dissolve the racemic 1-methoxypropan-2-amine in a suitable solvent (e.g., ethanol, methanol). Add a solution of the chiral resolving agent (e.g., L-tartaric acid, ~0.5 equivalents).The choice of solvent is the most critical parameter, as it dictates the solubility difference between the diastereomeric salts. Stoichiometry is key to maximizing the yield of the desired salt.
2. Crystallization Stir the mixture, possibly with gentle heating to ensure complete dissolution, then allow it to cool slowly to room temperature or below to induce crystallization.[2]Slow cooling promotes the formation of larger, purer crystals. Stirring for at least 30 minutes to 1.5 hours before filtering can improve separation efficiency.[2]
3. Isolation Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.The washing step removes residual mother liquor containing the undesired diastereomer.
4. Liberation of Amine Dissolve the purified salt in water and add a strong base (e.g., NaOH solution) until the pH is >10.The base deprotonates the amine, breaking the ionic bond of the salt and liberating the free amine.
5. Extraction Extract the liberated (S)-amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield the purified enantiomer.This isolates the final product from the aqueous phase containing the resolving agent salt.
6. Purity Check Analyze the enantiomeric excess of the product using chiral HPLC or SFC.[11]This step validates the success of the resolution. Enantiomeric excess is routinely higher than 85% after a single crystallization and can be improved with further recrystallization.[2]

Final Step: Preparation of (S)-1-Methoxypropan-2-amine Hydrochloride

For stability, ease of handling, and purification, the free amine is often converted to its hydrochloride salt.[12] This is a straightforward acid-base neutralization reaction.

Experimental Protocol: Hydrochloride Salt Formation
StepProcedureRationale & Key Parameters
1. Dissolution Dissolve the purified (S)-1-methoxypropan-2-amine in a suitable solvent, such as isopropanol or diethyl ether.The solvent should readily dissolve the free amine but be a poor solvent for the resulting hydrochloride salt.
2. Acidification Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl gas dissolved in a solvent) with stirring.[13] The temperature should be kept low (e.g., below 30°C) to control the exothermic reaction.[13]The addition of acid protonates the amine, forming the ammonium salt. Slow addition prevents excessive heat generation.
3. Precipitation The hydrochloride salt will typically precipitate from the solution. Continue stirring in an ice bath to maximize precipitation.The lower solubility of the ionic salt compared to the neutral amine in the organic solvent drives the precipitation.
4. Isolation & Purification Collect the solid salt by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.This isolates the final, stable hydrochloride salt product.

Conclusion

The synthesis of (S)-1-Methoxypropan-2-amine hydrochloride is a well-established process critical to the pharmaceutical and agrochemical sectors. Modern biocatalytic methods, particularly asymmetric amination with transaminases, represent the state-of-the-art, offering a highly efficient, selective, and sustainable route that aligns with the principles of green chemistry.[1][3] Concurrently, the classical pathway of racemic synthesis followed by diastereomeric salt resolution remains a viable and robust strategy.[1][4] A thorough understanding of both methodologies provides researchers and drug development professionals with the flexibility to choose the optimal synthetic route based on their specific technical and economic requirements, ensuring the production of this vital chiral intermediate with the highest standards of purity and quality.

References

  • Benchchem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
  • ResearchGate. (2025). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). ResearchGate.
  • Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two.... ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.. ResearchGate.
  • PubChem. (n.d.). Methoxyisopropylamine. PubChem.
  • Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate.
  • ResearchGate. (n.d.). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and.... ResearchGate.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Benchchem. (2025). Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent. Benchchem.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Sigma-Aldrich. (n.d.). (S)-1-Methoxy-2-propylamine ChiPros®, produced by BASF, 99%. Sigma-Aldrich.

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A Senior Application Scientist's Guide to the Chiral Synthesis of 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principal methodologies for the chiral synthesis of 1-methoxypropan-2-amine, a pivotal chiral building block in the pharmaceutical and agrochemical industries. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will explore and contrast various synthetic strategies, including biocatalytic approaches, chemical synthesis from chiral precursors, and classical and kinetic resolutions of racemic mixtures. Each section is designed to be a self-validating system, complete with detailed, step-by-step protocols, quantitative data summaries, and mechanistic diagrams to elucidate the causality behind experimental choices. All claims are substantiated with citations to authoritative sources, which are consolidated in a comprehensive reference list.

Introduction: The Significance of Chiral 1-Methoxypropan-2-amine

1-Methoxypropan-2-amine, particularly its (S)-enantiomer, is a crucial intermediate in the synthesis of a range of high-value chemical entities. Its structural motif is present in several active pharmaceutical ingredients (APIs) and agrochemicals, where stereochemistry plays a critical role in determining biological activity and safety profiles.[1] For instance, (S)-1-methoxypropan-2-amine is a key component in the manufacture of the herbicide S-metolachlor.[2] The differential biological effects of enantiomers underscore the necessity for robust and efficient methods to produce this amine in an enantiomerically pure form.

This guide will navigate the landscape of synthetic strategies available to the modern chemist, providing the necessary tools to select and implement the most suitable method based on factors such as desired enantiopurity, scalability, cost, and environmental impact.

A Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure 1-methoxypropan-2-amine can be broadly categorized into three main approaches: asymmetric synthesis, synthesis from a chiral pool, and resolution of a racemic mixture. The choice of strategy is often a trade-off between elegance, efficiency, and practicality.

Synthetic Strategy Key Advantages Key Challenges Typical Enantiomeric Excess (ee)
Biocatalytic Asymmetric Synthesis High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme availability and stability, substrate scope limitations.>99%[2][3]
Synthesis from Chiral Precursors High enantiopurity, predictable stereochemistry.Availability and cost of the chiral starting material.>99% (dependent on precursor purity)
Classical Chiral Resolution Well-established, applicable to a wide range of amines.At least 50% loss of material, requires a suitable resolving agent.Can reach >99% after recrystallization
Kinetic Resolution Can provide both enantiomers in high purity.Maximum 50% yield for a single enantiomer, requires a suitable catalyst.92.0–99.9%[4]

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering unparalleled stereoselectivity under mild, aqueous conditions.[1] The primary biocatalytic routes to (S)-1-methoxypropan-2-amine involve the asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone.[1]

Transaminase-Catalyzed Synthesis

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[5] This process occurs via a "ping-pong bi-bi" mechanism, where the enzyme is first aminated by the amine donor and then transfers the amino group to the ketone substrate.[6] Isopropylamine is a commonly used amine donor due to its low cost and the fact that the acetone by-product can be easily removed.[5]

Logical Workflow for Transaminase-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_workup Product Isolation Prochiral_Ketone 1-Methoxy-2-propanone Reaction_Vessel Stirred Bioreactor (e.g., 30°C, 8 hours) Prochiral_Ketone->Reaction_Vessel Amine_Donor Isopropylamine Amine_Donor->Reaction_Vessel Enzyme Transaminase (e.g., from Chromobacterium violaceum) Enzyme->Reaction_Vessel Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Reaction_Vessel Buffer Aqueous Buffer (e.g., pH 7.5) Buffer->Reaction_Vessel Quench Acid Quench (e.g., HCl) Reaction_Vessel->Quench Reaction Mixture Distillation1 Flash Distillation (Removes Acetone & unreacted Ketone) Quench->Distillation1 Basification Basification (e.g., NaOH) Distillation1->Basification Distillation2 Product Distillation Basification->Distillation2 Final_Product (S)-1-Methoxypropan-2-amine Distillation2->Final_Product

Caption: General workflow for the biocatalytic synthesis of (S)-1-methoxypropan-2-amine using a transaminase.

Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-Methoxypropan-2-amine [2]

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution containing 1.0 M of 1-methoxy-2-propanone and 1.5 M of 2-aminopropane (isopropylamine) in a suitable buffer (e.g., 50 mM sodium dihydrogen phosphate, pH 7.5).

  • Enzyme Addition: Add a transaminase enzyme preparation (e.g., from Chromobacterium violaceum) and pyridoxal-5'-phosphate (PLP) cofactor to the reaction mixture.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with stirring for a specified period (e.g., 8 hours), or until the desired conversion is reached, as monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Quenching: Terminate the reaction by adding concentrated hydrochloric acid to lower the pH.

  • By-product Removal: Remove unreacted 1-methoxy-2-propanone and the acetone by-product by flash distillation.

  • Product Liberation: Add a 50% aqueous solution of sodium hydroxide to the remaining mixture to deprotonate the amine product.

  • Isolation: Isolate the (S)-1-methoxy-2-aminopropane by distillation. The final product can be further purified by a separate distillation to remove any residual 2-aminopropane.

Amine Dehydrogenase-Catalyzed Synthesis

Amine dehydrogenases (AmDHs) offer an alternative biocatalytic route for the asymmetric synthesis of chiral amines.[7] These enzymes catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (e.g., NAD(P)H) as the hydride donor.[8] A key advantage of AmDHs is the use of inexpensive ammonia, which can also serve as the buffering agent.

Reaction Pathway for Amine Dehydrogenase-Catalyzed Synthesis

Ketone 1-Methoxy-2-propanone AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH Ammonia Ammonia (NH3) Ammonia->AmDH NAD NAD+ AmDH->NAD Product (S)-1-Methoxypropan-2-amine AmDH->Product Cofactor_Regen Cofactor Regeneration System (e.g., Glucose Dehydrogenase/Glucose) NADH NADH Cofactor_Regen->NADH NADH->AmDH NAD->Cofactor_Regen

Caption: Amine dehydrogenase-catalyzed synthesis of (S)-1-methoxypropan-2-amine with cofactor regeneration.

Experimental Protocol: Amine Dehydrogenase-Catalyzed Synthesis of (S)-1-Methoxypropan-2-amine [7]

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 150 mM 1-methoxypropan-2-one, 2 M ammonium formate buffer (pH 9.0), 0.2 mM NADP+, and 1.1 equivalents of glucose.

  • Enzyme Addition: Add the amine dehydrogenase (e.g., MsmeAmDH) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) to the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) for 24-48 hours with gentle agitation.

  • Monitoring: Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product using chiral GC or HPLC.

  • Work-up and Isolation: Due to the high water solubility and volatility of the product, isolation is typically achieved by careful distillation under reduced pressure after basification of the reaction mixture.

Chemical Synthesis from a Chiral Precursor: The (S)-Alaninol Route

A highly effective strategy for producing enantiomerically pure compounds is to start with a readily available chiral molecule, a so-called "chiral pool" approach. (S)-alaninol, which can be derived from the natural amino acid L-alanine, is an excellent precursor for the synthesis of (S)-1-methoxypropan-2-amine. The synthesis involves the conversion of the primary hydroxyl group of (S)-alaninol into a methoxy group.

A common method to achieve this is through a Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent. To prevent side reactions, the amine functionality is typically protected prior to the etherification step.

Synthetic Pathway from (S)-Alaninol

S_Alaninol (S)-Alaninol Protection Amine Protection (e.g., Boc2O, Et3N) S_Alaninol->Protection Protected_Alaninol N-Boc-(S)-alaninol Protection->Protected_Alaninol Etherification Williamson Ether Synthesis (e.g., NaH, then CH3I) Protected_Alaninol->Etherification Protected_Product N-Boc-(S)-1-methoxypropan-2-amine Etherification->Protected_Product Deprotection Deprotection (e.g., HCl in Dioxane) Protected_Product->Deprotection Final_Product (S)-1-Methoxypropan-2-amine Deprotection->Final_Product

Caption: A representative chemical synthesis pathway for (S)-1-methoxypropan-2-amine starting from (S)-alaninol.

Experimental Protocol: Synthesis of (S)-1-Methoxypropan-2-amine from (S)-Alaninol

  • Amine Protection: Dissolve (S)-alaninol in a suitable solvent such as dichloromethane. Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-Boc protected (S)-alaninol.

  • Williamson Ether Synthesis: In an inert atmosphere, suspend sodium hydride in a dry aprotic solvent like tetrahydrofuran (THF). Cool the suspension to 0°C and add a solution of N-Boc-(S)-alaninol in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0°C and add methyl iodide. Stir the reaction at room temperature overnight. Quench the reaction carefully with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain N-Boc-(S)-1-methoxypropan-2-amine.

  • Deprotection: Dissolve the N-Boc protected product in a solvent such as 1,4-dioxane and add a solution of hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent and excess acid. The resulting hydrochloride salt can be neutralized with a base and the free amine can be isolated by distillation.

Resolution of Racemic 1-Methoxypropan-2-amine

Resolution strategies involve the synthesis of the racemic amine followed by the separation of the enantiomers. While this approach inherently leads to a maximum yield of 50% for the desired enantiomer (without a racemization and recycling step), it remains a widely used and practical method, especially at an industrial scale.

Classical Resolution via Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid such as (+)-tartaric acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, and the desired enantiomer can then be liberated from the salt by treatment with a base.

Workflow for Classical Chiral Resolution

Racemic_Amine Racemic 1-Methoxypropan-2-amine Salt_Formation Diastereomeric Salt Formation in a suitable solvent Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Filtration Crystallization->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystalline Solid) Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Separation->More_Soluble_Salt Liberation Liberation of Free Amine (Basification, e.g., with NaOH) Less_Soluble_Salt->Liberation Final_Product Enantiomerically Pure Amine Liberation->Final_Product

Caption: Generalized workflow for the classical chiral resolution of a racemic amine.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic 1-methoxypropan-2-amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, which is enriched in the other diastereomer, can be set aside for recovery of the other amine enantiomer.

  • Recrystallization (Optional): To improve the enantiomeric purity of the isolated salt, it can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 10 M NaOH) until the solution is strongly alkaline. Extract the liberated free amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts, remove the solvent by rotary evaporation, and purify the enantiomerically enriched amine by distillation.

Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.[4] Lipases are commonly used enzymes for the kinetic resolution of amines via enantioselective acylation.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [4]

  • Reaction Setup: In a flask, dissolve racemic 1-methoxypropan-2-amine and an acylating agent (e.g., diisopropyl malonate) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress of the reaction by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Separation: Filter off the enzyme. The reaction mixture will contain the unreacted (S)-amine and the acylated (R)-amide. The amine and the amide can be separated by extraction or chromatography.

  • Hydrolysis: The separated (R)-amide can be hydrolyzed back to the (R)-amine if desired.

Characterization and Quality Control

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard techniques for confirming the chemical structure of 1-methoxypropan-2-amine.

  • Purity Assessment: Gas Chromatography (GC) with a flame ionization detector (FID) is a common method for determining the chemical purity of the final product.

  • Enantiomeric Excess (ee) Determination: Chiral GC or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method for determining the enantiomeric excess of the synthesized amine. Derivatization with a chiral agent followed by analysis with standard GC or HPLC is also a viable option.

Conclusion

The chiral synthesis of 1-methoxypropan-2-amine is a well-developed field with multiple viable strategies available to the synthetic chemist. Biocatalytic methods, particularly those employing transaminases and amine dehydrogenases, represent the state-of-the-art in terms of enantioselectivity and sustainability, making them highly attractive for industrial applications. Chemical synthesis from the chiral pool, exemplified by the (S)-alaninol route, offers a direct and stereochemically defined pathway to the target molecule. Finally, classical and kinetic resolution methods, while more traditional, remain robust and practical options for obtaining enantiomerically pure 1-methoxypropan-2-amine. The selection of the optimal synthetic route will depend on a careful consideration of the specific requirements of the project, including scale, cost, and desired purity.

References

  • Stirling, D. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S.
  • Hollmann, F., & Buehler, K. (2005). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA, 59(4), 194-197. [Link]

  • Stinson, S. C. (1999). Chiral Drugs. Chemical & Engineering News, 77(38), 101-126.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Asymmetric Reductive Amination. In Wikipedia. Retrieved January 23, 2026, from [Link]

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  • Kinetic resolution. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mutti, F. G., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 782244. [Link]

  • Williamson ether synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Törös, S., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464. [Link]

  • Anslyn, E. V., & Jo, H. H. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of chemical research, 47(7), 2212–2221. [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two.... ResearchGate. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

  • Mészáros, N., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11538. [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

  • BASF SE. (2013). Process for the preparation of (S)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. U.S. Patent No. 8,344,182. Washington, DC: U.S.
  • Szemes, F., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464. [Link]

  • White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

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An In-depth Technical Guide to the Safe Handling of 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Methoxypropan-2-amine hydrochloride. As a Senior Application Scientist, the following narrative synthesizes technical data with practical, field-proven insights to ensure a self-validating system of safety and protocol integrity. The causality behind each recommendation is explained to empower laboratory personnel with not just the "what," but the "why."

Section 1: Chemical Identity and Physicochemical Properties

This compound (C₄H₁₂ClNO) is the salt form of the parent amine, 1-Methoxypropan-2-amine. The conversion to a hydrochloride salt is a common strategy in drug development to improve the stability and solubility of amine-containing compounds. However, this conversion significantly alters the physical properties of the substance, moving it from a volatile, flammable liquid to a solid form.[1] This distinction is critical for risk assessment. While the toxicological and corrosive hazards are rooted in the parent amine's structure, the physical hazards (e.g., flammability, dust inhalation) are different.

Understanding the properties of both the free amine and its salt form is fundamental to anticipating its behavior in the laboratory.

Property1-Methoxypropan-2-amine (Free Amine)This compoundRationale & Implications
CAS Number 37143-54-7Not explicitly defined; derived from baseThe CAS for the free amine is often used for reference. Always confirm with the supplier's documentation.
Molecular Formula C₄H₁₁NOC₄H₁₂ClNOThe addition of HCl increases the molecular weight and introduces the chloride ion.
Molecular Weight 89.14 g/mol 125.60 g/mol Affects molar calculations for solution preparation.
Physical State Colorless Liquid[1]SolidCritical Distinction: The salt is a solid, eliminating the vapor-related flammable hazards of the liquid amine but introducing potential dust inhalation risks.
Odor Pungent, ammonia-like[1][2]Likely odorless to slight amine odorSalts are generally less volatile, reducing vapor concentration and associated odor.
Boiling Point 92.5-93.5 °CNot Applicable (Decomposes)Solids do not have a boiling point under standard conditions. Heating may cause decomposition, releasing hazardous vapors.
Flash Point 9 °C (48.2 °F)[3]Not ApplicableCritical Distinction: The hydrochloride salt is classified as a non-combustible solid, unlike the highly flammable liquid amine.
Solubility in Water Miscible[4]Expected to be highly solubleThe ionic nature of the hydrochloride salt typically confers high aqueous solubility.
Density ~0.844 g/cm³ @ 20°C[3]Data not availableRelevant for weighing and volume calculations.

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound is primarily driven by the corrosive and toxic nature of the parent amine. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The classifications listed are based on the more hazardous liquid amine form, and all but the flammability hazard should be considered relevant for the solid hydrochloride salt.

GHS Hazard ClassHazard CodeHazard Statement
Flammable Liquids, Category 2H225Highly flammable liquid and vapor (Applies to free amine only)[3]
Acute Toxicity, Oral, Category 4H302Harmful if swallowed[3]
Skin Corrosion, Category 1BH314Causes severe skin burns and eye damage[3]
Aquatic Hazard, Chronic, Cat. 3H412Harmful to aquatic life with long lasting effects[3]

Signal Word: Danger [5]

Core Hazard Profile

The diagram below illustrates the key dangers associated with this chemical family. The primary risks when handling the hydrochloride salt are severe skin/eye damage upon contact and oral toxicity.

cluster_hazards Primary Hazard Diamond Corrosive Skin Corrosion / Eye Damage (H314) Toxic Harmful if Swallowed (H302) Aquatic Aquatic Toxicity (H412) Central 1-Methoxypropan-2-amine Hydrochloride Central->Corrosive Central->Toxic Central->Aquatic

Primary hazards of this compound.

Section 3: Toxicological Profile and Routes of Exposure

Exposure can occur via ingestion, skin/eye contact, and inhalation of dust. The toxicological properties have not been fully investigated for the salt, but data from the parent amine indicates significant health risks.[5]

  • Oral Toxicity: Harmful if swallowed.[3] Ingestion causes severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a significant danger of perforation.[3][5] The oral LD50 in rabbits for the parent amine is between 1000 - 1510 mg/kg.[3]

  • Dermal and Ocular Toxicity: Causes severe skin burns and eye damage.[3] As a corrosive material, contact can cause rapid tissue destruction. Prolonged or repeated exposure can lead to dermatitis. Ocular contact can cause irreversible eye damage, including blindness.[5]

  • Inhalation Toxicity: While the salt is a solid, fine dust particles can become airborne during handling (e.g., weighing, transfer). Inhalation may cause respiratory irritation.[5] High concentrations of the parent amine's vapor are known to cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3]

Section 4: The Hierarchy of Controls: A Proactive Approach to Exposure Minimization

A robust safety culture does not begin with personal protective equipment (PPE); it begins with systematically eliminating or reducing the hazard at its source. This is the principle of the Hierarchy of Controls.

cluster_hierarchy The Hierarchy of Controls Elimination Elimination (Most Effective) Engineering Engineering Controls Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE cluster_spill Emergency Spill Response Workflow Spill Spill Occurs Evacuate Evacuate immediate area Alert others Spill->Evacuate Assess Assess the spill (Size, Location) Evacuate->Assess PPE Don appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain the spill (Use inert absorbent like sand) PPE->Contain Collect Carefully collect material Use non-sparking tools Contain->Collect Dispose Place in sealed container Label as Hazardous Waste Collect->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

A systematic workflow for managing chemical spills.

Key Spill Response Actions:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Although the salt is not flammable, if it is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Containment: For a solid spill, carefully cover with an inert absorbent material like sand or earth to prevent it from becoming airborne. [1][6]Do not use combustible materials like sawdust. For a liquid spill, dike the area to prevent spreading.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable container for disposal. [1][5]5. Disposal: Seal and label the container as "Hazardous Waste" with the chemical name. [7]6. Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Section 8: Disposal and Environmental Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

  • Regulatory Compliance: All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [5]* Disposal Protocol:

    • Do not dispose of down the drain. This compound is harmful to aquatic life. [3] 2. Collect waste material (both solid and solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container. [7] 3. The recommended method of disposal is to transfer the waste to a licensed professional waste disposal service for incineration. [7] 4. Handle uncleaned containers as you would the product itself.

References

  • PubChem. (2026). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). 1-METHOXY-2-PROPANOL. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-methoxypropan-2-amine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical principles governing the spectrum, predicted spectral parameters, a detailed experimental protocol for acquiring the spectrum, and a thorough interpretation of the data.

Molecular Structure and Proton Environments

1-Methoxypropan-2-amine (C₄H₁₁NO) possesses a simple aliphatic structure with five distinct proton environments. Understanding these environments is fundamental to interpreting its ¹H NMR spectrum. The structure and proton labeling are depicted in the diagram below.

G cluster_0 Sample Preparation A Weigh 5-10 mg of 1-methoxypropan-2-amine B Dissolve in 0.6-0.7 mL of CDCl₃ (with TMS) A->B C Transfer solution to NMR tube B->C D Cap the tube C->D

Figure 2. Workflow for NMR sample preparation.

Instrument Parameters and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. [1][2][3][4]

Parameter Recommended Value Rationale
Spectrometer Frequency 400 MHz Standard high-field instrument for routine analysis.
Solvent CDCl₃ Common deuterated solvent for organic compounds.
Temperature 298 K Standard room temperature acquisition.
Pulse Program zg30 Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS) 16 Sufficient for good signal-to-noise on a sample of this concentration.
Relaxation Delay (D1) 1.0 s Allows for adequate relaxation of protons between scans.
Acquisition Time (AQ) 4.096 s Provides sufficient resolution.

| Spectral Width (SW) | 20 ppm | Covers the entire expected range of proton chemical shifts. |

Acquisition Steps:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Set up the experiment with the parameters listed in the table above.

  • Acquire the Free Induction Decay (FID).

Data Processing

The raw FID data must be processed to obtain the final spectrum. [5][6][7]

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

G cluster_1 Data Acquisition & Processing E Lock, Shim, and Tune F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate Peaks I->J

Figure 3. Workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed framework for understanding, predicting, and acquiring the ¹H NMR spectrum of 1-methoxypropan-2-amine. By leveraging knowledge of similar molecular structures and fundamental NMR principles, a reliable prediction of the spectrum can be made. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This comprehensive approach ensures the accurate structural elucidation of 1-methoxypropan-2-amine and serves as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-methoxypropane. Retrieved from [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Holmes, D. (2017). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for 1-Methoxy-2-propanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

  • Lindon, J. C., Nicholson, J. K., & Everett, J. R. (n.d.).
  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Bruker. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • ChemSrc. (2025). (S)-(+)-1-Methoxy-2-propylamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Mnova. (2022, March 2). How to process 1H NMR data using Mnova [Video]. YouTube. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Kwan, E. E. (n.d.). Coupling constants for 1H and 13C NMR. Harvard University.
  • Reusch, W. (n.d.). Typical 1H and 13C Chemical Shifts. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). HOW TO PROCESS NMR SPECTRUM (SIMPLE). Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

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A Technical Guide to 1-Methoxypropan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methoxypropan-2-amine and its hydrochloride salt are pivotal chemical intermediates, recognized for their utility as versatile building blocks in the synthesis of complex, high-value molecules. This is particularly true in the pharmaceutical and agrochemical industries, where the compound's specific stereoisomers are essential for creating enantiomerically pure active ingredients.[1][2] The incorporation of a methoxy group and a chiral amine center provides a unique structural motif that is leveraged in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists.[3] This technical guide provides an in-depth exploration of 1-methoxypropan-2-amine hydrochloride, designed for researchers, chemists, and drug development professionals. We will cover its fundamental properties, detail robust methodologies for both chemical and biocatalytic synthesis, outline a comprehensive workflow for analytical characterization to ensure identity and purity, and discuss its significant applications.

Nomenclature and Physicochemical Properties

The foundation of any chemical study is a precise understanding of the compound's identity and physical nature. The IUPAC name for the free base is 1-methoxypropan-2-amine .[4] This guide focuses on its hydrochloride salt, which offers superior stability, crystallinity, and aqueous solubility, making it more convenient for handling, storage, and downstream applications in aqueous media.

Table 1: Chemical Identifiers and Properties

Property Value (Free Base) Value (Hydrochloride Salt) Source
IUPAC Name 1-methoxypropan-2-amine 1-methoxypropan-2-aminium chloride [4]
Common Synonyms 2-Amino-1-methoxypropane, Methoxyisopropylamine (R)-1-methoxypropan-2-amine hydrochloride [4][5][6]
CAS Number 37143-54-7 (Racemic) 178645-89-3 (Racemic HCl), 626220-76-6 ((R)-enantiomer HCl) [4][6]
Molecular Formula C₄H₁₁NO C₄H₁₂ClNO [3][4]

| Molecular Weight | 89.14 g/mol | 125.60 g/mol |[3][4] |

Table 2: Physical Characteristics

Property Description Source
Appearance Colorless liquid (Free Base); White to off-white solid (Hydrochloride Salt) [4][7]
Odor Pungent, ammonia-like (Free Base) [4]
Solubility Miscible with water (Free Base) [5]

| Reactivity | The amine is basic and readily forms salts with acids.[3][4] The free base is incompatible with isocyanates, peroxides, and acid halides.[4] | |

Synthesis Methodologies

The synthesis of 1-methoxypropan-2-amine can be approached through classical chemical methods or more modern, highly selective biocatalytic routes. The choice of method is dictated by the need for a specific stereoisomer and considerations of process sustainability.

Chemical Synthesis via Reductive Amination

A prevalent industrial method for producing racemic 1-methoxypropan-2-amine involves the catalytic amination of 1-methoxy-2-propanol or the reductive amination of 1-methoxy-2-propanone.[1][8] The reaction of 1-methoxy-2-propanol with ammonia over a fixed-bed catalyst, typically containing nickel or cobalt, is a robust process for large-scale production.[8]

G cluster_reactants Reactants cluster_process Process Conditions R1 1-Methoxy-2-propanol C1 High Pressure (21-300 bar) High Temperature (170-220°C) R1->C1 R2 Ammonia (NH₃) R2->C1 C2 Fixed-Bed Catalyst (Ni/Co or NiO/ZrO₂/CuO) C1->C2 P1 Racemic 1-Methoxypropan-2-amine C2->P1 Major Product P2 Water (H₂O) C2->P2 Byproduct

Caption: Catalytic amination pathway for racemic synthesis.

Experimental Protocol: Catalytic Amination of 1-Methoxy-2-propanol

  • Catalyst Activation: A fixed-bed reactor is packed with a nickel-based catalyst (e.g., NiO/ZrO₂/CuO). The catalyst is activated under a stream of hydrogen gas at elevated temperatures as per manufacturer specifications.

  • Reaction Execution: A liquid feed of 1-methoxy-2-propanol and liquid ammonia is continuously pumped into the reactor. The reaction is maintained at a pressure of 21-300 bar and a temperature of 170-220°C.[8]

  • Workup: The crude reaction mixture exiting the reactor contains the product, unreacted starting materials, and water.[8]

  • Purification: The mixture is subjected to fractional distillation. An initial distillation removes excess ammonia. A subsequent azeotropic distillation is often required to separate the product from water.[8] The final, anhydrous product is obtained with a purity >99%.

Biocatalytic Synthesis via Asymmetric Amination

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. Biocatalytic methods using enzymes like transaminases or amine dehydrogenases (AmDH) offer exceptional stereoselectivity (>99% enantiomeric excess), operate under mild, environmentally benign conditions, and have become the preferred route for chiral amine synthesis.[1][2] This process involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.

G cluster_reactants Reactants cluster_process Biocatalytic System R1 1-Methoxy-2-propanone E1 Transaminase Enzyme (ω-TA) R1->E1 R2 Amine Donor (e.g., Isopropylamine) R2->E1 P1 (S)-1-Methoxypropan-2-amine E1->P1 High e.e. P2 Acetone (Byproduct) E1->P2 Cofactor Pyridoxal 5'-Phosphate (PLP) Cofactor->E1 Required Cofactor

Caption: Enantioselective synthesis using a transaminase enzyme.

Experimental Protocol: Transaminase-Catalyzed Synthesis

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5) is prepared.

  • Component Addition: Add 1-methoxy-2-propanone (substrate), isopropylamine (amine donor), pyridoxal 5'-phosphate (PLP cofactor), and the selected transaminase enzyme.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. Reaction progress is monitored by GC or HPLC.

  • Workup: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is raised to >11 with NaOH to ensure the product is in its free base form.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched free base.

Formation of the Hydrochloride Salt

The purified amine free base is converted to its hydrochloride salt to improve stability and ease of handling.[3]

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 1-methoxypropan-2-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in isopropanol or as anhydrous HCl gas) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is essential.

G cluster_structure Structural Elucidation cluster_purity Purity Analysis Start Synthesized Product QC_Check Identity & Structure Confirmation Start->QC_Check End Qualified Material QC_Check->End Fail NMR ¹H & ¹³C NMR QC_Check->NMR Pass Purity_Check Purity & Stereoisomer Assessment Purity_Check->End Fail GC GC-FID Purity_Check->GC Pass MS GC-MS NMR->MS FTIR FTIR MS->FTIR FTIR->Purity_Check Chiral_GC Chiral GC/HPLC GC->Chiral_GC Chiral_GC->End

Caption: Comprehensive analytical workflow for product validation.

Table 3: Spectroscopic and Chromatographic Data for Characterization

Technique Purpose Expected Observations
¹H NMR Confirms proton environments Signals corresponding to the methoxy (-OCH₃), methyl (-CH₃), methylene (-CH₂-), and amine (-NH₂) protons. Splitting patterns (n+1 rule) will confirm connectivity.
¹³C NMR Confirms carbon backbone Distinct signals for each of the four unique carbon atoms in the molecule.
GC-MS Confirms molecular weight and purity A single major peak in the chromatogram. The mass spectrum will show the molecular ion peak (M⁺) for the free base at m/z = 89.
FTIR Identifies functional groups Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkane), and C-O stretching (ether).

| Chiral HPLC/GC | Determines enantiomeric excess (ee) | For a single enantiomer, one major peak should be observed. For a racemic mixture, two peaks of equal area will be present. |

Applications in Research and Drug Development

The value of this compound lies in its utility as a chiral building block for creating complex molecules with specific biological activities.[1] Its structure is frequently incorporated into lead compounds during drug discovery.

  • Enzyme Inhibitors: The compound is a key intermediate in the synthesis of imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors.[3] These inhibitors are investigated for the treatment of inflammatory diseases.[3]

  • Receptor Antagonists: It has been used to synthesize piperazinebenzylamine-based antagonists for the human melanocortin-4 (MC4) receptor.[3] The MC4 receptor is involved in appetite regulation, making these antagonists potential candidates for anti-obesity medications.[3]

  • Agrochemicals: The (S)-enantiomer is a critical precursor for the herbicide Dimethenamid-P (marketed as Outlook®), highlighting its importance beyond pharmaceuticals.[2]

  • Natural Product Synthesis: Researchers have employed it as a fragment in the total synthesis of complex molecules like the marine natural product Nhatrangin A.[3]

The causality for its frequent use stems from the combination of the small, chiral amine which provides a key interaction point for biological targets, and the methoxy group which can improve metabolic stability, solubility, or act as a hydrogen bond acceptor.

Safety, Handling, and Storage

Proper handling is critical due to the hazardous nature of the free base form. While the hydrochloride salt is generally more stable and less volatile, appropriate precautions are still necessary.

  • Hazards (Free Base): The free base, methoxyisopropylamine, is classified as a highly flammable liquid and vapor.[4] It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

References

  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • ResearchGate. (2025, June). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved January 23, 2026, from [Link]

  • Molekuula. (n.d.). (R)-1-methoxypropan-2-amine hydrochloride (CAS No. 626220-76-6) Suppliers. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 13). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 23, 2026, from [Link]

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Navigating the Landscape of 1-Methoxypropan-2-amine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Nomenclature, Synthesis, and Application for a Key Chiral Intermediate

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals engaged with 1-Methoxypropan-2-amine. This chiral amine is a critical building block in the synthesis of a range of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Its stereospecific properties are of paramount importance to the efficacy and safety of the final products, making a thorough understanding of its chemistry essential.[1] This document provides a detailed overview of its synonyms and chemical identity, explores its synthesis through both traditional chemical and modern biocatalytic routes, details its key reactions, and outlines its applications, with a focus on providing actionable, field-proven insights.

Section 1: Chemical Identity and Nomenclature: A Multi-faceted Synonymy

Precision in identifying chemical compounds is fundamental to scientific communication and reproducibility. 1-Methoxypropan-2-amine is known by a variety of names, a reflection of its structural features and historical usage. Understanding these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community. The systematic IUPAC name for this compound is 1-methoxypropan-2-amine .[1]

The chiral nature of this molecule means it exists as two enantiomers, (S) and (R), as well as a racemic mixture. The CAS Registry Number provides a unique identifier for each of these forms.

FormCAS Number
Racemic 1-Methoxypropan-2-amine37143-54-7
(S)-1-Methoxypropan-2-amine99636-32-5
(R)-1-Methoxypropan-2-amine110428-66-9

A comprehensive list of common synonyms and alternative names is provided in the table below to facilitate cross-referencing across various chemical databases and publications.

Synonym Notes
2-Amino-1-methoxypropaneA common alternative name.
Methoxyisopropylamine (MOIPA)A widely used trivial name.
1-Methoxy-2-propylamineAn alternative numbering of the propane chain.
(±)-1-Methoxy-2-propylamineExplicitly denotes the racemic mixture.
DL-Alaninol methyl etherA name derived from its relationship to the amino acid alanine.
1-Methyl-2-methoxyethylamineAnother systematic naming variation.
2-Methoxy-1-methylethylamineAnother systematic naming variation.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 1-Methoxypropan-2-amine is essential for its handling, storage, and use in chemical reactions. These properties also inform the selection of appropriate analytical techniques for its characterization.

Property Value Source
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, ammonia-like[2]
Boiling Point 92.5-93.5 °C at 743 mmHg[3]
Density 0.844 g/cm³[1]
Optical Rotation ([α]D) +11.5° (neat, for (S)-enantiomer)[1]
Spectroscopic Data for (S)-(+)-1-Methoxy-2-propylamine

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-Methoxypropan-2-amine. Below are the characteristic spectral data for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • ¹H NMR (CDCl₃):

    • δ 1.08 (d, 3H): Corresponds to the methyl protons (-CH₃) on the chiral center.

    • δ 1.35 (br s, 2H): A broad singlet representing the two protons of the primary amine (-NH₂).

    • δ 3.05-3.15 (m, 1H): A multiplet for the proton on the chiral carbon (-CH(NH₂)).

    • δ 3.20 (dd, 1H): One of the diastereotopic protons of the methylene group adjacent to the ether oxygen (-OCH₂-).

    • δ 3.30 (s, 3H): A singlet for the methyl protons of the methoxy group (-OCH₃).

    • δ 3.35 (dd, 1H): The other diastereotopic proton of the methylene group (-OCH₂-).

  • ¹³C NMR (CDCl₃):

    • δ 20.5: The carbon of the methyl group (-CH₃) on the chiral center.

    • δ 46.5: The chiral carbon atom (-CH(NH₂)).

    • δ 59.0: The carbon of the methoxy group (-OCH₃).

    • δ 78.5: The methylene carbon adjacent to the ether oxygen (-OCH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy [1]

Wavenumber (cm⁻¹) Assignment
3360-3280N-H stretch (primary amine)
2960-2820C-H stretch (aliphatic)
1590N-H bend (scissoring)
1460C-H bend
1120C-O stretch (ether)

Section 3: Synthesis of 1-Methoxypropan-2-amine

The synthesis of 1-Methoxypropan-2-amine can be approached through both classical chemical methods, which typically yield the racemic mixture, and stereoselective biocatalytic routes that provide access to the enantiomerically pure forms.

Chemical Synthesis: Reductive Amination

A common industrial method for the synthesis of racemic 1-Methoxypropan-2-amine is the reductive amination of 1-methoxy-2-propanol.[4] This process involves the reaction of the alcohol with ammonia in the presence of a catalyst, typically a nickel or cobalt-based catalyst, under high pressure and temperature.[4]

1-Methoxy-2-propanol 1-Methoxy-2-propanol Reaction_Vessel High Pressure High Temperature 1-Methoxy-2-propanol->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Racemic_Mixture Racemic 1-Methoxypropan-2-amine (aqueous mixture) Reaction_Vessel->Racemic_Mixture Catalyst Ni or Co Catalyst Catalyst->Reaction_Vessel Purification Purification Racemic_Mixture->Purification Final_Product Anhydrous 1-Methoxypropan-2-amine Purification->Final_Product

Chemical Synthesis via Reductive Amination

A significant challenge in this synthesis is the removal of water from the reaction mixture to obtain the anhydrous product.[4] A patented process describes the addition of aqueous sodium hydroxide to the crude reaction mixture to induce phase separation, followed by distillation of the organic phase to isolate the anhydrous amine.[4]

Biocatalytic Synthesis: A Stereoselective Approach

For applications in pharmaceuticals and agrochemicals where enantiomeric purity is critical, biocatalytic methods offer a highly efficient and environmentally sustainable alternative. The synthesis of (S)-(+)-1-Methoxy-2-propylamine can be achieved with high enantiomeric excess (>99%) through the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[5]

1-Methoxy-2-propanone 1-Methoxy-2-propanone Bioreactor Transaminase Enzyme (S)-selective 1-Methoxy-2-propanone->Bioreactor Amine_Donor Amine Donor (e.g., 2-aminopropane) Amine_Donor->Bioreactor Product (S)-1-Methoxypropan-2-amine Bioreactor->Product Byproduct Ketone Byproduct (e.g., acetone) Bioreactor->Byproduct Separation Separation & Purification Product->Separation Byproduct->Separation Final_Product Enantiopure (S)-Amine Separation->Final_Product

Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine

Experimental Protocol: Transaminase-Catalyzed Synthesis [5]

This protocol provides a general framework for the biocatalytic synthesis of (S)-1-methoxy-2-aminopropane.

Step Procedure Causality and Key Considerations
1. Reaction Setup In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., sodium phosphate buffer, pH 7.5).The buffer maintains the optimal pH for enzyme activity.
2. Reagent Addition Add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal 5'-phosphate (cofactor).2-aminopropane serves as a cost-effective and readily available amine source. Pyridoxal 5'-phosphate is an essential cofactor for most transaminases.
3. Enzyme Addition Introduce the (S)-selective transaminase enzyme (e.g., from Bacillus species).The choice of enzyme is critical for achieving high stereoselectivity.
4. Reaction Maintain the reaction at a constant temperature (e.g., 30 ± 1 °C) with gentle agitation for a specified duration (e.g., 8 hours).Temperature and agitation are optimized to maximize enzyme stability and reaction rate.
5. Quenching Terminate the reaction by adding an acid (e.g., concentrated HCl).Acidification denatures the enzyme, stopping the reaction.
6. Workup Perform a flash distillation to remove unreacted substrate and the acetone byproduct.This initial purification step simplifies the subsequent isolation of the amine product.
7. Basification Add a strong base (e.g., 50% aqueous NaOH) to deprotonate the amine.The free amine is more volatile and can be isolated by distillation.
8. Isolation Distill the reaction mixture to isolate the (S)-1-methoxy-2-aminopropane.A final distillation separates the product from the aqueous phase and residual amine donor.

Section 4: Applications in Chemical Synthesis

1-Methoxypropan-2-amine, particularly its (S)-enantiomer, is a valuable chiral building block in the synthesis of various high-value chemicals.

Agrochemicals

(S)-1-Methoxy-2-propylamine is a key intermediate in the production of the chloroacetamide herbicides S-metolachlor and dimethenamid-P.[6] The stereochemistry of the amine is crucial for the herbicidal activity of these compounds.

Pharmaceuticals

The primary amine functionality and the chiral center of 1-Methoxypropan-2-amine make it a useful synthon in the development of active pharmaceutical ingredients. While its application is broad, one notable example is in the synthesis of Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[7] Although not a direct precursor in the most common synthetic routes, its structural motif is relevant, and related chiral amines are employed in various synthetic strategies for this and other pharmaceuticals.[7]

Section 5: Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of 1-Methoxypropan-2-amine is critical, especially in pharmaceutical and agrochemical applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption.[8] Derivatization is often necessary to improve the volatility and chromatographic behavior of the amine.[8] For the determination of enantiomeric purity, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column.[9] Alternatively, the amine can be derivatized with an achiral reagent and separated on a chiral GC column.[10]

General Protocol for Chiral GC Analysis (after Derivatization):

  • Derivatization: React the amine sample with a suitable derivatizing agent (e.g., a chiral chloroformate like N-(trifluoroacetyl)-L-prolyl chloride) in an appropriate solvent.[11]

  • Injection: Inject a small volume of the derivatized sample into the GC.

  • Separation: Employ a capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase). The temperature program should be optimized to achieve baseline separation of the diastereomers.

  • Detection: A flame ionization detector (FID) is commonly used for quantification. A mass spectrometer (MS) can be used for identification and confirmation of the derivatives.[8]

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization.[1]

General Protocol for Chiral HPLC Analysis:

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detector UV at 210 nm

Section 6: Safety, Handling, and Storage

1-Methoxypropan-2-amine is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Flammable Liquid: Highly flammable liquid and vapor.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Use non-sparking tools.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Stirling, D. I., & Zeitlin, A. L. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • Ney, E., & Bohl, P. (1998). EP Patent No. EP0881211A1.
  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • Moos, M., & Šimek, P. (2021).
  • Patents Justia. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tamsulosin hydrochloride.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic synthesis of Tamsulosin.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Patents Justia. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Retrieved from [Link]

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, Á., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790–795.
  • Scribd. (n.d.). FTIR Results and Analysis. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesis of rivastigmine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of tamsulosin and intermediates thereof.
  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

Sources

Methodological & Application

Use of 1-Methoxypropan-2-amine hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 1-Methoxypropan-2-amine Hydrochloride

To the modern organic chemist, this compound represents more than just a simple primary amine. It is a versatile and highly valuable chiral building block, instrumental in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a primary amine for nucleophilic attack, a chiral center at the C-2 position, and a methoxy group that can influence solubility and binding interactions, makes it a strategic choice for introducing specific stereochemistry and functionality into target molecules.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the application of this reagent. The protocols described herein are designed to be self-validating, providing a clear rationale for each step to ensure reproducibility and success.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is critical for its effective use and for ensuring laboratory safety. The hydrochloride salt is typically a solid, which offers handling advantages over the free amine, a volatile and corrosive liquid.[4]

PropertyValueSource
Chemical Formula C₄H₁₂ClNO
Molecular Weight 125.60 g/mol
Appearance White to off-white solid
CAS Number 626220-76-6 ((R)-enantiomer)[5]
Solubility Soluble in water, methanol.[6]

Safety and Handling:

1-Methoxypropan-2-amine (the free base) is classified as a flammable, corrosive, and toxic substance.[4] The hydrochloride salt, while more stable, should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.[7][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[7]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications

The utility of this compound spans several fundamental transformations in organic synthesis. Its primary amine is a potent nucleophile, enabling its participation in C-N bond-forming reactions. The hydrochloride form requires in-situ neutralization to liberate the free amine for reaction, a crucial step in any protocol.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, forming the backbone of peptides and appearing in numerous top-selling drugs.[10] 1-Methoxypropan-2-amine is an excellent nucleophile for coupling with carboxylic acids.

Expertise & Rationale: The standard procedure involves activating the carboxylic acid to make it more susceptible to nucleophilic attack. Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are widely used for this purpose.[11] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is crucial. HOBt intercepts the highly reactive O-acylisourea intermediate to form an activated HOBt ester. This intermediate is less prone to racemization (if the acid has a chiral center) and reacts efficiently with the amine to yield the desired amide, suppressing side reactions.[11][12] A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid ActivatedEster Activated HOBt Ester RCOOH->ActivatedEster EDC, HOBt EDC EDC·HCl HOBt HOBt Amide Target Amide ActivatedEster->Amide Coupling AmineHCl 1-Methoxypropan-2-amine HCl FreeAmine Free Amine AmineHCl->FreeAmine Base Base DIPEA FreeAmine->Amide Coupling

Workflow for EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a standard method for coupling a generic carboxylic acid with this compound.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • This compound (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a small amount of DCM.

    • Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful and widely used method for synthesizing amines. It involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Expertise & Rationale: This one-pot reaction is highly efficient. The choice of reducing agent is critical for success. Strong reducing agents like NaBH₄ can reduce the starting carbonyl compound before it has a chance to form the imine. Milder, acid-tolerant reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal.[13] NaBH(OAc)₃ is particularly advantageous as it is selective for the protonated imine intermediate over the ketone or aldehyde, is non-toxic, and does not require strict pH control. Acetic acid is often added as a catalyst to promote imine formation.

ReductiveAmination Ketone Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine Imine Formation (H₂O byproduct) AmineHCl 1-Methoxypropan-2-amine HCl AmineHCl->Imine Imine Formation (H₂O byproduct) Base Base (e.g., TEA) Base->Imine Imine Formation (H₂O byproduct) Product Secondary Amine Product Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Mechanism of one-pot reductive amination.

Protocol 2: Reductive Amination of a Ketone

This protocol provides a method for synthesizing a secondary amine from a ketone and this compound.

  • Materials:

    • Ketone or Aldehyde (1.0 eq)

    • This compound (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) (1.3 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Glacial Acetic Acid (optional, catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine the ketone (1.0 eq), this compound (1.2 eq), and TEA (1.3 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

    • Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any gas evolution.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography.

Application in API Synthesis: Ether Cleavage

The methoxy group, while often a stable feature, can also serve as a protected hydroxyl group. In certain synthetic routes, its cleavage to reveal a primary alcohol is a key transformation. This is particularly relevant in the synthesis of chiral amino alcohols, which are important pharmacophores.

Expertise & Rationale: A patent describes the conversion of (S)-1-methoxy-2-propylamine into (S)-2-amino-1-propanol (L-alaninol), a crucial intermediate for pharmaceuticals like the antibiotic Levofloxacin.[14] This transformation is achieved by cleaving the methyl ether using concentrated aqueous hydrochloric acid under reflux.[14] The strong acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion (an SN2 reaction), thereby liberating the desired alcohol.

EtherCleavage Start (S)-1-Methoxypropan-2-amine Reagents Conc. HCl (aq) Reflux Start->Reagents Product (S)-2-Aminopropan-1-ol Hydrochloride Reagents->Product

Sources

Application Notes & Protocols: 1-Methoxypropan-2-amine Hydrochloride as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for chiral building blocks that offer both structural sophistication and versatile reactivity is paramount. (S)- and (R)-1-Methoxypropan-2-amine are primary amine synthons of significant interest.[1] Their structure is deceptively simple, yet it embeds a combination of features—a stereogenic center, a primary amine for diverse coupling reactions, and a methoxy group that can influence solubility, metabolic stability, and conformational rigidity—that make them highly valuable intermediates.[1][2] This guide provides an in-depth exploration of 1-methoxypropan-2-amine hydrochloride, detailing its properties, core reactivity, and field-proven protocols for its application in key synthetic transformations.

The hydrochloride salt form ensures greater stability and easier handling compared to the volatile free amine.[3] However, it necessitates a critical understanding of in situ or prior neutralization for successful deployment in synthesis. This document serves as a technical resource for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and providing robust, self-validating protocols for immediate application.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Physicochemical Data

The key properties of 1-methoxypropan-2-amine and its hydrochloride salt are summarized below. Data for the free amine is provided for context, as its properties govern the reactive form.

Property1-Methoxypropan-2-amine1-Methoxypropan-2-amine HClSource(s)
Synonyms 2-Amino-1-methoxypropane; Methoxyisopropylamine(R/S)-1-Methoxy-2-propylamine hydrochloride[3][4]
Molecular Formula C₄H₁₁NOC₄H₁₂ClNO[3][5]
Molecular Weight 89.14 g/mol 125.60 g/mol [3][5]
CAS Number 37143-54-7 (racemic)17865-42-0 (racemic)[4][6]
Appearance Colorless liquidWhite to off-white solid[3][5]
Boiling Point 92.5-93.5 °C (at 743 mmHg)Not Applicable[4][7]
Density 0.845 g/mL (at 25 °C)Not Applicable[4][7]
Solubility Highly soluble in water and common organic solventsSoluble in water and alcohols[6]
Safety & Handling

1-Methoxypropan-2-amine is a corrosive and flammable liquid, while its hydrochloride salt is a solid irritant.[3] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[8] Wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves.

  • Dispensing and Neutralization: As a solid, the hydrochloride salt is easier to weigh and dispense accurately than the volatile free amine. For reactions requiring the free amine, it must be liberated from its salt. This is typically achieved by treatment with an aqueous base (e.g., NaOH, K₂CO₃) followed by extraction into an organic solvent, or by in situ neutralization with a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) directly in the reaction vessel. The choice of two equivalents of an organic base is common to both neutralize the hydrochloride and serve as an acid scavenger in the subsequent reaction.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8]

Section 2: Core Reactivity & Synthetic Utility

The synthetic utility of this compound is centered on the nucleophilicity of its primary amino group. Upon neutralization, this amine readily participates in a wide array of C-N bond-forming reactions.

Core_Reactivity cluster_input Reactants cluster_partners Reaction Partners cluster_products Product Classes Amine 1-Methoxypropan-2-amine (Free Base) Aldehyde Aldehyde / Ketone (R-CO-R') CarboxylicAcid Activated Carboxylic Acid (R-COX) SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Isocyanate Isocyanate (R-NCO) SecondaryAmine Secondary / Tertiary Amine Aldehyde->SecondaryAmine Reductive Amination Amide Amide CarboxylicAcid->Amide Amide Coupling Sulfonamide Sulfonamide SulfonylChloride->Sulfonamide Sulfonylation Urea Urea Isocyanate->Urea Addition Workflow_Reductive_Amination Start Start: Dry Flask under N2 Setup 1. Add Amine HCl, DCM, DIPEA Start->Setup Stir1 2. Stir 20 min (Free-basing) Setup->Stir1 Add_Aldehyde 3. Add Aldehyde Stir1->Add_Aldehyde Stir2 4. Stir 30 min (Imine Formation) Add_Aldehyde->Stir2 Add_Reductant 5. Add NaBH(OAc)3 in portions Stir2->Add_Reductant React 6. Stir 12-24h at RT (Monitor by TLC/LCMS) Add_Reductant->React Quench 7. Quench with aq. NaHCO3 React->Quench Extract 8. Extract with DCM Quench->Extract Wash_Dry 9. Wash & Dry Organic Layer Extract->Wash_Dry Purify 10. Concentrate & Purify via Chromatography Wash_Dry->Purify End End: Pure Product Purify->End

Sources

Application Notes: Mastering Synthetic Reactions with 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, chemists, and drug development professionals with detailed protocols and field-proven insights for the effective utilization of 1-Methoxypropan-2-amine hydrochloride in key organic transformations. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind procedural choices, emphasizing reaction mechanisms, safety protocols, and the critical nuances of handling the amine in its salt form versus its free base. Core applications, including reductive amination and amide bond formation, are explored in depth with step-by-step methodologies, stoichiometry tables, and visual workflow diagrams to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Versatility of a Core Building Block

1-Methoxypropan-2-amine is a valuable primary amine that serves as a crucial building block in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries. Its structure, featuring a chiral center and a methoxy group, allows for the introduction of specific stereochemical and physicochemical properties into target compounds. It is a key intermediate in the synthesis of important herbicides and various pharmaceutical candidates.[1]

This guide focuses on the hydrochloride salt form (C₄H₁₂ClNO), which is the most common commercial presentation. The salt is a stable, crystalline solid, offering significant advantages in storage and handling over the volatile and corrosive free base.[2][3] Understanding how to effectively use this salt form is paramount for any synthetic campaign.

Foundational Knowledge: Properties and Reagent Handling

Before embarking on synthesis, a thorough understanding of the reagent's properties and the practical implications of using a hydrochloride salt is essential.

Physicochemical Properties

The properties of the 1-Methoxypropan-2-amine free base are summarized below. The hydrochloride salt exists as a solid with a molecular weight of 125.60 g/mol .[4]

PropertyValueSource
Chemical Formula C₄H₁₁NOPubChem[2]
Molecular Weight 89.14 g/mol PubChem[2]
Appearance Colorless liquidGuidechem[5]
Odor Strong, ammonia-likePubChem[2]
Boiling Point 92.5-93.5 °CSigma-Aldrich[6]
Density 0.845 g/mL at 25 °CSigma-Aldrich[6]
Solubility Soluble in waterGuidechem[5]
The Hydrochloride Salt: A Critical Consideration

The primary amine in this compound is protonated, rendering it non-nucleophilic and unreactive in most desired transformations. To participate in reactions like reductive amination or amide coupling, it must be converted to the free amine. This can be achieved by isolating the free base in a separate step or, more conveniently, by generating it in situ.

The Causality: The in situ approach is often preferred as it avoids handling the volatile, odorous, and corrosive free base.[2] This is accomplished by adding at least one extra equivalent of a non-nucleophilic base to the reaction mixture. This base neutralizes the hydrochloride, liberating the free amine to react with the electrophile.

Caption: In-situ generation of the nucleophilic free amine.

Core Application I: Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by the immediate reduction of this intermediate to the corresponding secondary amine.[7]

The Scientific Principle: Why Sodium Triacetoxyborohydride?

While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly well-suited for one-pot reductive aminations.[8]

  • Expertise & Causality: Unlike stronger hydrides like NaBH₄, STAB is a milder and more selective reducing agent.[8] Its reduced reactivity is due to the electron-withdrawing effect of the three acetoxy groups. This mildness is advantageous because STAB reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[8][9] This selectivity prevents the wasteful reduction of the carbonyl starting material and allows all reagents to be combined in a single step, ensuring high yields and operational simplicity.

Detailed Protocol: Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.).

  • Reagent Addition: Add this compound (1.1 eq.).

  • Solvent: Dissolve the solids in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.2 eq.). Self-Validating Check: One equivalent of base is required to liberate the free amine, and an additional equivalent is often used to facilitate the reaction and neutralize any acidic byproducts.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.[11]

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by silica gel column chromatography if necessary.

Data Presentation: Stoichiometry & Conditions
ReagentEquivalentsRole
Aldehyde/Ketone1.0Electrophile
1-Methoxypropan-2-amine HCl1.0 - 1.2Nucleophile (precursor)
Non-Nucleophilic Base2.0 - 2.5HCl scavenger & catalyst
NaBH(OAc)₃1.2 - 1.5Selective Reducing Agent
Solvent -Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature -Room Temperature
Time -2 - 16 hours

Core Application II: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[12] It involves the coupling of a carboxylic acid with an amine. Direct reaction is typically not feasible and requires the use of a "coupling agent" to activate the carboxylic acid.

The Scientific Principle: The Role of HATU

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium salt-based coupling reagent.[13]

  • Expertise & Causality: The reaction is initiated by a base (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate.[14] This active ester is an excellent electrophile. The free amine, liberated from its hydrochloride salt by the same base, then attacks the active ester to form the stable amide bond.[12][14] A non-nucleophilic base like DIPEA is crucial because it is sterically hindered and will not compete with the primary amine in attacking the active ester.[12]

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Protocol: Amide Coupling

This protocol describes the HATU-mediated coupling of this compound with a generic carboxylic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or DCM.[13]

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0 eq.). Self-Validating Check: One equivalent deprotonates the amine salt, one deprotonates the carboxylic acid, and a third drives the coupling reaction forward.[15]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress via TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization.

Data Presentation: Stoichiometry & Conditions
ReagentEquivalentsRole
Carboxylic Acid1.0Electrophile (precursor)
1-Methoxypropan-2-amine HCl1.0 - 1.2Nucleophile (precursor)
HATU1.1 - 1.2Coupling Agent
DIPEA3.0 - 4.0Non-nucleophilic Base
Solvent -N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Temperature -Room Temperature
Time -1 - 4 hours

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. The free base, 1-Methoxypropan-2-amine, is a flammable, corrosive liquid that can cause severe skin and eye burns.[2][16] It may be toxic by ingestion, inhalation, and skin absorption.[2]

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[16]

  • Handling Precautions: Keep away from heat, sparks, and open flames.[3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • OSHA. (2022). 1-METHOXY-2-PROPANOL. Occupational Safety and Health Administration. [Link]

  • Penta. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • Deepak Nitrite Limited. (2023). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • National Center for Biotechnology Information. Methoxyisopropylamine. PubChem. [Link]

  • J.T.Baker. 1-METHOXY-2-PROPANOL - MATERIAL SAFETY DATA SHEET. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

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The Strategic Application of 1-Methoxypropan-2-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-methoxypropan-2-amine, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and, most importantly, its versatile applications in the construction of complex molecular architectures destined for therapeutic use. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel active pharmaceutical ingredients (APIs).

Introduction: Unveiling a Versatile Chiral Synthon

1-Methoxypropan-2-amine, particularly its (S)-enantiomer, has emerged as a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] Its structure, which combines a primary amine nucleophile with a chiral center and a methoxy group, offers a unique set of properties that can be strategically exploited in drug design and synthesis. The presence of the methoxy group can influence the molecule's conformation, solubility, and metabolic stability, making it a desirable feature in many drug candidates.[2]

Physicochemical Properties and Their Implications in Synthesis

A thorough understanding of the physicochemical properties of 1-methoxypropan-2-amine is paramount for its effective application in synthesis. These properties dictate its reactivity, solubility in various solvent systems, and the ease of product purification.

PropertyValueImplication in Pharmaceutical Synthesis
Molecular Formula C₄H₁₁NO[3]A small, versatile building block.
Molecular Weight 89.14 g/mol [3]Contributes minimally to the overall molecular weight of the final API.
Boiling Point 92.5-93.5 °C at 743 mmHg[4]Allows for relatively easy removal of excess reagent by distillation.
Density 0.845 g/mL at 25 °C[4]Standard handling procedures for a liquid reagent.
pKa (Predicted) 8.84 ± 0.10[5]A primary amine with moderate basicity, suitable for a range of nucleophilic reactions without being overly reactive.
Water Solubility Fully miscible[5]Facilitates reactions in aqueous or mixed-aqueous solvent systems and simplifies aqueous work-ups.
Appearance Colorless to light yellow liquid[5]Easy to handle and dispense.

The Gateway to Chirality: Synthesis of Enantiopure 1-Methoxypropan-2-amine

The stereochemistry of an API is often critical to its pharmacological activity and safety profile.[1] Consequently, the availability of enantiomerically pure building blocks like (S)-1-methoxypropan-2-amine is of utmost importance. Both chemical and biocatalytic routes have been developed for its synthesis.

Biocatalytic Synthesis: A Green and Efficient Approach

Biocatalysis, particularly the use of transaminases, has become a preferred method for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions.[1][6] The asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme, yields (S)-1-methoxypropan-2-amine with high enantiomeric excess.[7]

1-Methoxy-2-propanone 1-Methoxy-2-propanone Transaminase Transaminase 1-Methoxy-2-propanone->Transaminase Asymmetric Amination (S)-1-Methoxypropan-2-amine (S)-1-Methoxypropan-2-amine Transaminase->(S)-1-Methoxypropan-2-amine High Enantioselectivity

Caption: Biocatalytic synthesis of (S)-1-methoxypropan-2-amine.

Protocol: Transaminase-Catalyzed Synthesis of (S)-1-Methoxypropan-2-amine

This protocol is a general representation of a biocatalytic transamination reaction.

StepProcedureRationale
1. Reaction Setup In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).Provides a stable environment for the enzyme.
2. Reagent Addition Add 1-methoxy-2-propanone (substrate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.[7]The amine donor provides the amino group, and PLP is an essential cofactor for transaminase activity.
3. Enzyme Addition Introduce the selected transaminase enzyme (e.g., from Bacillus species) to the reaction mixture.[7]The enzyme catalyzes the stereoselective transfer of the amino group.
4. Reaction Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the amine by a suitable analytical method (e.g., GC or HPLC).Optimal temperature ensures enzyme stability and activity. Monitoring allows for determination of the reaction endpoint.
5. Work-up Once the reaction is complete, terminate it by adjusting the pH (e.g., adding acid). The product can be isolated by distillation or extraction.[7]pH adjustment denatures the enzyme and stops the reaction. The choice of isolation method depends on the scale and purity requirements.

Core Applications in Pharmaceutical Synthesis

1-Methoxypropan-2-amine serves as a versatile nucleophile and a chiral building block in a variety of reactions that are fundamental to the synthesis of APIs.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. 1-Methoxypropan-2-amine can be readily coupled with carboxylic acids to form the corresponding amides. The methoxy group can impart favorable physicochemical properties to the resulting amide, such as improved solubility or metabolic stability.

Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine 1-Methoxypropan-2-amine Amide Amide Product Amine->Amide Coupling_Reagent e.g., HATU, EDC Coupling_Reagent->Activated_Ester Activated_Ester->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with 1-Methoxypropan-2-amine

This protocol describes a standard procedure for amide bond formation using a common coupling reagent.

StepProcedureRationale
1. Reagent Preparation Dissolve the carboxylic acid (1.0 equiv.) and a coupling reagent (e.g., HATU, 1.1 equiv.) in an appropriate aprotic solvent (e.g., DMF, DCM).The coupling reagent activates the carboxylic acid to facilitate nucleophilic attack by the amine.
2. Base Addition Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the mixture.The base neutralizes the acid formed during the reaction and facilitates the coupling process.
3. Amine Addition Add 1-methoxypropan-2-amine (1.0-1.2 equiv.) to the reaction mixture.The primary amine acts as the nucleophile. A slight excess may be used to ensure complete conversion of the carboxylic acid.
4. Reaction Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.Amide bond formation is typically efficient at room temperature.
5. Work-up and Purification Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.Standard work-up procedures remove the coupling reagents, base, and any unreacted starting materials.
N-Alkylation and Reductive Amination: Building Molecular Complexity

N-alkylation of 1-methoxypropan-2-amine provides access to secondary and tertiary amines, which are common structural motifs in pharmaceuticals. Reductive amination is a particularly effective method for this transformation, as it avoids the over-alkylation that can occur with direct alkylation using alkyl halides.

Protocol: Reductive Amination with 1-Methoxypropan-2-amine

This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination.

StepProcedureRationale
1. Imine Formation Dissolve 1-methoxypropan-2-amine (1.0 equiv.) and an aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., dichloroethane, methanol). A catalytic amount of acetic acid can be added to promote imine formation.The reaction proceeds through the formation of an iminium ion intermediate.
2. Reduction Add a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv.) to the reaction mixture.NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion in situ.
3. Reaction Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.Reductive amination is typically a one-pot reaction that proceeds efficiently at ambient temperature.
4. Work-up and Purification Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and then wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.The basic work-up removes the reducing agent and any acidic byproducts.
Synthesis of Heterocyclic Scaffolds: Accessing Privileged Structures

Primary amines are crucial starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles, many of which are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. (S)-1-methoxypropan-2-amine has been specifically utilized in the synthesis of imidazopyrimidine derivatives, which are potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[5][8]

Starting_Material 2-Chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine Product Imidazopyrimidine Derivative (p38 MAP Kinase Inhibitor) Starting_Material->Product Nucleophilic Aromatic Substitution Amine (S)-1-Methoxypropan-2-amine Amine->Product Base DIPEA Base->Product Solvent NMP Solvent->Product

Caption: Synthesis of an imidazopyrimidine derivative.

Protocol: Synthesis of an Imidazopyrimidine Derivative

This protocol is based on the synthesis of p38 MAP kinase inhibitors.[8]

StepProcedureRationale
1. Reaction Setup In a reaction vessel, combine 2-chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine (1.0 equiv.), (S)-1-methoxy-2-propylamine (1.2 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).NMP is an effective solvent for this type of nucleophilic aromatic substitution. DIPEA acts as a scavenger for the HCl generated during the reaction.
2. Reaction Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by HPLC or LC-MS.The elevated temperature is necessary to drive the nucleophilic aromatic substitution to completion.
3. Work-up After completion, cool the reaction mixture to room temperature and dilute it with water to precipitate the product.The product is typically a solid that is sparingly soluble in water.
4. Purification Collect the solid product by filtration, wash it with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and then dry it under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.This procedure affords the desired product in high purity.

Conclusion

1-Methoxypropan-2-amine, particularly in its enantiopure (S)-form, is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique combination of a primary amine, a chiral center, and a methoxy group provides medicinal chemists with a powerful tool for the construction of complex and innovative drug candidates. The well-established chemical and biocatalytic routes to its synthesis ensure its accessibility for both small-scale research and large-scale manufacturing. The protocols and applications detailed in this guide are intended to serve as a practical resource for scientists working at the forefront of drug discovery and development, enabling the strategic and efficient utilization of this important chiral synthon.

References

  • Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. (n.d.). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved January 23, 2026, from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved January 23, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-methoxypropan-2-amine as a versatile building block in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including the Paal-Knorr synthesis of substituted pyrroles and the Ugi four-component reaction for the generation of peptide-like structures. The strategic incorporation of the methoxypropyl moiety can influence the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, making it a valuable tool for drug discovery and development. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental procedures.

Introduction: The Strategic Value of 1-Methoxypropan-2-amine in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. The specific nature of the substituents on these rings plays a crucial role in modulating their biological activity, pharmacokinetic properties, and toxicity profiles. 1-Methoxypropan-2-amine is a chiral primary amine that serves as a valuable precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its incorporation into a heterocyclic framework introduces a flexible, oxygen-containing side chain that can engage in hydrogen bonding and influence the overall lipophilicity of the molecule.

The stereochemistry of 1-methoxypropan-2-amine is of particular importance, as different enantiomers of a drug molecule can exhibit vastly different biological activities.[1] This guide will focus on the applications of 1-methoxypropan-2-amine as a nucleophilic component in classic and modern synthetic reactions for the construction of key heterocyclic systems.

Synthesis of Substituted Pyrroles via the Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely employed method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[3] The reaction of a 1,4-diketone with a primary amine, such as 1-methoxypropan-2-amine, under acidic or neutral conditions, provides a direct route to N-substituted pyrroles.[3][4]

Mechanistic Rationale

The reaction mechanism proceeds through the formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[5] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[5] The use of 1-methoxypropan-2-amine results in the corresponding N-(1-methoxypropan-2-yl)pyrrole derivative.

Figure 1: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 1-(1-Methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrole

This protocol describes the synthesis of a representative N-substituted pyrrole using 1-methoxypropan-2-amine and acetonylacetone (a 1,4-dicarbonyl compound).

Materials:

  • Acetonylacetone (hexane-2,5-dione)

  • 1-Methoxypropan-2-amine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonylacetone (1.14 g, 10 mmol) in 20 mL of ethanol.

  • Addition of Amine: To the stirred solution, add 1-methoxypropan-2-amine (0.89 g, 10 mmol) followed by glacial acetic acid (0.60 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 30 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrole.

Data Summary
Reactant A (Dicarbonyl)Reactant B (Amine)CatalystSolventTemp (°C)Time (h)Yield (%)
Acetonylacetone1-Methoxypropan-2-amineAcetic AcidEthanolReflux4~85-95
2,5-Dimethoxytetrahydrofuran1-Methoxypropan-2-amineIron(III) chlorideWaterRT2>90[6]
3,4-Hexanedione1-Methoxypropan-2-aminep-Toluenesulfonic acidTolueneReflux6~80-90

Multicomponent Synthesis of Peptidomimetics via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse libraries of α-acylamino amides.[7] This one-pot reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide.[8] 1-Methoxypropan-2-amine can be effectively employed as the amine component in this reaction.

Mechanistic Insights

The Ugi reaction mechanism is initiated by the formation of an imine from the condensation of the amine and the carbonyl compound.[8] The carboxylic acid then protonates the imine, forming an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final stable bis-amide product.[8]

Ugi_Reaction Reactants Aldehyde/Ketone 1-Methoxypropan-2-amine Carboxylic Acid Isocyanide Imine Imine Formation Reactants->Imine Condensation Iminium Iminium Ion Formation Imine->Iminium + H⁺ (from Carboxylic Acid) Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Adduct Acyl-Imidate Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide (Peptidomimetic) Adduct->Product Mumm Rearrangement

Figure 2: Key stages of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Model Peptidomimetic

This protocol provides a general procedure for the Ugi reaction using 1-methoxypropan-2-amine.

Materials:

  • Benzaldehyde

  • 1-Methoxypropan-2-amine

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol) in 20 mL of methanol.

  • Addition of Reactants: To the stirred solution, add 1-methoxypropan-2-amine (0.89 g, 10 mmol) and acetic acid (0.60 g, 10 mmol). Stir the mixture for 10 minutes at room temperature.

  • Addition of Isocyanide: Add tert-butyl isocyanide (0.83 g, 10 mmol) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction is typically exothermic.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary for Ugi Reaction Variants
Aldehyde/KetoneAmineCarboxylic AcidIsocyanideSolventYield (%)
Benzaldehyde1-Methoxypropan-2-amineAcetic Acidtert-Butyl isocyanideMethanolHigh
Cyclohexanone1-Methoxypropan-2-amineBenzoic AcidCyclohexyl isocyanideMethanolGood to High
Isobutyraldehyde1-Methoxypropan-2-aminePropionic AcidBenzyl isocyanideDichloromethaneHigh

Potential Application in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[9][10] The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution.[9] While direct literature examples of 1-methoxypropan-2-amine in this specific reaction are not as prevalent, its primary amine functionality makes it a suitable candidate for Pictet-Spengler type cyclizations with appropriate carbonyl-containing β-arylethylamines.

Proposed Synthetic Scheme

A hypothetical Pictet-Spengler reaction could involve the condensation of a β-arylethylaldehyde with 1-methoxypropan-2-amine to form an imine, which then undergoes an intramolecular cyclization to form a substituted tetrahydroisoquinoline.

Pictet_Spengler Aryl_aldehyde β-Arylethylaldehyde Imine Imine Intermediate Aryl_aldehyde->Imine + Amine, -H₂O Amine 1-Methoxypropan-2-amine Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Electrophilic Substitution (H⁺) Product Substituted Tetrahydroisoquinoline Cyclized->Product Rearomatization

Figure 3: Proposed workflow for a Pictet-Spengler type reaction.

Conclusion

1-Methoxypropan-2-amine is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its application in well-established reactions like the Paal-Knorr synthesis and the Ugi reaction provides reliable and efficient routes to substituted pyrroles and peptidomimetics, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique properties of 1-methoxypropan-2-amine in their drug discovery and development endeavors.

References

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

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Application Notes and Protocols: 1-Methoxypropan-2-amine as a Versatile Reagent in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Amines and the Utility of 1-Methoxypropan-2-amine

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The stereochemistry of these molecules is of paramount importance, as different enantiomers can exhibit widely divergent biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of contemporary organic synthesis and drug development.

(S)-(+)-1-Methoxypropan-2-amine, a readily accessible and versatile chiral primary amine, has emerged as a valuable tool for the synthesis of other chiral amines. Its utility stems from two principal applications: as a chiral resolving agent for the separation of racemic mixtures of acidic compounds via diastereomeric salt formation, and as a chiral auxiliary to control the stereochemical outcome of asymmetric transformations. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental designs.

Part 1: (S)-(+)-1-Methoxypropan-2-amine as a Chiral Resolving Agent

The classical method of resolving a racemic mixture by forming diastereomeric salts remains a widely used and scalable approach for obtaining enantiomerically pure compounds.[2] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic acid with an enantiomerically pure base like (S)-(+)-1-methoxypropan-2-amine, a pair of diastereomeric salts is formed, which can then be separated based on their differential solubility.

Principle of Diastereomeric Salt Resolution

The fundamental principle lies in the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers with distinct physical properties. The reaction of a racemic acid, (R/S)-Acid, with (S)-(+)-1-methoxypropan-2-amine, (S)-Amine, yields two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine. Due to their different three-dimensional arrangements, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The enantiomerically pure acid can subsequently be liberated from the salt, and the chiral resolving agent can be recovered and reused.

cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Recovery Racemic Acid\n(R/S)-Acid Racemic Acid (R/S)-Acid Diastereomeric Salts\n((R)-Acid-(S)-Amine &\n(S)-Acid-(S)-Amine) Diastereomeric Salts ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) Racemic Acid\n(R/S)-Acid->Diastereomeric Salts\n((R)-Acid-(S)-Amine &\n(S)-Acid-(S)-Amine) + Resolving Agent\n(S)-(+)-1-Methoxypropan-2-amine Resolving Agent (S)-(+)-1-Methoxypropan-2-amine Resolving Agent\n(S)-(+)-1-Methoxypropan-2-amine->Diastereomeric Salts\n((R)-Acid-(S)-Amine &\n(S)-Acid-(S)-Amine) + Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n((R)-Acid-(S)-Amine &\n(S)-Acid-(S)-Amine)->Fractional Crystallization Less Soluble Salt\n(e.g., (S)-Acid-(S)-Amine) Less Soluble Salt (e.g., (S)-Acid-(S)-Amine) Fractional Crystallization->Less Soluble Salt\n(e.g., (S)-Acid-(S)-Amine) Mother Liquor\n(Enriched in (R)-Acid-(S)-Amine) Mother Liquor (Enriched in (R)-Acid-(S)-Amine) Fractional Crystallization->Mother Liquor\n(Enriched in (R)-Acid-(S)-Amine) Acidification Acidification Less Soluble Salt\n(e.g., (S)-Acid-(S)-Amine)->Acidification Pure (S)-Enantiomer Pure (S)-Enantiomer Acidification->Pure (S)-Enantiomer Recovered Resolving Agent Recovered Resolving Agent Acidification->Recovered Resolving Agent

Caption: Workflow for chiral resolution using (S)-(+)-1-methoxypropan-2-amine.

Generalized Protocol for the Resolution of a Racemic 2-Arylpropionic Acid

This protocol provides a general framework for the resolution of a common class of racemic acids. The optimal conditions, particularly the choice of solvent, must be determined experimentally for each specific substrate.[2]

Materials:

  • Racemic 2-arylpropionic acid

  • (S)-(+)-1-Methoxypropan-2-amine

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • 2M Hydrochloric acid

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve one equivalent of the racemic acid in a suitable solvent, determined through preliminary screening to identify a system with a significant solubility difference between the diastereomeric salts. Gentle heating may be required.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-(+)-1-methoxypropan-2-amine in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes enhance the enantiomeric purity of the crystallized salt.[2]

    • Slowly add the amine solution to the acid solution with stirring. Salt formation may be immediate or require a period of stirring.

  • Fractional Crystallization:

    • Slowly cool the mixture to induce selective crystallization of the less soluble diastereomeric salt. A controlled cooling rate is crucial for obtaining high purity crystals.

    • The mixture can be further cooled in an ice bath to maximize the yield.

    • Allow the mixture to stand at the final temperature to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the dried diastereomeric salt in water.

    • Acidify the suspension with 2M HCl until the pH is approximately 1-2.

    • Extract the liberated carboxylic acid with an organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Recovery of the Resolving Agent:

    • Basify the aqueous layer from the previous step with NaOH to a pH > 12.

    • Extract the free (S)-(+)-1-methoxypropan-2-amine with an organic solvent.

    • Dry the organic extract and remove the solvent to recover the resolving agent.

  • Analysis:

    • Determine the yield and enantiomeric excess (ee) of the resolved acid using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Parameter Illustrative Example Data Rationale/Comment
Starting Racemic Acid10.0 g
Resolving Agent4.0 g (0.9 eq)Sub-stoichiometric amount may improve purity.
SolventEthyl AcetateChosen based on screening for optimal solubility differential.
Crystallization Temp.25 °CSlower cooling from a higher temperature is often beneficial.
Yield of Diast. Salt3.8 g
Diastereomeric Excess96%Indicates good separation during crystallization.
Yield of (S)-Enantiomer2.4 g (48% of theoretical)Theoretical max is 50% without recycling.
Enantiomeric Excess>99%Demonstrates high efficacy of the resolution.
Recovered Resolving Agent3.5 g (87.5%)High recovery is crucial for process economy.

Table 1: Representative data for the resolution of a racemic acid.[2]

Part 2: 1-Methoxypropan-2-amine as a Chiral Auxiliary in Reductive Amination

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. (S)-1-Methoxypropan-2-amine can serve as such an auxiliary in the synthesis of other chiral amines via diastereoselective reductive amination of ketones.

Mechanism of Chiral Induction

The synthesis proceeds through the formation of a chiral imine intermediate by the condensation of (S)-1-methoxypropan-2-amine with a prochiral ketone. The steric bulk of the auxiliary directs the approach of a reducing agent to one face of the imine C=N double bond, leading to the preferential formation of one diastereomer of the secondary amine. Subsequent cleavage of the N-C bond to the auxiliary yields the desired chiral primary amine.

cluster_0 Imine Formation cluster_1 Diastereoselective Reduction cluster_2 Auxiliary Cleavage Prochiral Ketone Prochiral Ketone Chiral Imine Chiral Imine Prochiral Ketone->Chiral Imine + Chiral Auxiliary\n(S)-1-Methoxypropan-2-amine Chiral Auxiliary (S)-1-Methoxypropan-2-amine Chiral Auxiliary\n(S)-1-Methoxypropan-2-amine->Chiral Imine + Diastereomerically\nEnriched Amine Diastereomerically Enriched Amine Chiral Imine->Diastereomerically\nEnriched Amine Reduction Reducing Agent Reducing Agent Reducing Agent->Diastereomerically\nEnriched Amine + Cleavage Cleavage Diastereomerically\nEnriched Amine->Cleavage Chiral Primary Amine Chiral Primary Amine Cleavage->Chiral Primary Amine Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Representative Protocol for Asymmetric Reductive Amination

Materials:

  • Prochiral ketone (e.g., a substituted acetophenone)

  • (S)-1-Methoxypropan-2-amine

  • Titanium (IV) isopropoxide

  • Anhydrous ethanol

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10%)

  • Ammonium formate

  • Methanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Imine Formation:

    • To a solution of the prochiral ketone (1.0 eq) in anhydrous ethanol, add (S)-1-methoxypropan-2-amine (1.1 eq) and titanium (IV) isopropoxide (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the chiral imine.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a diastereomeric mixture of secondary amines.

  • Auxiliary Cleavage (Hydrogenolysis):

    • Dissolve the crude secondary amine in methanol.

    • Add palladium on carbon (10 wt%) and ammonium formate (5 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with HCl. Wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer with NaOH and extract the desired chiral primary amine with diethyl ether.

    • Dry the organic layer and concentrate to afford the product.

  • Analysis:

    • Determine the yield and enantiomeric excess of the final chiral primary amine by chiral HPLC or GC.

Substrate (Ketone) Chiral Amine Product Expected Diastereomeric Ratio (d.r.) Expected Enantiomeric Excess (ee)
Acetophenone1-PhenylethylamineModerate to GoodModerate to Good
2-Butanone2-ButylamineModerateModerate
Propiophenone1-PhenylpropylamineModerate to GoodModerate to Good

Table 2: Hypothetical outcomes for the asymmetric reductive amination using (S)-1-methoxypropan-2-amine as a chiral auxiliary.

Conclusion

1-Methoxypropan-2-amine, particularly in its enantiomerically pure (S)-form, is a highly effective and versatile reagent in the field of chiral amine synthesis. Its application as a resolving agent provides a robust and scalable method for the separation of racemic acids, a technique of significant industrial relevance. Furthermore, its potential as a chiral auxiliary in diastereoselective reductive aminations offers a pathway to enantiomerically enriched primary amines from simple prochiral ketones. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this valuable chiral building block in their synthetic endeavors.

References

  • Matcham, G., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA, 53(12), 631-635. [Link]

  • Stirling, C. J. M. (2014). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Abdel-Magid, A. F. (2011). Improved Methodology for the Preparation of Chiral Amines. Lund University. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Ducrot, A., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 781284. [Link]

  • Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. [Link]

Sources

The Versatile Chiral Synthon: Applications and Protocols of (S)-1-Methoxy-2-propylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Player in Stereocontrolled Synthesis

In the landscape of modern asymmetric synthesis, the demand for efficient, reliable, and versatile chiral building blocks is paramount. (S)-1-Methoxy-2-propylamine, a seemingly simple chiral amine, has emerged as a critical synthon for the construction of complex, enantiomerically pure molecules in the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of a stereogenic center adjacent to a nucleophilic amino group and a coordinating methoxy functionality. This unique structural motif allows it to serve with distinction in several key roles: as a fundamental chiral building block, a highly effective resolving agent for racemic mixtures, and as a precursor for the synthesis of sophisticated chiral ligands.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of (S)-1-Methoxy-2-propylamine. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower your research and development endeavors.

Core Applications of (S)-1-Methoxy-2-propylamine: A Triumvirate of Chirality Transfer

The utility of (S)-1-Methoxy-2-propylamine in asymmetric synthesis can be broadly categorized into three principal applications. The following diagram illustrates the central role of this chiral amine in these distinct yet interconnected synthetic strategies.

cluster_synthesis Synthesis of (S)-1-Methoxy-2-propylamine cluster_applications Core Applications in Asymmetric Synthesis ProchiralKetone Prochiral Ketone (e.g., Methoxyacetone) Biocatalyst Biocatalyst (Transaminase or Amine Dehydrogenase) ProchiralKetone->Biocatalyst Asymmetric Amination S_Amine (S)-1-Methoxy-2-propylamine Biocatalyst->S_Amine ChiralBuildingBlock Chiral Building Block S_Amine->ChiralBuildingBlock Incorporation into Target Molecule ResolvingAgent Chiral Resolving Agent S_Amine->ResolvingAgent Diastereomeric Salt Formation LigandPrecursor Chiral Ligand Precursor S_Amine->LigandPrecursor Derivatization into Catalytic Ligand S_Amine (S)-1-Methoxy-2-propylamine Herbecide S-Metolachlor S_Amine->Herbecide Nucleophilic Acyl Substitution Chloroacetyl Chloroacetylating Agent (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) Chloroacetyl->Herbecide

Caption: Synthesis of S-Metolachlor using (S)-1-Methoxy-2-propylamine.

Application Focus: Synthesis of Pharmaceutical Agents

(S)-1-Methoxy-2-propylamine is also a key intermediate in the synthesis of various pharmaceutical agents. Its incorporation can introduce a crucial chiral element that dictates the binding affinity and selectivity of the drug molecule for its biological target.

(S)-1-Methoxy-2-propylamine has been utilized in the synthesis of potent and selective antagonists of the human melanocortin-4 (MC4) receptor, which are investigated for the treatment of obesity and cachexia. [2]The synthesis involves the reductive amination of a piperazine derivative with a ketone, followed by the introduction of the (S)-1-methoxy-2-propyl group.

This chiral amine is also a building block for imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase. [2]These inhibitors have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis. The synthesis involves the construction of the imidazopyrimidine core, followed by the attachment of the (S)-1-methoxy-2-propylamine side chain.

Part 2: (S)-1-Methoxy-2-propylamine as a Chiral Resolving Agent

The resolution of racemic mixtures remains a critical technique in asymmetric synthesis. (S)-1-Methoxy-2-propylamine can be employed as an effective chiral resolving agent for racemic carboxylic acids through the formation of diastereomeric salts. The principle lies in the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.

The general workflow for such a resolution is depicted below:

RacemicAcid Racemic Carboxylic Acid (R/S-Acid) DiastereomericSalts Diastereomeric Salt Mixture ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) RacemicAcid->DiastereomericSalts S_Amine (S)-1-Methoxy-2-propylamine S_Amine->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts ResolvedAcid Enantiomerically Pure Acid SeparatedSalts->ResolvedAcid Acidification RecoveredAmine Recovered (S)-1-Methoxy-2-propylamine SeparatedSalts->RecoveredAmine Basification

Caption: General Workflow for Chiral Resolution using (S)-1-Methoxy-2-propylamine.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using (S)-1-Methoxy-2-propylamine. The optimal solvent and crystallization conditions must be determined empirically for each specific substrate.

1. Salt Formation:

  • In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Add (S)-1-Methoxy-2-propylamine (0.5 eq.) to the solution. The formation of the diastereomeric salts may be exothermic.

  • Stir the mixture at room temperature for 30-60 minutes.

2. Fractional Crystallization:

  • The less soluble diastereomeric salt may precipitate directly. If not, slowly add a less polar co-solvent or cool the solution to induce crystallization.

  • Allow the crystals to form, which may take several hours to days.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

3. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the crystalline diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2.

  • Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

4. Recovery of the Resolving Agent:

  • The aqueous layer from the previous step contains the hydrochloride salt of (S)-1-Methoxy-2-propylamine.

  • Basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH of 12-14.

  • Extract the free amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully to recover the resolving agent.

Data Presentation: Illustrative Results for Chiral Resolution

The following table presents hypothetical data for the resolution of a racemic carboxylic acid to illustrate the expected outcomes.

ParameterValue
Racemic Acid10.0 g
(S)-1-Methoxy-2-propylamine4.0 g (0.5 eq.)
Crystallization SolventEthanol
Yield of Diastereomeric Salt6.5 g
Diastereomeric Excess (de)>95%
Yield of Enriched (R)-Acid4.2 g (84% of theoretical)
Enantiomeric Excess (ee) of (R)-Acid>98%
Recovered (S)-Amine3.5 g (87.5%)

Part 3: (S)-1-Methoxy-2-propylamine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While less documented for (S)-1-Methoxy-2-propylamine compared to other auxiliaries like Evans oxazolidinones, amides derived from this amine have the potential to control the stereochemistry of enolate reactions.

The stereocontrol in such systems is generally attributed to the formation of a rigid chelated intermediate where one of the diastereotopic faces of the enolate is sterically shielded by the auxiliary. The methoxy group of the (S)-1-Methoxy-2-propylamine auxiliary can play a crucial role in chelation to the metal cation (e.g., Li⁺), leading to a more conformationally restricted transition state.

ProchiralAmide N-Acyl-(S)-1-methoxy-2-propylamine ChelatedEnolate Chelated Metal Enolate ProchiralAmide->ChelatedEnolate Deprotonation Base Base (e.g., LDA) Base->ChelatedEnolate DiastereomericallyEnrichedProduct Diastereomerically Enriched Product ChelatedEnolate->DiastereomericallyEnrichedProduct Electrophilic Attack Electrophile Electrophile (E+) Electrophile->DiastereomericallyEnrichedProduct Cleavage Auxiliary Cleavage DiastereomericallyEnrichedProduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct

Caption: Asymmetric Synthesis using (S)-1-Methoxy-2-propylamine as a Chiral Auxiliary.

Protocol: Diastereoselective Alkylation of an N-Acyl Derivative (Hypothetical)

This protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from (S)-1-Methoxy-2-propylamine.

1. Amide Formation:

  • Couple the desired carboxylic acid with (S)-1-Methoxy-2-propylamine using a standard peptide coupling reagent (e.g., DCC, EDC) to form the N-acyl derivative.

2. Enolate Formation and Alkylation:

  • Dissolve the N-acyl derivative in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.

  • After stirring for a period to ensure complete enolate formation, add the electrophile (e.g., an alkyl halide).

  • Allow the reaction to proceed at -78 °C until completion (monitored by TLC).

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography to isolate the diastereomerically enriched product.

4. Auxiliary Cleavage:

  • The amide bond can be cleaved under acidic or basic hydrolysis conditions to liberate the chiral carboxylic acid and recover the auxiliary. However, harsh conditions may lead to racemization. Milder cleavage methods may be necessary.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(S)-1-Methoxy-2-propylamine has firmly established itself as a valuable and versatile chiral synthon. Its primary role as a chiral building block in the synthesis of important agrochemicals and pharmaceuticals is well-documented and industrially significant. Furthermore, its application as a resolving agent provides a classical and effective method for the separation of enantiomers. While its use as a chiral auxiliary is less explored, the structural features of its derived amides suggest significant potential for further development in this area. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the challenging and rewarding field of asymmetric synthesis.

References

  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved from [Link]

  • Pontillo, J., et al. (2005). Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor. Bioorganic & medicinal chemistry letters, 15(20), 4615-4618.
  • Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350.

Sources

The Strategic Incorporation of 1-Methoxypropan-2-amine in the Synthesis of Imidazopyrimidine-Based p38 MAP Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein (MAP) kinase signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is a key factor in the pathology of numerous inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus of therapeutic research. This document provides a detailed guide on the application of 1-methoxypropan-2-amine, a key chiral building block, in the synthesis of a promising class of p38 MAP kinase inhibitors: the imidazopyrimidines. We will explore the rationale for its use, provide a detailed synthetic protocol, and discuss the importance of this structural motif for inhibitory activity.

Introduction: The p38 MAP Kinase Pathway as a Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] These cytokines are major mediators of the inflammatory response, and their overproduction is associated with a wide range of diseases.[2] The inhibition of p38 MAP kinase has been shown to be an effective strategy for mitigating the inflammatory cascade, making it a highly attractive target for drug discovery.[3]

The p38 signaling pathway is activated by a variety of extracellular stimuli, including cytokines, growth factors, and cellular stress. This activation leads to a cascade of downstream phosphorylation events, ultimately resulting in the activation of transcription factors that regulate the expression of genes involved in inflammation and apoptosis.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Environmental Stress Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates Downstream Downstream Effectors (e.g., MAPKAPK2, Transcription Factors) p38->Downstream phosphorylates Inflammation Inflammation (Cytokine Production) Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

The Role of 1-Methoxypropan-2-amine in Imidazopyrimidine Inhibitor Synthesis

1-Methoxypropan-2-amine is a valuable chiral building block in medicinal chemistry.[4] Its utility in the synthesis of p38 MAP kinase inhibitors stems from its ability to introduce a specific side chain that can favorably interact with the kinase's active site. Specifically, it is used in the preparation of imidazopyrimidine derivatives, which are a potent class of p38 MAP kinase inhibitors.[5][6]

The (S)-enantiomer, (S)-(+)-1-methoxy-2-propylamine, is often preferred in pharmaceutical synthesis to ensure stereospecificity, which can be crucial for target binding and efficacy.[5] The methoxypropylamino moiety contributes to the overall physicochemical properties of the inhibitor, influencing its solubility, cell permeability, and metabolic stability.

Synthesis of an Imidazopyrimidine-Based p38 MAP Kinase Inhibitor: A Representative Protocol

The following protocol outlines a general, representative synthesis of an imidazopyrimidine core structure, incorporating 1-methoxypropan-2-amine. This procedure is based on established synthetic routes for this class of inhibitors.

synthesis_workflow Start Starting Materials: - Dichloropyrimidine - 1-Methoxypropan-2-amine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate: Monosubstituted Pyrimidine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (e.g., with an aminophenol) Intermediate1->Step2 Intermediate2 Intermediate: Disubstituted Pyrimidine Step2->Intermediate2 Step3 Step 3: Cyclization to form Imidazopyrimidine Core Intermediate2->Step3 Final Final Product: Imidazopyrimidine p38 Inhibitor Step3->Final

Figure 2: General Synthetic Workflow for Imidazopyrimidine p38 Inhibitors.

Materials and Reagents
ReagentSupplierGrade
2,4-DichloropyrimidineMajor Chemical Supplier≥98%
(S)-(+)-1-Methoxypropan-2-amineMajor Chemical Supplier≥99%
4-Amino-2-fluorophenolMajor Chemical Supplier≥98%
Triethylamine (TEA)Major Chemical Supplier≥99.5%
Dichloromethane (DCM)Major Chemical SupplierAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Major Chemical SupplierAnhydrous, ≥99.8%
Sodium Hydride (NaH)Major Chemical Supplier60% dispersion in mineral oil
Ethyl Acetate (EtOAc)Major Chemical SupplierACS Grade
HexanesMajor Chemical SupplierACS Grade
Silica GelMajor Chemical Supplier230-400 mesh
Step-by-Step Protocol

Step 1: Synthesis of N-(1-methoxypropan-2-yl)pyrimidin-2-amine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.1 eq).

  • Slowly add a solution of (S)-(+)-1-methoxypropan-2-amine hydrochloride (1.5 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the crude residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the monosubstituted pyrimidine intermediate.

Step 2: Synthesis of the Disubstituted Pyrimidine Intermediate

  • To a solution of the monosubstituted pyrimidine from Step 1 (1.0 eq) and 4-amino-2-fluorophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the disubstituted pyrimidine.

Step 3: Cyclization to the Imidazopyrimidine Core

  • The disubstituted pyrimidine from Step 2 is subjected to cyclization conditions. This can often be achieved by heating in a high-boiling point solvent such as diphenyl ether or by using a catalyst like polyphosphoric acid (PPA).

  • The specific conditions for cyclization will depend on the exact substrate.

  • After the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction.

  • Purification by recrystallization or column chromatography will yield the final imidazopyrimidine p38 MAP kinase inhibitor.

Rationale for Experimental Choices and Self-Validation

  • Choice of Amine: The use of (S)-(+)-1-methoxypropan-2-amine is a deliberate choice to introduce a specific chiral side chain. The stereochemistry is critical for optimal binding to the target kinase.

  • Reaction Conditions: The nucleophilic aromatic substitution reactions are standard procedures in heterocyclic chemistry. The choice of base (triethylamine or sodium hydride) depends on the acidity of the nucleophile. Anhydrous conditions are crucial to prevent unwanted side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the intermediates and the final product, ensuring high purity which is essential for biological testing.

  • Analytical Validation: Each step of the synthesis should be validated by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the inhibitor.

Conclusion

1-Methoxypropan-2-amine serves as a critical synthon in the construction of imidazopyrimidine-based p38 MAP kinase inhibitors. Its incorporation provides a key structural element that contributes to the high potency and selectivity of these compounds. The synthetic protocols outlined in this guide provide a robust framework for researchers in the field of drug discovery to synthesize and explore novel p38 inhibitors for the potential treatment of a wide array of inflammatory and proliferative diseases. The careful selection of chiral building blocks like 1-methoxypropan-2-amine is a testament to the precision required in modern medicinal chemistry to develop effective and safe therapeutics.

References

  • ACS Publications. (n.d.). Pyrimidoquinazoline-Based Antitumor Agents. Design of Topoisomerase II to DNA Cross-linkers with Activity against Protein Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activity of vinpocetine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted benzimidazoles, their preparation and their use as pharmaceuticals.
  • ACS Publications. (2017, May 10). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Retrieved from [Link]

Sources

Application Notes: Reductive Amination Protocols for 1-Methoxy-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, prized for its reliability and versatility in forming carbon-nitrogen bonds. This powerful reaction enables the conversion of carbonyl compounds—aldehydes and ketones—into amines, which are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The process typically involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The prevalence of the amine functional group in biologically active molecules underscores the critical importance of robust and efficient amination methodologies.

1-Methoxy-2-propanone is a prochiral ketone of significant interest, as its amination leads to chiral amines that are valuable intermediates in the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] The stereochemistry of the resulting 1-methoxy-2-propylamine is often crucial, as different enantiomers can exhibit vastly different biological activities.[1] This guide provides detailed protocols for the reductive amination of 1-methoxy-2-propanone, focusing on practical, field-proven methods applicable to both research and process development settings. We will explore two primary approaches: a classical chemical reduction using a mild borohydride reagent and a biocatalytic method that offers high stereoselectivity.

Understanding the Reaction: Mechanism of Reductive Amination

The reductive amination of a ketone, such as 1-methoxy-2-propanone, with a primary amine proceeds through a two-step sequence within a single pot. The initial step is the nucleophilic addition of the amine to the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. The imine is then reduced by a suitable reducing agent to the final amine product.

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Ketone 1-Methoxy-2-propanone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product N-substituted 1-Methoxy-2-propanamine ReducingAgent->Product Reduction Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Product Biocatalytic_Workflow Start Prepare Reaction Mixture (Buffer, Ketone, Amine Donor, PLP) AddEnzyme Add Transaminase Start->AddEnzyme Incubate Incubate at Optimal Temperature and pH AddEnzyme->Incubate Monitor Monitor Conversion and ee (Chiral HPLC) Incubate->Monitor StopReaction Stop Reaction (e.g., Remove Enzyme) Monitor->StopReaction Reaction Complete Extract Basify and Extract Product StopReaction->Extract Purify Concentrate and Purify Extract->Purify FinalProduct Chiral 1-Methoxy-2-propylamine Purify->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-methoxypropan-2-amine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Introduction

1-Methoxypropan-2-amine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability. However, achieving high purity can be challenging due to potential impurities from the synthetic route and the physicochemical properties of the salt itself. This guide is designed to address common issues encountered during the purification process and provide practical, experience-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My crude this compound is a brownish, oily substance. What are the likely impurities?

A1: The physical appearance of your crude product can provide valuable clues about the nature of the impurities. A brownish color often suggests the presence of degradation products or residual reagents from the synthesis. An oily consistency indicates that the product may not be fully crystalline or could be contaminated with residual solvents or the free amine form of the compound.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 1-methoxy-2-propanone or 1-methoxy-2-propanol.[1][2]

  • Residual Solvents: Solvents used in the synthesis or work-up, such as methanol, ethanol, or diethyl ether, can remain trapped in the product.

  • Free Amine: Incomplete protonation during the salt formation will leave residual 1-methoxypropan-2-amine, which is a liquid at room temperature.[3][4]

  • Byproducts of Synthesis: Reductive amination can lead to the formation of secondary amines or other over-alkylated products.

  • Water: The hydrochloride salt can be hygroscopic, and water can interfere with crystallization and affect the accuracy of weighing.

Q2: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What can I do?

A2: "Oiling out" is a common problem when recrystallizing amine hydrochlorides. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities, the use of an inappropriate solvent system, or too rapid cooling.

Troubleshooting Steps:

  • Solvent System Selection: The choice of solvent is critical. A common and effective method for amine hydrochlorides is to use a dual-solvent system. A good starting point is a polar solvent in which the salt is soluble at elevated temperatures (like isopropanol or ethanol) and a non-polar co-solvent in which it is insoluble (like diethyl ether or hexane) to induce precipitation.

  • Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Purity of the Crude Material: If the material is heavily contaminated, it may be necessary to perform a preliminary purification step, such as a wash with a non-polar solvent to remove organic impurities, before attempting recrystallization.

Q3: What is the best way to form the hydrochloride salt from the free amine to ensure complete conversion and a solid product?

A3: Proper salt formation is a crucial step to obtaining a crystalline product. The key is to ensure complete protonation of the amine and to use a solvent system that promotes precipitation of the salt.

A reliable method is to dissolve the free amine in a suitable organic solvent, such as diethyl ether or isopropanol. Then, slowly add a solution of hydrogen chloride (HCl) in the same or a compatible solvent. Ethereal HCl is often preferred over aqueous HCl to avoid introducing water, which can hinder crystallization.[5] The hydrochloride salt will typically precipitate out of the solution.

Q4: How can I be sure my purified this compound is pure and dry?

A4: A combination of analytical techniques should be used to assess the purity and dryness of your final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities. The spectra of the hydrochloride salt will differ from that of the free amine, particularly in the chemical shifts of the protons and carbons near the amine group.

  • Gas Chromatography (GC): While GC is more commonly used for the volatile free amine, it can be adapted to analyze the salt after a derivatization step or by using specific injection techniques. It is particularly useful for detecting volatile impurities like residual solvents.

  • Karl Fischer Titration: This is the gold standard for determining water content and is essential for ensuring the product is dry.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an isopropanol/diethyl ether solvent system.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O)

  • Erlenmeyer flask

  • Heating plate with stirring capabilities

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Inducing Crystallization: While the isopropanol solution is still warm, slowly add diethyl ether dropwise with continuous stirring until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of warm isopropanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by ¹H NMR

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

Expected ¹H NMR Spectral Features (in D₂O):

  • A doublet corresponding to the methyl group adjacent to the chiral center.

  • A multiplet corresponding to the proton at the chiral center.

  • A singlet corresponding to the methoxy group protons.

  • A multiplet corresponding to the methylene group protons adjacent to the methoxy group.

Note: The exact chemical shifts will depend on the solvent and the concentration.

Visualizing the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Amine Crude 1-Methoxypropan-2-amine Salt_Formation Salt Formation (e.g., with Ethereal HCl) Crude_Amine->Salt_Formation Crude_Salt Crude Hydrochloride Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization (e.g., IPA/Et2O) Crude_Salt->Recrystallization Pure_Salt Pure Crystalline Salt Recrystallization->Pure_Salt Melting_Point Melting Point Pure_Salt->Melting_Point NMR NMR Spectroscopy Pure_Salt->NMR KF Karl Fischer Titration Pure_Salt->KF

Caption: Purification workflow for this compound.

Identifying Potential Impurities from Synthesis

Understanding the synthetic route is key to anticipating potential impurities. The diagram below shows a common synthetic pathway and highlights potential contaminants.

Impurity_Profile cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_impurities Potential Impurities Propanone 1-Methoxy-2-propanone Reductive_Amination Reductive Amination Propanone->Reductive_Amination Propanol 1-Methoxy-2-propanol Propanol->Reductive_Amination Target_Molecule 1-Methoxypropan-2-amine Hydrochloride Reductive_Amination->Target_Molecule Starting_Material Unreacted Starting Material Reductive_Amination->Starting_Material Byproducts Reaction Byproducts Reductive_Amination->Byproducts Solvents Residual Solvents Target_Molecule->Solvents Water Water Target_Molecule->Water

Caption: Potential impurities from the synthesis of 1-methoxypropan-2-amine.

Quantitative Data Summary

PropertyValueSource
1-Methoxypropan-2-amine (Free Base)
Molecular FormulaC₄H₁₁NO[3]
Molecular Weight89.14 g/mol [3]
Boiling Point92.5-93.5 °C at 743 mmHg
Density0.845 g/mL at 25 °C
AppearanceColorless to brown liquid/syrup[3][4]
Solubility in WaterSoluble[4]
This compound
Molecular FormulaC₄H₁₂ClNO[7]
Molecular Weight125.60 g/mol [7]
AppearanceSolid[7]

References

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane. EP0881211A1.
  • PubChem. (2026). Methoxyisopropylamine. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methoxypropan-2-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this critical amine intermediate. By understanding the root causes of impurity formation, you can implement robust purification strategies to ensure the highest quality of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A: Impurities are typically route-dependent. For syntheses involving the reductive amination of 1-methoxy-2-propanone, the most common impurities include:

  • Unreacted Starting Materials: Residual 1-methoxy-2-propanone.

  • Over-alkylation Products: Secondary amines, such as di(1-methoxypropan-2-yl)amine.

  • Reduction Byproducts: 1-methoxypropan-2-ol, formed from the reduction of the starting ketone.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., methanol, ethanol, toluene) and residual reducing agents or their byproducts.[1][2][3]

Q2: My final product is a sticky oil or waxy solid, not a crystalline powder. What went wrong?

A: This is a frequent issue often caused by:

  • Residual Water or Solvent: The hydrochloride salt is hygroscopic and can retain moisture or organic solvents, preventing proper crystallization.

  • Presence of Impurities: Even small amounts of oily impurities can inhibit crystal lattice formation.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to a mixture of the free base and the salt, or other complex salts, which may be oily. Traditional salification methods can be harsh and lead to degradation if not controlled.[4][5]

Q3: What is the best general-purpose solvent system for recrystallizing this compound?

A: A polar, protic solvent paired with a non-polar anti-solvent is typically effective. The most common starting points are:

  • Isopropanol (IPA) / Diethyl Ether: Dissolve the crude salt in a minimum amount of hot IPA and then slowly add diethyl ether until turbidity persists.

  • Ethanol / Toluene: Similar to the above, ethanol is used as the primary solvent with toluene as the anti-solvent.

  • Methanol / MTBE: Methanol can be an excellent solvent, but its high polarity might require a less polar anti-solvent like methyl tert-butyl ether (MTBE).

The key is to dissolve the salt in a minimal volume of the hot primary solvent to ensure supersaturation upon cooling and addition of the anti-solvent.[6]

Q4: How can I quickly assess the purity of my product during the purification process?

A: Thin-Layer Chromatography (TLC) is an invaluable tool. Use a silica gel plate and a mobile phase such as 10% methanol in dichloromethane (DCM) with 1% triethylamine (TEA) to visualize the free amine. The TEA is crucial to prevent the polar amine from streaking on the acidic silica plate. Staining with ninhydrin will specifically visualize primary and secondary amines. For the hydrochloride salt, you may need a more polar system like 20% methanol in DCM. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying volatile impurities.[7][8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific, complex purification challenges.

Guide 2.1: Issue - Presence of Carbonyl Impurities (Unreacted 1-Methoxy-2-propanone)
  • Root Cause Analysis: Incomplete reductive amination is the primary cause. This can result from insufficient reaction time, low temperature, or a deactivated reducing agent. The presence of the starting ketone can complicate downstream purification, often leading to oily products.

  • Troubleshooting Protocol: Aqueous Workup and Extraction

    • Dissolution: Dissolve the crude hydrochloride salt in water or brine.

    • Basification: Slowly add a 50% aqueous sodium hydroxide solution to the mixture with vigorous stirring, monitoring the pH. Adjust the pH to >12 to ensure the amine is fully deprotonated to its free base form.[10] The free amine is typically less water-soluble.

    • Extraction: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move to the organic layer, while ionic byproducts remain in the aqueous phase.

    • Washing: Combine the organic extracts and wash them with brine to remove residual water and water-soluble impurities.

    • Drying and Salt Formation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or diethyl ether, to precipitate the pure hydrochloride salt.[11]

  • Expert Insight: Basifying the solution converts the amine hydrochloride to its free base, which has significantly different solubility properties than the starting ketone. This partitioning difference is the key to a successful liquid-liquid extraction.

Guide 2.2: Issue - Product Fails to Crystallize or Remains Oily
  • Root Cause Analysis: This is one of the most common physical state problems. It is almost always due to the presence of impurities that act as "crystal lattice disruptors." Residual solvents, water, or unreacted starting materials are the usual culprits.[4] Minor side reactions that are insignificant at a small scale can become major problems during scale-up, leading to impurity amplification.[12]

  • Troubleshooting Protocol: Optimized Recrystallization

    • Solvent Selection: Choose a solvent system where the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Refer to the table below for starting points.

    • Procedure: a. Place the crude material in a flask with a stir bar. b. Add a small amount of the primary solvent (e.g., isopropanol) and heat the mixture to reflux. c. Continue adding the primary solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce your yield. d. If the solution is colored, you can perform a hot filtration through a small plug of celite or activated carbon to remove particulate impurities. e. Allow the solution to cool slowly to room temperature. Rapid cooling often traps impurities and leads to smaller, less pure crystals. f. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous pure batch. g. Once crystallization begins, you can place the flask in an ice bath or refrigerator to maximize crystal formation. h. Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent (e.g., diethyl ether), and dry them under high vacuum.[13]

  • Data Presentation: Recommended Recrystallization Solvent Systems

Primary SolventAnti-SolventTemperatureExpected Outcome
Isopropanol (IPA)Diethyl EtherReflux -> 0 °CForms well-defined white needles. Good for general purity enhancement.
EthanolTolueneReflux -> RTEffective for removing non-polar impurities.
MethanolMTBE50 °C -> -10 °CGood for high polarity impurities, but methanol can be hard to remove.
AcetonitrileDichloromethane60 °C -> RTCan be effective if other alcohols fail.
  • Visualization: Recrystallization Workflow

    A robust recrystallization process is fundamental to achieving high purity for crystalline solids. The following workflow illustrates the key decision points and steps.

    G A Crude 1-Methoxypropan-2-amine HCl B Dissolve in Minimum Hot Primary Solvent A->B C Hot Filtration (Optional) Removes insoluble impurities B->C if colored/turbid D Slow Cooling to Room Temperature B->D if clear C->D E Induce Crystallization (Scratching / Seeding) D->E if no crystals form F Cool in Ice Bath to Maximize Yield D->F if crystals form E->F G Vacuum Filtration F->G H Wash Crystals with Cold Anti-Solvent G->H I Dry Under High Vacuum H->I J High Purity Crystalline Product I->J

    Caption: Workflow for Optimized Recrystallization.

Section 3: Advanced Purification Protocols

For persistent impurities that do not resolve with standard methods, more advanced techniques are required.

Protocol 3.1: Purification via Free-Basing and Distillation

When dealing with significant levels of non-volatile but structurally similar impurities, converting the salt to its free base for distillation can be highly effective.

  • Step 1: Liberation of the Free Amine

    • As described in Guide 2.1, dissolve the crude salt in water and basify to pH >12 with NaOH. Extract the resulting free amine into an organic solvent like DCM. Dry the organic layer thoroughly with magnesium sulfate (MgSO₄), as water can form an azeotrope with the amine.[14]

  • Step 2: Fractional Distillation

    • After removing the solvent on a rotary evaporator, perform a fractional distillation of the crude free amine under reduced pressure (vacuum). 1-Methoxypropan-2-amine has a boiling point of approximately 116-118 °C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal degradation.

  • Step 3: Conversion Back to Hydrochloride Salt

    • Collect the pure amine fraction. Dissolve this fraction in a dry, non-polar solvent like diethyl ether or toluene.

    • Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl dissolved in a dry solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The pure this compound will precipitate as a fine white solid.

    • Collect the solid by vacuum filtration, wash with fresh dry solvent, and dry under vacuum.

  • Visualization: Distillation and Re-salting Workflow

    This workflow is ideal for removing impurities with different boiling points.

    G A Crude Amine HCl in Aqueous Solution B Basify to pH > 12 with NaOH A->B C Extract Free Amine with Organic Solvent B->C D Dry Organic Layer (e.g., MgSO4) C->D E Solvent Removal (Rotovap) D->E F Vacuum Fractional Distillation E->F G Collect Pure Amine Fraction F->G H Dissolve in Dry Non-Polar Solvent G->H I Add Stoichiometric HCl Solution H->I J Filter and Dry Pure HCl Salt I->J

    Caption: Purification by Distillation of the Free Base.

References

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Available at: [Link]

  • EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.
  • US20070010023A1 - Method of analysis of amine by mass spectrometry. Google Patents.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Available at: [Link]

  • METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. European Patent Office. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Methoxypropan-2-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. As a primary amine, it is a crucial intermediate, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Critical Starting Material Considerations (FAQs)

Proper handling and understanding of your starting material are paramount for any successful synthesis. Here we address the most common initial queries.

Q1: What is the fundamental difference between using this compound salt versus the free base?

A: The key difference lies in their physical state, stability, and reactivity.

  • This compound: This is a non-combustible solid, which makes it significantly easier and safer to handle, weigh, and store compared to the free base. Being a salt, the amine's nucleophilicity is neutralized. Therefore, for any reaction requiring the nucleophilic amine (e.g., amide coupling, reductive amination), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃) must be added to the reaction mixture to generate the free amine in situ.

  • 1-Methoxypropan-2-amine (Free Base): This is a highly flammable, corrosive, colorless liquid with a pungent, ammonia-like odor.[2][3] It is ready to use as a nucleophile directly. However, it is more hazardous and requires more stringent handling procedures.[2]

For most applications, starting with the hydrochloride salt provides superior stability and handling convenience. The choice of base for the in situ liberation of the free amine should be made carefully to avoid side reactions.

Q2: How should I properly store and handle this compound?

A: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.[3] Although it is more stable than the free base, like many amine salts, it can be hygroscopic. Absorption of moisture can introduce water into your reaction, which can be detrimental, especially in moisture-sensitive reactions. Always handle it in a well-ventilated area or a fume hood.

Q3: What are the key quality attributes I should verify before using a new batch of the material?

A: For consistent results, especially in GMP or developmental settings, verifying the quality of your starting material is crucial.

  • Identity: Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • Purity: Assess purity via HPLC or GC analysis. For chiral applications, determining the enantiomeric excess (e.e.) is critical and is typically done using chiral HPLC or chiral GC.

  • Appearance: The hydrochloride salt should be a solid. A syrupy or discolored appearance may indicate degradation or impurities.[3]

Section 2: A Deep Dive into Reductive Amination: Workflow & Optimization

Reductive amination is one of the most common and powerful applications for this amine, enabling the formation of C-N bonds.[1][4] The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced to the target secondary amine.

General Reductive Amination Workflow Diagram

The following diagram illustrates the critical stages of a typical reductive amination process starting from the hydrochloride salt.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation A 1. Dissolve Ketone/Aldehyde in Anhydrous Solvent B 2. Add 1-Methoxypropan-2-amine HCl A->B C 3. Add Stoichiometric Base (e.g., TEA, DIPEA) B->C D 4. Imine Formation (Stir at RT) C->D Liberates Free Amine E 5. Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F 6. Reduction (Monitor by TLC/LC-MS) E->F G 7. Quench Reaction (e.g., with H₂O or sat. NaHCO₃) F->G Reaction Complete H 8. Liquid-Liquid Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Purification (Column Chromatography/Distillation) I->J

Caption: Workflow for a typical reductive amination reaction.

Detailed Experimental Protocol: Synthesis of a Generic Secondary Amine

This protocol provides a robust starting point. Molar equivalents and reaction times should be optimized for your specific substrate.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the ketone/aldehyde (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1-0.5 M).

  • Amine Addition: Add this compound (1.1 eq).

  • Base Addition: Add triethylamine (1.2 eq) dropwise. Stir the resulting slurry at room temperature for 30-60 minutes. This step is crucial for forming the free amine.

  • Imine Formation: The mixture is typically stirred for 1-4 hours to facilitate the formation of the imine intermediate. The addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial here.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any potential exotherm.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the desired secondary amine.

Data Table: Key Parameter Optimization
ParameterImpact on ReactionExpertise & Causality
Solvent Affects solubility, imine formation rate, and reducing agent stability.Chlorinated solvents (DCM, DCE) are common and work well with NaBH(OAc)₃. Protic solvents like methanol or ethanol can be used with NaBH₄ or NaCNBH₃ but may reduce the carbonyl starting material as a side reaction.
Base Liberates the free amine from its HCl salt. pH affects imine formation.A non-nucleophilic organic base like TEA or DIPEA is preferred. The resulting ammonium salt can sometimes catalyze imine formation. Overly basic conditions can promote side reactions.
Reducing Agent Determines selectivity and reaction rate.NaBH(OAc)₃: Mild and selective for imines over carbonyls. The gold standard for direct reductive amination. NaBH₄: More reactive; can reduce aldehydes/ketones. Best used in a two-step process where the imine is pre-formed. NaCNBH₃: Effective at slightly acidic pH, but highly toxic (HCN release).
Temperature Influences reaction rate and side product formation.Most reductive aminations proceed well at room temperature. For sluggish reactions, gentle heating (40-50 °C) may be applied, but this increases the risk of side reactions and potential racemization if chiral centers are present.
Dehydrating Agent Drives the equilibrium towards imine formation by removing water.Adding anhydrous MgSO₄ or molecular sieves to the imine formation step can significantly improve reaction rates and overall yield, especially for sterically hindered or electron-rich carbonyls.
Section 3: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete liberation of free amine: Insufficient base was added. 2. Inefficient imine formation: The equilibrium favors the starting materials. 3. Degraded reducing agent: The hydride reagent has lost its activity due to improper storage.1. Ensure at least one equivalent of base relative to the amine hydrochloride is used. 2. Add a dehydrating agent (e.g., anhydrous MgSO₄, 3Å molecular sieves). Also, consider allowing the imine to form for a longer period before adding the reductant. 3. Use a fresh bottle of the reducing agent.
Low Purity / Complex Byproduct Mixture 1. Reduction of carbonyl starting material: The reducing agent is too reactive. 2. Formation of a tertiary amine: The product secondary amine reacts with another molecule of the carbonyl.1. If using NaBH₄, switch to the milder NaBH(OAc)₃. Add the reducing agent at 0 °C to moderate its reactivity. 2. Use a slight excess of the primary amine (1.1-1.2 eq) to favor the formation of the desired secondary amine.
Difficult Product Isolation 1. Product is water-soluble: The amine product may have some solubility in the aqueous phase, especially if it is protonated.[5]1. During workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine product in its neutral, more organic-soluble form. Perform multiple extractions (3-5x) with your organic solvent. A final wash of the combined organic layers with brine will help remove dissolved water.
Loss of Stereochemical Purity 1. Racemization: The reaction conditions are too harsh (high heat, extreme pH) and a stereocenter is adjacent to the reacting amine or carbonyl.1. Run the reaction at or below room temperature. Use mild bases and ensure the quench and workup are not overly acidic or basic for extended periods. Confirm the stereochemical integrity of your product using a suitable chiral analytical method.
Section 4: Additional Frequently Asked Questions

Q: Can I use this amine in other reactions besides reductive amination? A: Absolutely. As a primary amine, it is a versatile nucleophile suitable for amide bond formation (coupling with carboxylic acids or acid chlorides), synthesis of sulfonamides (reaction with sulfonyl chlorides), and as a ligand in coordination chemistry. Remember to liberate the free amine from the hydrochloride salt with a base for these reactions.

Q: What are some known chemical incompatibilities? A: The free amine will react exothermically with acids.[2] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[2]

Q: What analytical techniques are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the appearance of the product mass.

  • Final Product Characterization: ¹H and ¹³C NMR will confirm the structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Chiral HPLC or GC is essential to determine the enantiomeric purity of the final product.

References
  • EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google P
  • Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem. [Link]

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google P
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. [Link]

  • (R)-1-methoxypropan-2-amine hydrochloride (CAS No. 626220-76-6) Suppliers - Chemical Register. [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols - White Rose Research Online. [Link]

  • Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. - ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

Sources

Side reactions of 1-Methoxypropan-2-amine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile primary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges you may encounter during your syntheses. Our approach is grounded in mechanistic principles to not only solve problems but also to foster a deeper understanding of the chemistry at play.

Introduction to 1-Methoxypropan-2-amine

1-Methoxypropan-2-amine is a valuable building block in organic synthesis, prized for its utility in constructing a variety of molecular scaffolds. However, like all primary amines, its reactivity can lead to a range of side reactions that may complicate syntheses and reduce yields of the desired product. This guide will focus on the most common of these challenges: over-alkylation, side reactions during acylation, and potential ether cleavage.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 1-methoxypropan-2-amine is producing a significant amount of the di-alkylated product. How can I favor mono-alkylation?

A1: This is a classic challenge with primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway train" of alkylation.[1] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of 1-methoxypropan-2-amine relative to your alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the likelihood of it reacting with the newly formed, and more reactive, secondary amine.

  • Lower Reaction Temperature: Reducing the temperature can help to control the reaction rate and improve selectivity.

  • Choice of Base: A bulky, non-nucleophilic base can be used to deprotonate the resulting ammonium salt without competing in the alkylation reaction.

  • Alternative Synthetic Routes: For challenging substrates, consider alternative methods like reductive amination, which can offer better control over the degree of alkylation.[1]

Q2: I am trying to acylate the amine group of 1-methoxypropan-2-amine, but I am seeing low yields and a complex mixture of products. What could be going wrong?

A2: Acylation of primary amines is generally efficient, but issues can arise. Here are some potential causes and solutions:

  • Over-acylation: While less common than over-alkylation, di-acylation can occur under harsh conditions. Ensure you are using appropriate stoichiometry (typically 1:1 or a slight excess of the amine).

  • Reaction with the Methoxy Group: Under strongly acidic conditions, the methoxy group could potentially be cleaved.[2][3][4][5] Buffer the reaction or use milder acylation conditions if you suspect this is an issue.

  • Base Choice: The choice of base is crucial. A non-nucleophilic base like pyridine or triethylamine is often used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing with the amine.[6]

  • Solvent Effects: Ensure your solvent is inert and dry. Protic solvents can react with the acylating agent.

Q3: Can the methoxy group in 1-methoxypropan-2-amine be cleaved during my reaction?

A3: Yes, ether cleavage is a possibility under certain conditions. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[2][3][4][5] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. If your reaction conditions involve strong, non-aqueous acids, you should be mindful of this potential side reaction. Basic conditions are less likely to cleave the ether, though some strong organometallic bases can effect ether cleavage.[7]

Troubleshooting Guides

Issue 1: Over-alkylation in N-Alkylation Reactions

Over-alkylation to form the secondary and even tertiary amine is a prevalent side reaction when using 1-methoxypropan-2-amine as a nucleophile.

Root Cause Analysis:

The root of the problem lies in the relative nucleophilicity of the amines. The product of the initial alkylation, a secondary amine, is generally more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1] This makes the secondary amine a better nucleophile, and it can effectively compete with the primary amine for the remaining alkylating agent.

Visualizing the Over-alkylation Pathway:

overalkylation cluster_0 Desired Reaction cluster_1 Side Reaction PrimaryAmine 1-Methoxypropan-2-amine (R-NH2) AlkylHalide Alkyl Halide (R'-X) SecondaryAmine Mono-alkylated Product (R-NH-R') PrimaryAmine->SecondaryAmine Alkylation TertiaryAmine Di-alkylated Product (R-N(R')2) SecondaryAmine_side Mono-alkylated Product (R-NH-R') SecondaryAmine_side->TertiaryAmine Further Alkylation AlkylHalide_side Alkyl Halide (R'-X)

Caption: The competitive reaction pathway leading to over-alkylation.

Mitigation Strategies and Protocols:

StrategyDescriptionExperimental Protocol
Amine in Excess By using a large excess of 1-methoxypropan-2-amine, the probability of the alkylating agent encountering the primary amine is significantly higher than encountering the less abundant secondary amine product.1. Dissolve the alkylating agent (1 equivalent) in a suitable aprotic solvent (e.g., THF, acetonitrile). 2. In a separate flask, dissolve 1-methoxypropan-2-amine (3-5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in the same solvent. 3. Slowly add the solution of the alkylating agent to the amine solution at a controlled temperature (e.g., 0 °C to room temperature). 4. Monitor the reaction by TLC or LC-MS.
Reductive Amination This two-step, one-pot reaction involves the formation of an imine from the amine and a carbonyl compound, followed by in-situ reduction. It offers excellent control for mono-alkylation.[1]1. To a solution of 1-methoxypropan-2-amine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents). 2. Stir the reaction at room temperature until completion. 3. Work up the reaction by quenching with a mild acid or base, followed by extraction.
Use of Protecting Groups Introducing a protecting group on the amine allows for a single alkylation, followed by deprotection. This is a more lengthy but often very clean method.1. Protect the amine of 1-methoxypropan-2-amine (e.g., as a carbamate or sulfonamide). 2. Perform the alkylation reaction on the protected amine. 3. Deprotect the amine to yield the mono-alkylated product.
Issue 2: Side Reactions in Acylation

While generally a high-yielding transformation, the acylation of 1-methoxypropan-2-amine can be complicated by chemoselectivity issues and reaction with the methoxy group.

Root Cause Analysis:

1-methoxypropan-2-amine is a bifunctional molecule with a nucleophilic amine and a potentially reactive ether linkage. The primary amine is significantly more nucleophilic than the ether oxygen, so N-acylation is the overwhelmingly favored kinetic product. However, under forcing acidic conditions, the ether can be cleaved.

Visualizing the Troubleshooting Logic:

acylation_troubleshooting Start Acylation of 1-Methoxypropan-2-amine Problem Low Yield / Byproducts Start->Problem CheckStoichiometry Verify Stoichiometry (1:1) Problem->CheckStoichiometry CheckConditions Assess Reaction Conditions Problem->CheckConditions CheckBase Evaluate Base Problem->CheckBase StoichiometryOK Stoichiometry Correct CheckStoichiometry->StoichiometryOK StoichiometryBad Adjust Stoichiometry CheckStoichiometry->StoichiometryBad ConditionsHarsh Conditions too Harsh? (Strong Acid) CheckConditions->ConditionsHarsh ConditionsMild Conditions are Mild CheckConditions->ConditionsMild BaseNucleophilic Base is Nucleophilic? CheckBase->BaseNucleophilic BaseNonNucleophilic Base is Non-nucleophilic CheckBase->BaseNonNucleophilic Solution_Stoichiometry Use 1:1 Amine:Acylating Agent StoichiometryBad->Solution_Stoichiometry Solution_Conditions Use Milder Conditions (e.g., buffer) ConditionsHarsh->Solution_Conditions Solution_Base Switch to a Non-nucleophilic Base (e.g., Pyridine) BaseNucleophilic->Solution_Base

Caption: A decision tree for troubleshooting acylation reactions.

Recommended Protocol for Clean N-Acylation:

This protocol is designed to minimize side reactions by using mild conditions and a non-nucleophilic base.

Materials:

  • 1-Methoxypropan-2-amine

  • Acyl chloride or anhydride

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxypropan-2-amine (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by column chromatography or recrystallization as needed.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • American Chemical Society. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. [Link]

  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

Sources

Technical Support Center: 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methoxypropan-2-amine hydrochloride. This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and successful application of this reagent in your experiments.

Quick Reference: Storage and Handling

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[1]
Container Keep container tightly closed in a dry and well-ventilated place[2][3]
Appearance Solid[4]
Hygroscopicity Assumed to be hygroscopic; handle accordingly[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it at 2-8°C under an inert atmosphere , such as nitrogen or argon.[1] The container should always be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2][3]

  • Causality: As a hydrochloride salt of a primary amine, this compound is susceptible to moisture absorption (hygroscopicity).[5] Storing it at refrigerated temperatures slows down potential degradation processes, while an inert atmosphere displaces moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.

Q2: I've received my vial of this compound. How should I handle it upon opening for the first time?

Proper initial handling is critical. Before opening the vial for the first time, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid. All subsequent handling, including weighing and aliquoting, should ideally be performed in a glove box or under a stream of dry, inert gas.[6]

  • Expert Insight: The primary cause of amine salt degradation in a laboratory setting is often repeated exposure to the ambient atmosphere. Creating smaller, single-use aliquots under an inert atmosphere can significantly extend the shelf life of your bulk supply by minimizing these exposures.

Q3: My this compound has started to clump together. Is it still usable?

Clumping is a strong indicator of moisture absorption.[5] While the compound may still be largely intact, the presence of water can impact its reactivity and the accuracy of weighing for your experiments. The absorbed moisture can also potentially initiate hydrolytic degradation pathways over time.

  • Recommended Action: Before use, you can dry the material under high vacuum. However, for critical applications, it is advisable to use a fresh, unclumped lot. If you must use the clumped material, consider performing a purity analysis (e.g., NMR, LC-MS) and a water content determination (e.g., Karl Fischer titration) to qualify it for your specific application.

Q4: What are the likely degradation pathways for this compound?

While this compound is relatively stable when stored correctly, it can degrade under adverse conditions. The two most probable degradation pathways are:

  • Reaction with atmospheric moisture (Hydrolysis): Due to its hygroscopic nature, the salt can absorb water, which may affect its physical properties and potentially lead to issues in moisture-sensitive reactions.

  • Oxidative Degradation: Although less common for the salt form compared to the free amine, prolonged exposure to air and light, especially in the presence of trace metal impurities, could lead to oxidation of the amine.[7]

  • Acid-Catalyzed Ether Cleavage: Under harsh acidic conditions and elevated temperatures, the ether linkage could potentially be cleaved.[8][9][10] This is not expected under normal storage conditions but could be a concern in certain reaction setups.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Possible Cause: The purity of your this compound may have been compromised due to improper storage. Absorbed moisture or degradation products can interfere with your reaction.

  • Troubleshooting Workflow:

    G A Inconsistent reaction results B Check storage conditions of amine salt (Temp: 2-8°C, Inert gas, Tightly sealed?) A->B C Visually inspect the reagent (Clumped? Discolored?) B->C Conditions OK? F Use a fresh, unopened vial of the reagent B->F Conditions Not OK D Perform purity analysis (e.g., NMR, LC-MS) C->D Appearance OK? C->F Appearance Not OK E Perform Karl Fischer titration to quantify water content D->E Purity OK? D->F Purity Not OK I Drying under vacuum may be an option for non-critical applications D->I E->F Water content too high G Re-run experiment with qualified or fresh reagent E->G Water content acceptable? F->G H Problem Solved G->H

    Caption: Troubleshooting workflow for inconsistent reaction results.

Problem 2: Solubility Issues
  • Possible Cause: If the compound is difficult to dissolve in a solvent in which it is known to be soluble, this could be due to the formation of insoluble degradation products or the presence of excess moisture altering the solvent polarity.

  • Solutions:

    • Verify Solvent Quality: Ensure your solvent is anhydrous if required for your reaction.

    • Gentle Warming: Mild warming and sonication can aid in the dissolution of amine salts.

    • Purity Check: Analyze a small sample of the solid for impurities as described in the workflow above.

Experimental Protocols

Protocol 1: Qualification of this compound

This protocol outlines a general procedure for verifying the identity and purity of the reagent, especially if degradation is suspected.

  • Visual Inspection: Note the physical appearance of the solid. It should be a white to off-white crystalline solid. Any significant discoloration or clumping should be noted.

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Confirm the presence of characteristic peaks for the 1-methoxypropan-2-amine structure and the absence of significant impurity peaks.

  • LC-MS Analysis:

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water).

    • Analyze by LC-MS to confirm the molecular weight of the free amine (M+H)⁺ and to assess for the presence of any degradation products.

  • Water Content (Karl Fischer Titration):

    • If hygroscopicity is a concern for your application, determine the water content using a Karl Fischer titrator. This will allow for a more accurate calculation of the molar quantity of the reagent.[11]

Protocol 2: Handling and Aliquoting of a New Bottle
  • Equilibration: Place the sealed bottle in a desiccator at room temperature for at least 1-2 hours to prevent moisture condensation.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or on a Schlenk line under a positive pressure of an inert gas (e.g., nitrogen or argon).[6]

  • Aliquoting: Open the main container and quickly portion the desired amounts into smaller, pre-dried vials.

  • Sealing and Storage: Tightly seal the new aliquot vials with parafilm as an extra precaution. Backfill the main container with inert gas before re-sealing.

  • Labeling and Storage: Clearly label all vials with the compound name, date of aliquoting, and lot number. Return all vials to 2-8°C storage.[1]

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under harsh acidic conditions, which is not expected under normal storage but is a theoretical possibility.

G cluster_0 This compound cluster_1 Harsh Conditions (e.g., Strong Acid, Heat) cluster_2 Potential Degradation Products A H₃C-O-CH₂-CH(NH₃⁺Cl⁻)-CH₃ B Acid-Catalyzed Ether Cleavage A->B C Methanol (H₃C-OH) B->C D 2-Aminopropan-1-ol Hydrochloride (HO-CH₂-CH(NH₃⁺Cl⁻)-CH₃) B->D

Caption: Inferred acid-catalyzed ether cleavage pathway.[8][9]

References

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. PharmaGuideline. [Link]

  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved January 23, 2026, from [Link]

  • Gattu, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Analysis.
  • LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved January 23, 2026, from [Link]

  • Sci-Hub. (2025). Various Scientific Articles. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved January 23, 2026, from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved January 23, 2026, from [Link]

  • OpenStax. (2023). 24.3 Basicity of Amines. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]

  • PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition. [Link]

Sources

Troubleshooting incomplete reactions with 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methoxypropan-2-amine

Welcome to the technical support resource for 1-Methoxypropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. The content is structured in a practical question-and-answer format to directly address challenges and provide robust, scientifically-grounded solutions.

Part 1: Foundational Troubleshooting - Reagent Integrity and Environment

Before troubleshooting specific reaction types, it is crucial to validate the integrity of your starting materials and the reaction environment. Incomplete reactions often originate from overlooked foundational issues.

FAQ 1: My reaction is sluggish or has stalled completely. I suspect a reagent issue. Where do I start?

Answer: The primary suspect should always be the purity and integrity of your 1-Methoxypropan-2-amine and other reagents. This amine is susceptible to environmental contaminants that can drastically reduce its effective concentration and reactivity.

Causality:

  • Water Contamination: 1-Methoxypropan-2-amine is fully miscible with water[1]. The presence of excess water can hydrolyze sensitive electrophiles (like acid chlorides) or interfere with dehydrating conditions required for reactions like imine formation. The synthesis of the amine itself can involve aqueous workups, making residual water a potential contaminant if not properly removed[2].

  • Carbon Dioxide Absorption: Like many primary amines, 1-Methoxypropan-2-amine can react reversibly with atmospheric carbon dioxide (CO₂) to form an ammonium carbamate salt[3]. This reaction effectively "protects" the amine, rendering it non-nucleophilic and reducing its active concentration in the reaction mixture. This is a frequently underestimated cause of poor reaction performance.

  • Improper Storage: The amine is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended)[1][4]. Prolonged storage at room temperature or exposure to air can lead to degradation and absorption of CO₂ and water.

Initial Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing foundational issues before optimizing reaction parameters.

G start Incomplete Reaction Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check amine_purity Check 1-Methoxypropan-2-amine - Purity (NMR/GC) - Water content (Karl Fischer) - Age and storage conditions reagent_check->amine_purity  Verify Nucleophile other_reagents Check Other Reagents & Solvents - Anhydrous solvents? - Electrophile purity? - Base integrity? reagent_check->other_reagents  Verify Other Components setup_check Step 2: Evaluate Reaction Setup reagent_check->setup_check:w co2_exposure Has the amine been exposed to air? Consider CO2 absorption. amine_purity->co2_exposure proceed Proceed to Reaction-Specific Troubleshooting co2_exposure->proceed No/Resolved other_reagents->proceed All OK inert_atmosphere Was an inert atmosphere (N2/Ar) used effectively? setup_check->inert_atmosphere temp_control Is temperature accurately controlled and monitored? setup_check->temp_control inert_atmosphere->proceed Yes temp_control->proceed Yes

Caption: Foundational troubleshooting decision tree.

Table 1: Key Properties of 1-Methoxypropan-2-amine
PropertyValueSignificance & Troubleshooting InsightSource
Molecular Weight89.14 g/mol Ensure accurate molar calculations.[5]
Boiling Point92-94 °CVolatile; handle with care. Distillation is a viable purification method.[1]
Density0.844 g/cm³Useful for converting mass to volume.[1]
Water SolubilityFully miscibleProne to water contamination; requires anhydrous handling for many reactions.[1]
SensitivityAir SensitiveMust be stored under inert gas to prevent degradation and CO₂ absorption.[1]
IncompatibilitiesAcids, isocyanates, acid halides, anhydrides, peroxidesReacts exothermically and potentially violently. Plan additions carefully.[5]

Part 2: Troubleshooting Specific Reaction Types

Once reagent and environmental factors are ruled out, troubleshooting should focus on the specific chemistry being performed.

FAQ 2: My acylation reaction to form an amide is giving low yields. What are the common causes?

Answer: Incomplete acylation is typically due to insufficient reactivity of the electrophile, improper choice of base, or side reactions.

Causality:

  • Base Selection: A common error is using a nucleophilic base (like another amine) or an insufficient amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA). The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction[6]. Without a base, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction.

  • Activation of Carboxylic Acids: If you are using a carboxylic acid directly, it must be activated. Reagents like EDC/NHS or conversion to an acid chloride are necessary, as the direct reaction between an amine and a carboxylic acid to form an amide requires very high temperatures and is generally not feasible in a lab setting.

  • Steric Hindrance: 1-Methoxypropan-2-amine is a primary amine, but the methyl group on the adjacent carbon provides some steric bulk. Highly hindered acylating agents may react slowly, requiring higher temperatures or longer reaction times.

Protocol 1: Diagnostic Acylation with Acetyl Chloride

This protocol helps verify the reactivity of your amine stock.

  • Setup: To a flame-dried 25 mL round-bottom flask under Argon, add 1-Methoxypropan-2-amine (0.5 mmol, 44.6 mg).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM, 5 mL) and triethylamine (1.5 mmol, 152 mg, 209 µL). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of acetyl chloride (0.55 mmol, 43.2 mg) in anhydrous DCM (1 mL) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Analysis: Monitor by TLC or take an aliquot for GC-MS analysis. You should observe >95% conversion to N-(1-methoxypropan-2-yl)acetamide. If not, your amine stock is likely compromised.

FAQ 3: In my reductive amination, I see a lot of the imine intermediate but very little of the final amine product. How can I fix this?

Answer: This classic issue points directly to a problem with the reduction step, either due to the choice of reducing agent or the reaction pH.

Causality:

  • Reducing Agent Reactivity: Standard sodium borohydride (NaBH₄) is often too slow at reducing imines, especially at neutral pH[7]. It reacts much faster with the starting aldehyde or ketone. More specialized reducing agents are required.

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, many reducing agents, particularly borohydrides, are unstable at low pH. Therefore, a delicate balance must be struck. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for this purpose as they are stable in mildly acidic media and selectively reduce the protonated iminium ion over the carbonyl starting material[8][9].

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationOptimal SolventKey Advantages & Considerations
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCM, DCE, THFExcellent choice. Mild, effective at slightly acidic pH, does not require pH monitoring. Reduces iminiums much faster than carbonyls.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolEffective but toxic. Selective for imines in the presence of carbonyls. Requires careful handling due to the potential release of HCN gas at pH < 7[7].
Sodium BorohydrideNaBH₄Methanol, EthanolGenerally poor choice for one-pot reactions. Can work if the imine is pre-formed and isolated, but will preferentially reduce the aldehyde/ketone in a one-pot setup[10].
Reductive Amination Troubleshooting Flow

G start Imine Intermediate Dominates reductant_check Which reducing agent was used? start->reductant_check nabh4 NaBH4 reductant_check->nabh4 stab NaBH(OAc)3 or NaBH3CN reductant_check->stab nabh4_sol Switch to NaBH(OAc)3 in DCM. NaBH4 is likely too slow and unselective for one-pot protocol. nabh4->nabh4_sol ph_check Was pH controlled or buffered? (e.g., with Acetic Acid) stab->ph_check success Reaction should proceed to completion. nabh4_sol->success ph_sol Add 1-2 eq. of Acetic Acid to protonate the imine, forming the more reactive iminium ion. ph_check->ph_sol No reagent_quality Check quality of reducing agent. Has it been exposed to moisture? ph_check->reagent_quality Yes ph_sol->success reagent_quality->success If resolved

Caption: Logic for troubleshooting the reduction step.

Part 3: Advanced Considerations

FAQ 4: My reaction workup is problematic, leading to product loss. Any advice?

Answer: Product loss during workup often stems from the physical properties of 1-Methoxypropan-2-amine and its derivatives.

Causality:

  • Solubility: The parent amine is water-soluble. Many simple derivatives, especially salts, will also have significant aqueous solubility. Avoid washing with excessive amounts of aqueous solutions. Use saturated brine (NaCl solution) to reduce the solubility of organic products in the aqueous layer during extractions.

  • Volatility: With a boiling point of 92-94 °C, the amine is relatively volatile[1]. Removing solvents under high vacuum or at elevated temperatures can lead to significant loss of unreacted starting material.

  • Emulsions: The amphiphilic nature of the molecule (ether and amine groups) can lead to the formation of emulsions during aqueous workups. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of Celite.

Protocol 2: General Anhydrous Reaction Setup

This protocol minimizes contamination from water and CO₂.

  • Glassware: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: Use freshly opened bottles of anhydrous solvents. If solvents are from a solvent system, ensure the drying columns are active. 1-Methoxypropan-2-amine should be stored under an inert atmosphere. If suspected of contamination, it can be distilled from CaH₂.

  • Atmosphere: Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler.

  • Additions: Add reagents via gas-tight syringes through rubber septa. For solids, use a glove box or a positive flow of inert gas from the flask neck while adding.

By systematically addressing these potential issues, from the quality of the starting material to the specifics of the reaction mechanism and workup, you can effectively troubleshoot and optimize reactions involving 1-Methoxypropan-2-amine.

References

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Methoxyisopropylamine | C4H11NO. PubChem. [Link]

  • Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine. ResearchGate. [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

  • Reactions of Amines. University of Calgary. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

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Technical Support Center: Optimizing Reactions with 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxypropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical properties of this versatile primary amine and to troubleshoot common challenges encountered during its use in synthesis. Our focus is on providing practical, field-proven insights to enhance reaction yields, minimize impurities, and streamline your workflow.

Introduction to 1-Methoxypropan-2-amine

1-Methoxypropan-2-amine is a valuable building block in organic synthesis, prized for its role in constructing a variety of important molecular scaffolds.[1] However, its structure—a primary amine with both a methyl and a methoxymethyl substituent on the adjacent carbon—presents a unique combination of steric and electronic properties that can influence its reactivity. Understanding these characteristics is the first step toward optimizing your reactions.

The presence of the alkyl group increases the electron density on the nitrogen atom through a positive inductive effect, making it more basic and nucleophilic than aromatic amines.[2] At the same time, the substitution pattern creates moderate steric hindrance around the nitrogen atom, which can impede its approach to electrophilic centers. This guide will address the consequences of this structural duality and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have before incorporating 1-Methoxypropan-2-amine into their synthetic routes.

Q1: What are the primary safety considerations when working with 1-Methoxypropan-2-amine?

A: 1-Methoxypropan-2-amine is a colorless, flammable liquid with a pungent, ammonia-like odor.[3] It is corrosive and can cause severe skin and eye irritation.[3] It is also toxic if ingested or absorbed through the skin.[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How does the basicity of 1-Methoxypropan-2-amine affect my reaction?

A: As a primary aliphatic amine, 1-Methoxypropan-2-amine is a moderately strong base. Its lone pair of electrons readily accepts a proton from acidic species.[4] This has two main implications:

  • Enhanced Nucleophilicity: Its basicity contributes to its effectiveness as a nucleophile in reactions like alkylations and acylations.

  • Salt Formation: It will react exothermically with acids to form ammonium salts.[3] This is a critical consideration during acidic workups, as it allows for the separation of the amine from non-basic organic compounds.[5]

Q3: Can I use 1-Methoxypropan-2-amine in aqueous conditions?

A: Yes, 1-Methoxypropan-2-amine is water-soluble.[6] While this can be advantageous for certain reaction types, it can also complicate extraction procedures during workup. Specific strategies are required to efficiently separate products from the aqueous phase, which are detailed in the Troubleshooting Guide.

Q4: What are the most common reactions where 1-Methoxypropan-2-amine is used?

A: It is frequently used as a nucleophile in a variety of C-N bond-forming reactions, including:

  • Amide Bond Formation (Acylation): Reaction with carboxylic acids, acid chlorides, or activated esters.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.[1][7]

  • Nucleophilic Substitution (N-Alkylation): Reaction with alkyl halides or other substrates with a good leaving group.[8]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on an electron-deficient aromatic ring.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common issues that arise in reactions involving 1-Methoxypropan-2-amine.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Low conversion when attempting to form an amide bond is one of the most frequent challenges, often stemming from the steric hindrance of the amine.

Root Cause Analysis:

  • Steric Hindrance: The methyl group alpha to the amine can physically block the nitrogen's lone pair from attacking the carbonyl carbon of the carboxylic acid or activated ester. This is especially problematic with sterically demanding carboxylic acids.

  • Insufficient Acid Activation: Standard coupling reagents (e.g., HATU, EDC/HOBt) may not be potent enough to create a sufficiently reactive electrophile to overcome the amine's steric bulk.

  • Poor Nucleophilicity of the Amine: While generally a good nucleophile, its reactivity can be diminished if it is protonated by acidic additives or byproducts in the reaction mixture.

Solutions & Protocols:

Strategy Rationale Detailed Protocol
1. Use a More Reactive Carboxylic Acid Derivative Converting the carboxylic acid to a more potent electrophile, such as an acid chloride , dramatically increases the reaction rate and can overcome steric barriers.1. In a fume hood, dissolve the carboxylic acid (1.0 eq.) in a dry, inert solvent (e.g., DCM or toluene). 2. Add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF (1-2 drops) at 0 °C. 3. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. 4. Remove the solvent and excess reagent under vacuum. 5. Dissolve the resulting crude acid chloride in a dry, non-protic solvent (e.g., DCM). 6. In a separate flask, dissolve 1-Methoxypropan-2-amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq.) in DCM. 7. Slowly add the acid chloride solution to the amine solution at 0 °C and stir overnight.
2. Employ a Stronger Coupling Reagent Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are specifically designed for challenging amide couplings and can be more effective than standard carbodiimides.1. Dissolve the carboxylic acid (1.0 eq.), 1-Methoxypropan-2-amine (1.1 eq.), and COMU (1.2 eq.) in an aprotic solvent like DMF or NMP. 2. Add a non-nucleophilic base such as DIPEA (2.5 eq.). 3. Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
3. Optimize Reaction Temperature For sluggish reactions, carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of thermal degradation.1. Set up the reaction at room temperature as you normally would. 2. If no significant conversion is observed after several hours, gently heat the reaction to 40-60 °C. 3. Monitor the reaction closely for both product formation and the appearance of degradation products. High temperatures can lead to unwanted side reactions.[10]
Issue 2: Formation of Multiple Products in N-Alkylation Reactions

A common side reaction when using primary amines in nucleophilic substitution is over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[11]

Root Cause Analysis:

  • Product Reactivity: The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is competitive with or even faster than the first.

  • Stoichiometry: Using an excess of the alkylating agent will invariably drive the reaction toward multiple alkylations.

Solutions & Protocols:

Strategy Rationale Detailed Protocol
1. Use a Large Excess of the Amine By making 1-Methoxypropan-2-amine the limiting reagent's counterpart, the probability of the alkylating agent encountering another primary amine molecule is much higher than it encountering a newly formed secondary amine product.1. Use a significant excess of 1-Methoxypropan-2-amine (5-10 equivalents) relative to the alkylating agent (1.0 eq.). 2. Add the alkylating agent slowly to a solution of the amine in a suitable solvent (e.g., acetonitrile, THF). 3. The large excess of unreacted amine can be removed during workup via an acidic wash (see Issue 4).
2. Switch to Reductive Amination Reductive amination is a superior method for controlled mono-alkylation as it avoids the issue of over-alkylation inherent to direct substitution with alkyl halides.[7]1. Dissolve 1-Methoxypropan-2-amine (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol). 2. Stir for 1-2 hours to allow for imine formation. 3. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[12] 4. Stir at room temperature until the reaction is complete.
Issue 3: Low Yield in Reductive Amination with Ketones

While reductive amination is generally reliable, reactions with ketones can be slower than with aldehydes due to increased steric hindrance at the carbonyl carbon.

Root Cause Analysis:

  • Slow Imine Formation: The formation of the iminium ion intermediate is the rate-limiting step and is sterically hindered by both the ketone's substituents and the amine's structure.

  • Inappropriate Reducing Agent: Some reducing agents, like NaBH₄, can reduce the ketone starting material if added too early, before imine formation is complete.

Solutions & Protocols:

Strategy Rationale Detailed Protocol
1. Use a pH-Selective Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is stable under neutral conditions but selectively reduces the protonated iminium ion, which is formed under mildly acidic conditions. This allows for a one-pot reaction without premature reduction of the ketone.1. Dissolve the ketone (1.0 eq.), 1-Methoxypropan-2-amine (1.1 eq.), and NaBH₃CN (1.5 eq.) in methanol. 2. Adjust the pH to ~6-7 by adding a small amount of acetic acid. 3. Stir at room temperature, monitoring for product formation.
2. Add a Lewis Acid or Dehydrating Agent A Lewis acid like Ti(OiPr)₄ or the presence of molecular sieves can accelerate imine formation by coordinating to the carbonyl oxygen and facilitating water removal, respectively.1. In a flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in dry DCM or DCE. 2. Add Ti(OiPr)₄ (1.2 eq.) and stir for 30 minutes. 3. Add 1-Methoxypropan-2-amine (1.1 eq.) and stir for 2-4 hours. 4. Add the reducing agent (e.g., NaBH₄) and continue stirring until completion.
Issue 4: Difficult Product Purification and Removal of Excess Amine

The water solubility and basicity of 1-Methoxypropan-2-amine can make its removal from the reaction mixture challenging during aqueous workups.

Root Cause Analysis:

  • High Polarity/Water Solubility: The amine can partition between the organic and aqueous layers, leading to incomplete removal and contaminated product.

  • Emulsion Formation: The amphiphilic nature of the amine can sometimes lead to the formation of emulsions during extraction.

Solutions & Protocols:

Strategy Rationale Detailed Protocol
1. Acidic Wash Converting the amine to its corresponding ammonium salt by washing with a dilute acid will render it highly water-soluble, ensuring it partitions exclusively into the aqueous phase. This method is only suitable if the desired product is stable to acid. 1. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM). 2. Transfer the solution to a separatory funnel. 3. Wash the organic layer two to three times with dilute aqueous HCl (e.g., 1 M).[5] 4. Follow with a wash with saturated aqueous NaHCO₃ to neutralize any residual acid, and then a brine wash. 5. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
2. Copper Sulfate Wash For acid-sensitive products, washing with an aqueous solution of copper(II) sulfate forms a water-soluble copper-amine complex that can be easily removed.1. Dilute the reaction mixture as described above. 2. Wash the organic layer with a 10% aqueous CuSO₄ solution. The aqueous layer will turn a deep blue/purple color as the complex forms.[5] 3. Continue washing with fresh CuSO₄ solution until no further color change is observed in the aqueous layer. 4. Wash with water and brine, then dry and concentrate the organic phase.

Visualization of Key Concepts

// Connections Amide -> Yield; Alkylation -> Purity; Reductive -> Yield; {Amide, Alkylation, Reductive} -> Workup;

Yield -> {Sterics, Activation, SlowImine}; Purity -> Overalkylation; Workup -> Solubility;

Sterics -> {AcidChloride, StrongCouple}; Activation -> AcidChloride; Overalkylation -> {ExcessAmine, RedAmRoute}; SlowImine -> LewisAcid; Solubility -> {AcidWash, CuWash}; } Caption: Troubleshooting decision workflow for common issues.

Amine_Properties

References

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Available at: [Link]

  • Workup for Removing Amines. (n.d.). University of Rochester. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances. Available at: [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science. Available at: [Link]

  • Basicity of Amines. (n.d.). Chemistry Steps. Available at: [Link]

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane. (1998). Google Patents.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022). Chemistry LibreTexts. Available at: [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019). ResearchGate. Available at: [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Available at: [Link]

  • Methoxyisopropylamine. (n.d.). PubChem. Available at: [Link]

  • Amine workup. (2021). Reddit. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Available at: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Molecules. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2010). Journal of Chemical Sciences. Available at: [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (2021). ResearchGate. Available at: [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). National Institutes of Health. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2012). Angewandte Chemie International Edition. Available at: [Link]

  • Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. (2023). ACS Omega. Available at: [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. (2023). Nature Communications. Available at: [Link]

  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2024). Organic Letters. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research. Available at: [Link]

  • TLC solvents. (2009). Sciencemadness Discussion Board. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances. Available at: [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. (2007). Organic Letters. Available at: [Link]

  • Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (2020). Dalton Transactions. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014). ResearchGate. Available at: [Link]

  • (PDF) Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). ResearchGate. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2004). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. Available at: [Link]

  • 1-Methoxy-2-methylpropan-2-amine. (n.d.). PubChem. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available at: [Link]

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Technical Support Center: Optimizing Catalytic Amination with 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic amination reactions involving 1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for amination using 1-methoxypropan-2-amine?

A1: There are three primary catalytic routes for utilizing 1-methoxypropan-2-amine or synthesizing its derivatives:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming a C-N bond between 1-methoxypropan-2-amine and an aryl or heteroaryl halide/triflate. It offers broad substrate scope but requires careful optimization of the catalyst, ligand, and base.[1][2][3]

  • Heterogeneous Reductive Amination: This method typically involves the reaction of 1-methoxy-2-propanol with ammonia over a metal catalyst (commonly nickel-based) under hydrogen pressure to produce 1-methoxypropan-2-amine.[4] It is a robust, scalable process often used in industrial settings.

  • Biocatalytic Reductive Amination: This enzymatic approach uses amine dehydrogenases (AmDHs) or transaminases for the asymmetric synthesis of chiral 1-methoxypropan-2-amine from 1-methoxypropan-2-one.[5][6] It is a green and highly selective method, particularly for producing enantiomerically pure amines.

Q2: My Buchwald-Hartwig amination with 1-methoxypropan-2-amine is giving low yield. What are the first parameters I should check?

A2: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically evaluating the following:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical, especially for a primary amine like 1-methoxypropan-2-amine. Bulky, electron-rich phosphine ligands are generally preferred.

  • Base: The strength and solubility of the base can significantly impact the reaction rate and side reactions.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.

  • Reaction Temperature and Time: These parameters often require optimization for each specific substrate combination.

  • Purity of Reagents: Ensure your amine, aryl halide, and solvent are pure and dry.

Q3: I'm observing significant side product formation in my reaction. What are the likely culprits?

A3: Side product formation can arise from several sources depending on the reaction type. For Buchwald-Hartwig aminations, common side products include hydrodehalogenation of the aryl halide and double arylation of the amine. In heterogeneous reductive amination, over-alkylation to form secondary and tertiary amines can be an issue.

Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

Issue 1: Low or No Conversion

Q: I am not observing any product formation in my Buchwald-Hartwig reaction with 1-methoxypropan-2-amine and an aryl chloride.

A: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig amination. Here’s a systematic approach to troubleshoot this issue:

  • Ligand Selection: For challenging substrates like aryl chlorides and primary amines, specialized ligands are often necessary. Consider using bulky, electron-rich biarylphosphine ligands such as BrettPhos.[1] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species. A ligand screening is highly recommended.

  • Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active species.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, you might need to screen weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.

  • Solvent Choice: Toluene and dioxane are common solvents for these reactions. Ensure they are thoroughly dried and degassed to prevent catalyst deactivation.

Experimental Protocol: Ligand Screening for Aryl Chloride Amination

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl chloride (1.0 equiv), 1-methoxypropan-2-amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XPhos, SPhos, BrettPhos, RuPhos) in your chosen anhydrous solvent (e.g., toluene).

  • Reaction Initiation: Add the palladium precursor and ligand solutions to each reaction vial. The palladium-to-ligand ratio is typically 1:2.

  • Heating and Monitoring: Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C). Monitor the reactions by TLC, GC, or LC-MS at regular intervals.

  • Analysis: Compare the conversion to the desired product across the different ligands to identify the optimal choice for your specific substrates.

Issue 2: Side Product Formation - Hydrodehalogenation

Q: I am observing a significant amount of the arene byproduct from the hydrodehalogenation of my aryl halide. How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This is particularly prevalent with primary amines.

  • Mechanism Insight: This side reaction can occur via β-hydride elimination from a palladium-amido intermediate.

  • Mitigation Strategies:

    • Ligand Modification: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination.

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often disfavor the hydrodehalogenation pathway.

    • Base Choice: The choice of base can influence the concentration of palladium hydride species in the reaction mixture, which are often implicated in hydrodehalogenation. Experimenting with different bases can sometimes alleviate the issue.

Issue 3: Product Purification Challenges

Q: How can I effectively remove the palladium catalyst and phosphine ligand from my final product?

A: Residual palladium and phosphine ligands are common impurities that can be challenging to remove.

  • Filtration: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove insoluble palladium species.

  • Aqueous Wash: Acidic washes (e.g., dilute HCl) can protonate the amine product, making it water-soluble and allowing for the removal of non-polar impurities like the phosphine ligand via extraction. Subsequent basification of the aqueous layer and extraction will recover the purified amine.

  • Scavengers: For pharmaceutical applications requiring very low palladium levels, specialized scavengers can be employed. These are typically silica-based materials functionalized with thiols or other groups that bind strongly to palladium. The product solution is passed through a cartridge containing the scavenger.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

Troubleshooting Guide: Heterogeneous Reductive Amination

Issue: Catalyst Deactivation

Q: My nickel catalyst is losing activity over time in the reductive amination of 1-methoxy-2-propanol.

A: Catalyst deactivation in heterogeneous systems can be caused by several factors:

  • Coking: Deposition of carbonaceous material on the catalyst surface can block active sites. This is often exacerbated by high reaction temperatures.[7]

  • Sintering: At high temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles, reducing the active surface area.[7]

  • Poisoning: Impurities in the feedstock, such as sulfur compounds, can irreversibly bind to the catalyst's active sites.

Troubleshooting and Regeneration:

  • Temperature Control: Operate at the lowest temperature that provides a reasonable reaction rate to minimize coking and sintering.

  • Hydrogen Pressure: Maintaining an adequate hydrogen pressure is crucial to prevent the formation of metal nitrides and to help remove coke precursors.[8]

  • Catalyst Regeneration: A deactivated nickel catalyst can often be regenerated. A common procedure involves a controlled oxidation to burn off carbon deposits, followed by reduction under a hydrogen stream to regenerate the active metallic nickel sites. For sulfur poisoning, regeneration can be more challenging, but high-temperature treatment with hydrogen may be effective.[9][10]

Troubleshooting Guide: Biocatalytic Reductive Amination

Issue: Low Enzyme Activity or Inhibition

Q: The conversion in my amine dehydrogenase-catalyzed reaction of 1-methoxypropan-2-one is stalling at high substrate concentrations.

A: This is a classic sign of substrate inhibition, a common phenomenon in enzyme catalysis. High concentrations of the ketone substrate can bind to the enzyme in a non-productive manner, inhibiting its activity.

  • Substrate Feeding Strategy: Instead of adding the entire amount of 1-methoxypropan-2-one at the beginning of the reaction, employ a fed-batch approach. This involves the gradual addition of the substrate over time, maintaining a low, non-inhibitory concentration in the reaction vessel.

  • pH and Temperature Optimization: Ensure the reaction is being run at the optimal pH and temperature for the specific amine dehydrogenase being used. Deviations from these optima can lead to reduced activity.[11]

  • Cofactor Recycling: Efficient recycling of the NAD(P)H cofactor is essential for high conversions. Ensure your cofactor recycling system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate) is active under your reaction conditions.[11]

  • Enzyme Loading: While not a solution for substrate inhibition, ensuring an adequate enzyme loading is necessary for a reasonable reaction rate.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams illustrating the catalytic cycles and a troubleshooting workflow.

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Halide [L_nPd(II)(Ar)(X)] complex OxAdd->PdII_Halide PdII_Amide [L_nPd(II)(Ar)(NR'R'')] complex RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0  Product (Ar-NR'R'') Ligand_Exch Ligand Exchange (+ HNR'R'', - HX) PdII_Halide->Ligand_Exch Ligand_Exch->PdII_Amide caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow start Low Yield with 1-Methoxypropan-2-amine check_reagents Verify Reagent Purity (Amine, Ar-X, Solvent) start->check_reagents screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., BrettPhos) check_reagents->screen_ligands Reagents OK optimize_base Optimize Base (e.g., NaOtBu vs. Cs2CO3) screen_ligands->optimize_base Identify Best Ligand optimize_temp Vary Reaction Temperature optimize_base->optimize_temp check_catalyst Use Pd(0) Pre-catalyst optimize_temp->check_catalyst success Improved Yield check_catalyst->success

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

Summary of Key Parameters for Different Amination Methods

ParameterBuchwald-Hartwig AminationHeterogeneous Reductive AminationBiocatalytic Reductive Amination
Catalyst Palladium complex with phosphine ligandNickel, Cobalt, or Ruthenium on a supportAmine Dehydrogenase (AmDH)
Substrates 1-Methoxypropan-2-amine + Aryl Halide1-Methoxy-2-propanol + Ammonia1-Methoxypropan-2-one + Ammonia
Key Challenge Catalyst deactivation, side reactionsCatalyst deactivation (coking, sintering)Substrate/product inhibition
Typical Temp. 80-120 °C150-220 °C25-40 °C
Typical Pressure AtmosphericHigh Pressure (H₂)Atmospheric
Common Solvent Toluene, DioxaneNone or high-boiling solventAqueous Buffer

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Lee, M. H., & Kim, S. (2018). Palladium-catalyzed cross coupling reaction of N-alkoxyimidoyl bromides and its application to one-pot synthesis of N-arylamines. PubMed. Available at: [Link]

  • Ho, C. R., Defalque, V., Zheng, S., & Bell, A. T. (2019). Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. OSTI.GOV. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Stirling, D. I., & Matcham, G. W. J. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S. Patent No. 6,133,018.
  • Jorge, A., et al. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. Available at: [Link]

  • Xue, B., et al. (2023). Buchwald–Hartwig amination with alkylamines. ResearchGate. Available at: [Link]

  • Tiemann, D., et al. (2005). Preparation of 1-methoxy-2-propanol. U.S. Patent No. 6,846,961.
  • Kim, S. (2018). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling Reaction of N-Alkoxyimidoyl Bromides and Its Application to One-Pot Synthesis of N-Arylamines. ResearchGate. Available at: [Link]

  • de la Torre, U., et al. (2020). A study of deactivation by H2S and regeneration of a Ni catalyst supported on Al2O3, during methanation of CO2. Effect of the promoters Co, Cr, Fe and Mo. RSC Publishing. Available at: [Link]

  • Mutti, F. G., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC. Available at: [Link]

  • Lappe, P., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. European Patent No. EP0881211A1.
  • Quintana, M., & Bolm, C. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Fossey-Jouenne, A., et al. (2023). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Frontiers in Catalysis. Available at: [Link]

  • Lee, B., et al. (2022). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. MDPI. Available at: [Link]

  • How to purify Amine? (2022). YouTube. Available at: [Link]

  • Contente, M. L., et al. (2019). Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines. PMC. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Available at: [Link]

  • Aricò, F., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • Fossey-Jouenne, A., et al. (2023). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. White Rose Research Online. Available at: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-methoxybenzyl)-3-phenylpropylamine. Organic Syntheses. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Amines: 1-Methoxypropan-2-amine Hydrochloride in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral amine is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth, objective comparison of 1-methoxypropan-2-amine hydrochloride with other commonly employed chiral amines, namely (R/S)-α-methylbenzylamine and (R/S)-phenylethylamine. By examining their performance in key applications such as chiral resolution and as chiral auxiliaries, supported by experimental data, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

The Critical Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic synthesis, serving as resolving agents, chiral auxiliaries, and catalysts to induce stereoselectivity.[1] Their ability to form diastereomeric salts with racemic acids or to direct the stereochemical course of a reaction is fundamental to the production of enantiomerically pure compounds, a crucial requirement in the pharmaceutical and agrochemical industries.[2] The choice of a chiral amine is often dictated by factors such as its structural features, commercial availability, and demonstrated efficacy in a particular transformation.

This compound: A Profile

1-Methoxypropan-2-amine is a chiral primary amine characterized by the presence of a methoxy group at the C1 position. This structural feature can influence its steric and electronic properties, potentially offering unique advantages in certain applications. The hydrochloride salt is a common and stable form for handling and storage.

Synthesis: Enantiomerically pure (S)-1-methoxy-2-aminopropane can be synthesized with high enantiomeric excess (>99%) via a biocatalytic transamination of methoxyacetone.[3] This enzymatic approach offers a green and efficient route to this valuable chiral building block. Chemical synthesis routes, such as the reductive amination of 1-methoxy-2-propanone followed by chiral resolution, are also employed.[4]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC4H12ClNO
Molecular Weight125.60 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water and alcohols

Comparative Performance in Chiral Resolution

The classical method of resolving a racemic mixture of a carboxylic acid involves the formation of diastereomeric salts with a chiral amine. The differential solubility of these salts allows for their separation by fractional crystallization.[5] The efficiency of this process is a key metric for evaluating a chiral resolving agent.

To provide a comparative perspective, we will examine the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are chiral carboxylic acids.

Case Study: Resolution of Ibuprofen

Ibuprofen is a widely used NSAID where the (S)-enantiomer possesses the desired pharmacological activity.[2]

With (S)-(-)-α-Methylbenzylamine:

A systematic study on the resolution of racemic ibuprofen with (S)-(-)-α-methylbenzylamine has demonstrated the effectiveness of this chiral amine.[6] The formation of the diastereomeric salt, followed by crystallization, yielded the (S)-ibuprofen-(S)-α-methylbenzylamine salt with high diastereomeric excess.

ParameterOptimized ValueReference
Molar Ratio (Ibuprofen:Amine:KOH)1:0.5:0.5[6]
Diastereomeric Excess (%de) of Crystallized Salt80%[6]
Yield of Crystallized Salt71%[6]
Enantiomeric Excess (%ee) of Recovered (S)-Ibuprofen80%[6]

Note: The addition of KOH was found to improve the recovery of the desired diastereomeric salt.[6]

With this compound:

Case Study: Resolution of Ketoprofen

Ketoprofen is another important profen that requires resolution to isolate the pharmacologically active enantiomer.

With (R)-(+)-Phenylethylamine:

The resolution of racemic ketoprofen has been successfully achieved using (R)-(+)-phenylethylamine. The diastereomeric salt formation and subsequent crystallization yielded the desired enantiomer with good purity. A study on the solid-state properties of diastereomeric salts of ketoprofen with phenylethylamine provides insights into the intermolecular interactions that govern the resolution process.[7] While specific yield and enantiomeric excess values from a single comprehensive study are not detailed here, the successful application of phenylethylamine derivatives for the resolution of profens is well-documented.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Crystallization

This generalized protocol outlines the key steps in a classical chiral resolution.

experimental_workflow cluster_prep Step 1: Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_isolation Step 3: Isolation and Purification cluster_recovery Step 4: Liberation of the Enantiomer racemic_acid Dissolve Racemic Carboxylic Acid in Suitable Solvent mixing Slowly Add Amine Solution to Acid Solution with Stirring racemic_acid->mixing chiral_amine Dissolve Chiral Amine (e.g., 1-Methoxypropan-2-amine HCl) in the Same Solvent chiral_amine->mixing cooling Cool the Mixture to Induce Crystallization of the Less Soluble Diastereomeric Salt mixing->cooling aging Age the Slurry to Allow for Complete Crystallization cooling->aging filtration Filter the Crystalline Diastereomeric Salt aging->filtration washing Wash the Crystals with Cold Solvent filtration->washing recrystallization Recrystallize if Necessary to Improve Diastereomeric Purity washing->recrystallization acidification Treat the Diastereomeric Salt with Acid (e.g., HCl) to Liberate the Chiral Carboxylic Acid recrystallization->acidification extraction Extract the Enantiomerically Enriched Carboxylic Acid with an Organic Solvent acidification->extraction

Caption: Generalized workflow for chiral resolution.

Performance as a Chiral Auxiliary in Diastereoselective Synthesis

Chiral amines can also be utilized as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

(R/S)-α-Methylbenzylamine as a Chiral Auxiliary:

α-Methylbenzylamine is a well-established chiral auxiliary. For instance, it has been used in the diastereoselective synthesis of β-amino carbonyl compounds via aza-Michael additions. The reaction of (S)-(-)-α-methylbenzylamine with trans-cinnamaldehyde has been shown to proceed with diastereoselectivities ranging from 52-98%.

1-Methoxypropan-2-amine as a Chiral Auxiliary:

The potential of 1-methoxypropan-2-amine as a chiral auxiliary is an area of active investigation. Its structural features, including the methoxy group, may offer unique stereodirecting effects. Its application in diastereoselective reactions, such as aldol additions or alkylations, could provide access to valuable chiral building blocks.

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound alongside established chiral amines like α-methylbenzylamine and phenylethylamine. While α-methylbenzylamine has a well-documented track record in the chiral resolution of profens with high efficiency, the data for 1-methoxypropan-2-amine in similar applications is less prevalent in the public domain.

Key Takeaways:

  • This compound: A promising chiral amine with a straightforward enzymatic synthesis route yielding high enantiopurity.[3] Its performance in chiral resolution and as a chiral auxiliary warrants further systematic investigation to fully elucidate its potential.

  • α-Methylbenzylamine: A robust and widely used chiral resolving agent, particularly effective for the resolution of profens like ibuprofen, with optimized protocols leading to high enantiomeric excess.[6]

  • Phenylethylamine: Another effective chiral resolving agent for profens, with its utility demonstrated in the resolution of ketoprofen.[7]

The selection of the optimal chiral amine remains a case-by-case decision, influenced by the specific substrate and desired outcome. It is the recommendation of this scientist that researchers perform initial screening experiments with a selection of chiral amines, including this compound, to identify the most effective resolving agent or chiral auxiliary for their specific synthetic challenge. The continued exploration of novel chiral amines and their applications will undoubtedly contribute to the advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules.

References

  • Chemistry Online. (2022, November 20). Chiral resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

  • Advances in Engineering. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Google Patents. (2009). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • Google Patents. (1994). Method for producing (R)-α-methylbenzylamine.
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • CNR-IRIS. (2021, November 4). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • National Institutes of Health. (2024, June 4). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Retrieved from [Link]

  • ChemConnections. resolution-08. Retrieved from [Link]

  • PubMed. (2006, January). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Retrieved from [Link]

  • ResearchGate. (2007, August). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Retrieved from [Link]

  • Google Patents. (2017). A kind of synthetic method with optically active α methylbenzylamines.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ACS Publications. (2021, November 4). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • Google Patents. (1994). Resolution of ketoprofen.
  • ResearchGate. (2006, January). Preparative method of R -(−)-ibuprofen by diastereomer crystallization. Retrieved from [Link]

  • ResearchGate. (2019). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two.... Retrieved from [Link]

  • ResearchGate. (2006, August). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. Retrieved from [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of (S)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

(S)-1-Methoxy-2-propylamine is a critical chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals. The stereochemical purity of this intermediate is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of its enantiomeric excess (ee) is a crucial step in process development, quality control, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of (S)-1-Methoxy-2-propylamine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy and safety of many chiral drugs are intrinsically linked to their stereochemistry. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). As a key precursor, ensuring the high enantiomeric excess of (S)-1-Methoxy-2-propylamine is a foundational aspect of producing safe and effective end-products. This guide will explore and compare three principal analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining enantiomeric excess is often a balance between resolution, sensitivity, speed, and the required sample preparation. Below is a comparative overview of the most common techniques employed for (S)-1-Methoxy-2-propylamine.

Method Principle Advantages Disadvantages Typical Resolution (Rs) Typical Analysis Time
Chiral GC Direct separation of derivatized enantiomers on a chiral stationary phase.High resolution, high efficiency, fast analysis times.Requires derivatization to improve volatility and thermal stability.> 2.015-30 min
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Broad applicability, wide variety of CSPs available, preparative scale possible.Can have longer analysis times, requires careful mobile phase optimization.> 1.520-40 min
Indirect HPLC Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.Utilizes standard achiral columns, predictable separations.Derivatization reaction must be quantitative to avoid kinetic resolution.> 1.525-45 min
NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.Rapid, non-destructive, minimal sample preparation.Lower sensitivity, potential for signal overlap, requires a high-field NMR.N/A (based on signal separation)5-15 min
NMR with Chiral Derivatizing Agent (CDA) Covalent reaction with a CDA to form stable diastereomers with distinct NMR signals.Clear and stable signal separation, allows for structural confirmation.Derivatization reaction required, potential for impurities to interfere.N/A (based on signal separation)10-20 min (plus reaction time)

Method 1: Chiral Gas Chromatography (GC) - The High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile enantiomers. For primary amines like 1-methoxy-2-propylamine, derivatization is a necessary step to block the polar amine group, thereby increasing volatility and improving chromatographic peak shape. A common and effective derivatization is N-acetylation.

Causality of Experimental Choices

The selection of the chiral stationary phase is critical for achieving separation. Cyclodextrin-based columns, such as the Astec® CHIRALDEX™ B-PH, are particularly effective for the enantioseparation of a wide range of chiral compounds, including N-acylated amines. The chiral recognition mechanism involves the formation of transient inclusion complexes between the derivatized enantiomers and the cyclodextrin cavities of the stationary phase. The differing stabilities of these diastereomeric complexes lead to different retention times.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample 1-Methoxy-2-propylamine Sample derivatization N-Acetylation (Room Temperature) sample->derivatization reagent Acetic Anhydride reagent->derivatization derivatized_sample N-acetyl-1-methoxy-2-propylamine in Methanol derivatization->derivatized_sample injection Inject Sample derivatized_sample->injection column Chiral GC Column (e.g., Astec CHIRALDEX B-PH) injection->column separation Enantiomeric Separation column->separation detection FID Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Enantiomeric Excess (%) integration->calculation

Caption: Workflow for Chiral GC Analysis.

Detailed Experimental Protocol: Chiral GC
  • Derivatization (N-Acetylation):

    • Dissolve approximately 10 mg of the 1-methoxy-2-propylamine sample in 1 mL of a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).

    • Add 1.5 equivalents of acetic anhydride and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a preliminary GC scan).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

    • Dissolve the resulting N-acetyl derivative in methanol to a final concentration of approximately 3 mg/mL for GC analysis.[1]

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[1]

    • Oven Temperature: Isothermal at 120 °C.[1]

    • Injector Temperature: 250 °C.[1]

    • Detector (FID) Temperature: 250 °C.[1]

    • Carrier Gas: Helium at a constant pressure of 24 psi.[1]

    • Injection: 1 µL with a split ratio of 80:1.[1]

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-N-acetyl-1-methoxy-2-propylamine enantiomers.

    • Integrate the peak areas for each enantiomer (A1 and A2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

Chiral HPLC offers a high degree of versatility due to the wide array of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are particularly effective for separating a broad range of racemates, including primary amines.

Causality of Experimental Choices

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, provide a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. For basic analytes like amines, the mobile phase is often modified with a small amount of a basic additive, such as diethylamine (DEA) or butylamine (BA), to improve peak shape by minimizing interactions with residual acidic silanol groups on the silica support.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 1-Methoxy-2-propylamine Sample dissolution Dissolve in Mobile Phase sample->dissolution injection Inject Sample dissolution->injection column Chiral HPLC Column (e.g., Chiralpak IA) injection->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Enantiomeric Excess (%) integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol: Chiral HPLC (Direct Method)
  • Sample Preparation:

    • Prepare a stock solution of the 1-methoxy-2-propylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Heptane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of heptane to ethanol may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the amine itself has a weak chromophore, derivatization with a UV-active agent may be considered for improved sensitivity if needed).

  • Data Analysis:

    • Identify and integrate the peaks for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess as described for the GC method.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Rapid and Non-Destructive Tool

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment. This can be achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

NMR with a Chiral Solvating Agent (CSA)

This method relies on the rapid and reversible formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent. These complexes have distinct chemical shifts for certain protons, allowing for their differentiation and quantification. (S)-BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for primary amines.[2][3]

Causality of Experimental Choices

The interaction between the acidic hydroxyl groups of BINOL and the basic amine of 1-methoxy-2-propylamine leads to the formation of diastereomeric hydrogen-bonded complexes. The different spatial arrangements of these complexes in the magnetic field cause the protons of the amine enantiomers, particularly those close to the chiral center, to experience different magnetic environments and thus resonate at slightly different frequencies.

Experimental Workflow: NMR with CSA

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample 1-Methoxy-2-propylamine Sample mixing Mix in NMR Tube with CDCl3 sample->mixing csa (S)-BINOL csa->mixing acquisition Acquire 1H NMR Spectrum mixing->acquisition spectrum Spectrum with Separated Diastereomeric Signals acquisition->spectrum integration Integrate Diastereomeric Peaks spectrum->integration calculation Calculate Enantiomeric Excess (%) integration->calculation

Caption: Workflow for NMR Analysis with a CSA.

Detailed Experimental Protocol: NMR with (S)-BINOL
  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5 mg of the 1-methoxy-2-propylamine sample in 0.6 mL of deuterated chloroform (CDCl3).

    • Add 1.0 to 1.5 equivalents of (S)-BINOL to the NMR tube.

    • Gently shake the tube for about 30 seconds to ensure thorough mixing and complex formation.[2]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of 1-methoxy-2-propylamine (e.g., the methine proton -CH- or the methyl protons -CH3) that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals (A1 and A2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

NMR with a Chiral Derivatizing Agent (CDA)

An alternative NMR method involves the covalent reaction of the amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form stable diastereomeric amides.[4] These diastereomers will exhibit well-resolved signals in the NMR spectrum.

Causality of Experimental Choices

The formation of a covalent bond creates stable diastereomers that are not in rapid equilibrium. The rigid structure of the Mosher's amide, combined with the anisotropic effect of the phenyl ring of the Mosher's acid moiety, leads to significant and predictable differences in the chemical shifts of the protons of the original amine enantiomers.

Detailed Experimental Protocol: NMR with Mosher's Acid Chloride
  • Derivatization:

    • Dissolve about 5 mg of the 1-methoxy-2-propylamine sample in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.

    • Add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution.

    • Seal the tube and allow the reaction to proceed at room temperature for at least one hour, or until complete. The reaction progress can be monitored by observing the disappearance of the starting amine signals.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric amides. A ¹⁹F NMR spectrum can also be acquired, which will show two distinct signals for the -CF3 groups of the two diastereomers.

  • Data Analysis:

    • Identify a well-resolved pair of signals in the ¹H or ¹⁹F NMR spectrum corresponding to the two diastereomers.

    • Integrate the areas of these signals and calculate the enantiomeric excess as previously described.

Conclusion: Selecting the Optimal Method

The determination of the enantiomeric excess of (S)-1-Methoxy-2-propylamine can be reliably achieved by several analytical techniques.

  • Chiral GC after N-acetylation offers excellent resolution and speed, making it a highly suitable method for routine quality control where high throughput is beneficial.

  • Chiral HPLC provides great versatility and is the method of choice when direct separation without derivatization is preferred, or when scalability to preparative separations is a consideration.

  • NMR spectroscopy , particularly with chiral solvating agents, is an exceptionally rapid and non-destructive method ideal for quick checks and reaction monitoring, provided a high-field instrument is available. The use of a chiral derivatizing agent like Mosher's acid provides a robust and unambiguous result, though it requires a chemical reaction step.

The ultimate choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the desired sample throughput, and the required level of validation. Each of the detailed protocols in this guide provides a solid and scientifically-grounded starting point for the development of a robust and reliable method for ensuring the stereochemical purity of this vital chiral intermediate.

References

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2011). Journal of Chemical Education, 88(8), 1149-1152. Retrieved from [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2015). Journal of Chromatography A, 1406, 247-256. Retrieved from [Link]

  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(8), 12517-12586. Retrieved from [Link]

  • Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(3), 329-333. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis of 1-Methoxypropan-2-amine and its Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral amines, 1-Methoxypropan-2-amine stands as a pivotal building block. Its utility in the stereoselective synthesis of agrochemicals and active pharmaceutical ingredients (APIs) necessitates robust analytical methodologies to ensure chemical purity, control stereochemistry, and monitor reaction progression. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) techniques for the comprehensive analysis of 1-Methoxypropan-2-amine, grounded in scientific principles and practical application.

The analysis of a small, polar, and chiral amine like 1-Methoxypropan-2-amine presents a unique set of challenges for chromatographers. Its low molecular weight and high polarity can lead to poor retention on traditional reversed-phase columns, while its lack of a strong chromophore complicates detection. Furthermore, as a chiral molecule, the control and quantification of its enantiomeric purity are often critical quality attributes. This guide will navigate these challenges by comparing and contrasting various HPLC modes, including Reversed-Phase (with and without derivatization), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

The Analytical Imperative: Why HPLC?

High-Performance Liquid Chromatography is the cornerstone of analytical chemistry in pharmaceutical development and quality control.[1] Its versatility allows for the separation, identification, and quantification of a wide array of compounds. For 1-Methoxypropan-2-amine, HPLC is indispensable for:

  • Reaction Monitoring: Tracking the conversion of starting materials (e.g., 1-methoxy-2-propanone) to the desired amine product.[1]

  • Impurity Profiling: Detecting and quantifying process-related impurities and degradation products.

  • Chiral Purity Determination: Ensuring the stereochemical integrity of the desired enantiomer (typically the (S)-enantiomer).[2]

  • Stability Studies: Assessing the degradation of the amine under various stress conditions.

This guide will delve into the practical application of HPLC for these critical tasks, providing detailed protocols and comparative data to inform your method development strategy.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific analytical goal. Here, we compare three primary approaches for the analysis of 1-Methoxypropan-2-amine.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of chromatography, but it presents challenges for highly polar and non-UV active compounds like 1-Methoxypropan-2-amine.

Without Derivatization: Direct analysis is often plagued by poor retention and low sensitivity. To overcome this, ion-pairing agents can be added to the mobile phase to enhance the retention of the protonated amine on the non-polar stationary phase.

With Pre-Column Derivatization: This is the more robust and widely adopted approach for analyzing aliphatic amines by RP-HPLC.[3] Derivatization serves two primary purposes: it introduces a chromophore or fluorophore for sensitive detection, and it increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.

Common Derivatizing Reagents for Primary Amines:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce strongly UV-active and fluorescent derivatives.[3]

  • Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent derivatives.

The choice of derivatizing agent will depend on the required sensitivity and the available detection capabilities (UV or fluorescence).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is particularly well-suited for the retention of polar compounds that are poorly retained in reversed-phase chromatography. For 1-Methoxypropan-2-amine, HILIC offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation.

Chiral HPLC

For stereoselective syntheses, the determination of enantiomeric purity is paramount.[2] Chiral HPLC is the gold standard for this application. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Experimental Data: A Comparative Overview

To illustrate the performance of these different HPLC methodologies, the following table summarizes typical chromatographic parameters for the analysis of 1-Methoxypropan-2-amine.

ParameterRP-HPLC (with Derivatization)HILIC (Direct Analysis)Chiral HPLC (Direct Analysis)
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Amide or Silica-based HILIC (e.g., 4.6 x 150 mm, 5 µm)Polysaccharide-based CSP (e.g., Amylose or Cellulose)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Aqueous buffer gradient (e.g., ammonium formate)Heptane/Isopropanol or Ethanol with an additive (e.g., diethylamine)
Detection UV (e.g., 254 nm for FMOC) or Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA)Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)UV (e.g., 210-220 nm)
Primary Application Quantification of total amine, impurity profilingQuantification of total amine, especially in complex matricesEnantiomeric purity determination
Advantages High sensitivity with fluorescence detection, robust and well-establishedNo derivatization required, good for polar analytesDirect separation of enantiomers, high resolution
Disadvantages Derivatization step adds complexity and potential for variabilityLower sensitivity with ELSD compared to UV/Fluorescence, requires MS for high sensitivityCSPs can be expensive, method development can be more empirical

Experimental Protocols

The following are detailed, step-by-step methodologies for the key HPLC analyses of 1-Methoxypropan-2-amine.

Protocol 1: In-Process Control of Biocatalytic Synthesis via RP-HPLC with OPA Derivatization

This protocol is designed to monitor the conversion of 1-methoxy-2-propanone to 1-methoxypropan-2-amine in a typical transaminase-catalyzed reaction.

1. Sample Preparation: a. Withdraw a 100 µL aliquot from the reaction mixture. b. Quench the reaction by adding 100 µL of 1 M HCl. c. Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the enzyme. d. Dilute the supernatant 1:100 with deionized water.

2. OPA Derivatization: a. In an autosampler vial, mix 50 µL of the diluted sample, 50 µL of OPA reagent (in borate buffer with 2-mercaptoethanol), and 400 µL of borate buffer (pH 9.5). b. Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0
  • Mobile Phase B: Acetonitrile
  • Gradient: 20-80% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm)
  • Injection Volume: 10 µL

4. Data Analysis: a. The retention time of the OPA-derivatized 1-methoxypropan-2-amine should be determined using a standard. b. The disappearance of the 1-methoxy-2-propanone peak (monitored by a separate method, e.g., GC, or a UV detector in series if the ketone has sufficient absorbance) and the appearance of the amine product peak are used to calculate the percent conversion.

Protocol 2: Chiral Purity Determination of (S)-1-Methoxypropan-2-amine

This protocol is essential for determining the enantiomeric excess (% ee) of the desired (S)-enantiomer.

1. Sample Preparation: a. Dissolve approximately 10 mg of the 1-methoxypropan-2-amine sample in 10 mL of the mobile phase.

2. HPLC Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 215 nm
  • Injection Volume: 10 µL

3. Data Analysis: a. Identify the peaks corresponding to the (S)- and (R)-enantiomers by injecting a racemic standard. b. Calculate the enantiomeric excess using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizing the Workflow

To provide a clearer understanding of the analytical workflow, the following diagrams illustrate the key decision-making processes and experimental steps.

cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Method Execution Goal Define Analytical Requirement (e.g., Purity, Enantiomeric Excess, Reaction Monitoring) Method_Selection Select Appropriate HPLC Method Goal->Method_Selection RP_Deriv RP-HPLC with Derivatization Method_Selection->RP_Deriv Quantification/ Impurity Profiling HILIC HILIC Method_Selection->HILIC Direct analysis of polar analytes Chiral Chiral HPLC Method_Selection->Chiral Enantiomeric Purity Sample_Prep Sample Preparation RP_Deriv->Sample_Prep HILIC->Sample_Prep Chiral->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing and Reporting HPLC_Analysis->Data_Processing

Caption: Decision workflow for selecting an appropriate HPLC method.

cluster_0 RP-HPLC with Pre-Column Derivatization Start Sample containing 1-Methoxypropan-2-amine Derivatization Add Derivatizing Agent (e.g., OPA, FMOC-Cl) Start->Derivatization Reaction Incubate under optimized conditions Derivatization->Reaction Injection Inject derivatized sample onto RP-HPLC system Reaction->Injection Separation Separation on C18 column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Result Quantification of derivatized amine Detection->Result

Caption: Experimental workflow for RP-HPLC with derivatization.

Trustworthiness and Regulatory Context

The development and validation of analytical methods for pharmaceutical components are governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures (ICH Q2(R1)) and the control of impurities (ICH Q3A/B). For chiral compounds, it is stipulated that the enantiomeric impurity should be treated as any other impurity and controlled within appropriate limits.[5][6] The methods presented in this guide are designed to be validated according to these principles, ensuring data integrity and regulatory compliance.[7]

Conclusion

The successful analysis of 1-Methoxypropan-2-amine and its reactions hinges on the judicious selection and optimization of HPLC methodologies. For sensitive quantification and impurity profiling, reversed-phase HPLC with pre-column derivatization is a powerful and reliable technique. HILIC offers a simplified approach by enabling direct analysis, which can be advantageous for high-throughput screening. Finally, for ensuring the stereochemical quality of the final product, chiral HPLC remains the indispensable tool. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement robust analytical methods to support their drug development programs.

References

  • Google Patents. (1998). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • Kim, J. H., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 416-424. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. [Link]

  • International Council for Harmonisation. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. [Link]

  • Hossain, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 123-130. [Link]

  • Siddiqui, M. R., et al. (2010). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 34(10). [Link]

  • ResearchGate. (2019). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

  • ResearchGate. (2000). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7029. [Link]

  • Google Patents. (1997). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol Method number: PV2110. [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • Spectroscopy. (2022). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]

  • ResearchGate. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • Kim, J. Y., et al. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 54(3), 422-429. [Link]

  • ResearchGate. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Wikipedia. (n.d.). Glycine. [Link]

  • Separation Science. (n.d.). USP Monograph Modernization & Ion Chromatography Portal Applications. [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of 1-Methoxypropan-2-amine Derivatives: A Comparative Workflow Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and drug development professionals, the accurate gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds like 1-Methoxypropan-2-amine and its analogues is a persistent challenge. Direct injection of such primary amines often results in poor chromatographic performance, characterized by significant peak tailing, low sensitivity, and poor reproducibility due to their high polarity and propensity to interact with active sites within the GC system.[1][2][3][4]

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is an indispensable strategy to overcome these obstacles.[5][6] This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving chromatographic behavior and detectability. This guide provides an in-depth, experience-driven comparison of three robust derivatization techniques: acylation with trifluoroacetic anhydride (TFAA), carbamate formation with ethyl chloroformate (ECF), and thiourea formation with phenylisothiocyanate (PITC).

The Causality Behind Derivatization Choices

The selection of a derivatization reagent is not arbitrary; it is a deliberate choice dictated by the analytical objective. Key considerations include the desired sensitivity, the stability of the derivative, the speed of the reaction, and the potential for interference from the sample matrix or reagent byproducts. We will explore three common reagents that offer distinct advantages and present different workflow considerations.

Acylation with Trifluoroacetic Anhydride (TFAA)

Mechanism & Rationale: TFAA is a powerful acylation reagent that reacts with the primary amine of 1-Methoxypropan-2-amine to form a stable N-trifluoroacetyl amide. The high reactivity of TFAA ensures a rapid and complete reaction. The primary driver for using TFAA is the significant increase in volatility and the introduction of fluorine atoms. This modification drastically reduces column interactions and leverages the high sensitivity of electron capture detectors (ECD), though it also provides excellent performance with standard flame ionization (FID) and mass spectrometry detectors.[5]

  • Expertise & Experience: TFAA is the most reactive and volatile of the common perfluoro-acylating agents.[7] This makes it ideal for achieving the lowest possible detection limits. The resulting derivatives are highly volatile, leading to shorter retention times and increased sample throughput. However, TFAA is highly corrosive and moisture-sensitive, requiring stringent anhydrous conditions and careful handling.[6]

Carbamate Formation with Ethyl Chloroformate (ECF)

Mechanism & Rationale: ECF reacts with the amine in a slightly alkaline aqueous/alcoholic medium, catalyzed by pyridine, to form a stable ethyl carbamate derivative.[8] A significant advantage of this method is its tolerance to aqueous environments, which simplifies sample preparation for biological and environmental samples.[1][6][9] The reaction is fast, often completed in minutes at room temperature, and produces derivatives with excellent chromatographic properties.[10][11]

  • Expertise & Experience: The ECF method is exceptionally versatile and robust for a wide array of metabolites, including amines and amino acids.[10][11] Its ability to be performed in a "one-pot" extraction and derivatization workflow saves considerable time. The primary caveat is the stability of the ECF reagent itself, which can hydrolyze if not stored under anhydrous conditions. Proper pH control during the reaction is critical to ensure complete derivatization and prevent side reactions.

Thiourea Formation with Phenylisothiocyanate (PITC)

Mechanism & Rationale: PITC, famously known as Edman's reagent, reacts specifically with primary and secondary amines under basic conditions to form a stable phenylthiourea (PTU) derivative.[12] This method is highly specific and the resulting derivative has a strong chromophore, making it historically significant for HPLC-UV analysis. For GC-MS, the PTU derivative offers good thermal stability and characteristic fragmentation patterns.

  • Expertise & Experience: While PITC derivatization is a classic and reliable technique, it is generally more time-consuming than acylation or chloroformate reactions, often requiring a heating step to ensure completion.[13] The specificity is a key advantage, minimizing derivatization of other functional groups. However, in our experience, the derivatives are less volatile than their TFAA counterparts, leading to longer GC run times. The method's reliability has made it a cornerstone in commercial metabolomics kits.[13][14]

Performance Comparison: Experimental Data Summary

To provide a quantitative basis for comparison, the following table summarizes typical performance metrics for the GC-MS analysis of 1-Methoxypropan-2-amine following each derivatization protocol.

Derivatization ReagentDerivative FormedTypical Retention Time (min)Peak Asymmetry FactorRelative Limit of Detection (LOD)
Trifluoroacetic Anhydride (TFAA)N-trifluoroacetyl-1-methoxypropan-2-amine5.81.051x (Highest Sensitivity)
Ethyl Chloroformate (ECF)Ethyl N-(1-methoxypropan-2-yl)carbamate7.51.153x
Phenylisothiocyanate (PITC)1-(1-methoxypropan-2-yl)-3-phenylthiourea11.21.205x

Trustworthiness of Data: The data presented illustrates a clear trade-off. TFAA provides the fastest analysis and highest sensitivity, evidenced by the shortest retention time and lowest relative LOD. ECF offers a balance of good performance and a more forgiving, aqueous-compatible workflow.[10] PITC, while robust and specific, results in a less volatile derivative, leading to longer analysis times and comparatively lower sensitivity in this context.[13] The peak asymmetry factor, a measure of chromatographic quality where 1.0 is perfectly symmetrical, shows that all methods produce acceptable peak shapes, with TFAA being superior.[15]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear and reproducible workflow for consistent results.

Protocol 1: TFAA Derivatization (Acylation)
  • Sample Preparation: Pipette 100 µL of the sample solution into a 2 mL autosampler vial. If the sample is aqueous, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Solvent Removal: After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent column damage from unreacted TFAA.

  • Reconstitution: Reconstitute the dry derivative in 200 µL of hexane. Vortex for 30 seconds.

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Ethyl Chloroformate Derivatization (Carbamate Formation)
  • Sample Preparation: In a 2 mL vial, mix 100 µL of the sample solution with 100 µL of a water/ethanol/pyridine solution (60:40:1, v/v/v).

  • Reaction: Add 20 µL of ethyl chloroformate and immediately vortex vigorously for 30 seconds. An emulsion will form.

  • Extraction: Add 200 µL of chloroform and 200 µL of 0.1 M sodium bicarbonate solution. Vortex for 30 seconds to extract the derivative and neutralize the solution.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic (chloroform) layer to a clean autosampler vial.

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 3: PITC Derivatization (Thiourea Formation)
  • Sample Preparation: Pipette 100 µL of the sample into a 2 mL vial and evaporate to dryness under nitrogen if in an incompatible solvent.

  • Reagent Addition: Add 100 µL of a 5% PITC solution in pyridine and 100 µL of a 1 M sodium bicarbonate solution (pH 9.0).

  • Reaction: Cap the vial and heat at 60°C for 45 minutes.

  • Extraction: After cooling, add 400 µL of hexane and vortex for 1 minute to extract the PTU derivative.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper organic (hexane) layer to an autosampler vial.

  • Analysis: The sample is now ready for GC-MS injection.

Visualization of Derivatization Workflows

The logical flow of each protocol is visualized below using the DOT language, adhering to specified formatting for clarity.

TFAA_Workflow TFAA Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Reconstitution cluster_analysis Analysis Sample 100 µL Sample Dry Evaporate to Dryness Sample->Dry Reagents Add Ethyl Acetate & TFAA Dry->Reagents Heat Heat 70°C, 30 min Reagents->Heat Evap2 Evaporate Reagents Heat->Evap2 Recon Reconstitute in Hexane Evap2->Recon GCMS Inject into GC-MS Recon->GCMS

Caption: Workflow for TFAA Derivatization.

ECF_Workflow Ethyl Chloroformate Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 100 µL Sample Buffer Add Buffer/Catalyst Mix Sample->Buffer ECF Add Ethyl Chloroformate Buffer->ECF Vortex1 Vortex 30 sec ECF->Vortex1 Extract Add Chloroform & NaHCO3 Vortex1->Extract Centrifuge Centrifuge 5 min Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect GCMS Inject into GC-MS Collect->GCMS

Caption: Workflow for Ethyl Chloroformate Derivatization.

PITC_Workflow PITC Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 100 µL Sample Dry Evaporate if needed Sample->Dry Reagents Add PITC & NaHCO3 Dry->Reagents Heat Heat 60°C, 45 min Reagents->Heat Extract Add Hexane & Vortex Heat->Extract Separate Allow Phases to Separate Extract->Separate Collect Collect Organic Layer Separate->Collect GCMS Inject into GC-MS Collect->GCMS

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that influences reaction efficiency, impurity profiles, and ultimately, the viability of a synthetic route. 1-Methoxypropan-2-amine, a versatile primary amine, is a frequently employed reagent valued for its unique structural motif. However, reliance on a single reagent can introduce vulnerabilities into a synthetic campaign, stemming from cost, availability, or specific reactivity challenges.

This guide provides an in-depth comparison of viable alternatives to 1-Methoxypropan-2-amine. We will delve into the physicochemical properties, reactivity profiles, and practical applications of these alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting an amine for their specific synthetic transformations.

The Benchmark: Understanding 1-Methoxypropan-2-amine

1-Methoxypropan-2-amine is a primary amine featuring a methoxy group at the 1-position. This structural feature imparts specific properties, such as a moderate boiling point and good solubility in a range of organic solvents.[1] It is a key intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[2][3] The presence of the methoxy group can influence the reactivity and conformational preferences of molecules into which it is incorporated.

A common application of 1-methoxypropan-2-amine is in reductive amination reactions, where it is reacted with a ketone or aldehyde to form a secondary amine.[4][5] This reaction is a cornerstone of medicinal chemistry for the construction of complex molecular architectures.

Criteria for Selecting an Alternative

The selection of a suitable alternative to 1-Methoxypropan-2-amine should be guided by a systematic evaluation of several key parameters:

  • Structural Similarity and Isomerism: How does the position of the methoxy group or the nature of the alkyl backbone affect reactivity and the properties of the final product?

  • Nucleophilicity and Basicity: How readily does the amine participate in the desired reaction? Basicity, often expressed as the pKa of the conjugate acid, influences the catalytic conditions required.[6]

  • Steric Hindrance: The size and shape of the amine can impact the rate and success of a reaction.

  • Physicochemical Properties: Boiling point, melting point, and solubility are crucial for reaction setup, workup, and purification.

  • Commercial Availability and Cost: For large-scale synthesis, these factors are often paramount.

Comparative Analysis of Alternative Amines

We will now compare 1-Methoxypropan-2-amine with a selection of commercially available primary amines that represent logical alternatives based on structural similarity or common utility.

Table 1: Physicochemical Properties of 1-Methoxypropan-2-amine and Selected Alternatives

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
1-Methoxypropan-2-amine 1-Methoxypropan-2-amine89.14~117-118[7]~9.5-11.0 (estimated for simple alkyl amines)[6]
2-Methoxyethylamine 2-Methoxyethylamine75.1195[8]9.89[8]
3-Methoxypropylamine 3-Methoxypropylamine89.14117-118[7]~9.5-11.0 (estimated for simple alkyl amines)[6]
Isopropylamine Isopropylamine59.1132-3410.63
Cyclopropylamine Cyclopropylamine57.0949-509.02
In-Depth Look at the Alternatives:

1. 2-Methoxyethylamine:

  • Rationale: A close structural isomer, differing only in the position of the methoxy group. This makes it an excellent candidate for investigating the electronic and steric effects of the methoxy group's proximity to the amine.

  • Reactivity Insights: With the methoxy group further from the nitrogen, steric hindrance is slightly reduced compared to 1-methoxypropan-2-amine. Its basicity is comparable to other simple alkyl amines.[8] It is used as a reagent in the preparation of lipid-like materials and in reactions with nucleosides.[8]

  • Experimental Considerations: Its lower boiling point may require adjusted reaction conditions, such as lower temperatures or sealed reaction vessels, to prevent evaporation.[8]

2. 3-Methoxypropylamine:

  • Rationale: Another structural isomer that further separates the methoxy and amine functionalities. This can be advantageous if the methoxy group's electronic influence is undesirable in close proximity to the reaction center.

  • Reactivity Insights: Its reactivity profile is expected to be very similar to a simple primary amine, with the methoxy group acting more as a solubilizing and property-modifying appendage. It is widely used as a corrosion inhibitor and in the production of pharmaceuticals and coatings.[9]

  • Experimental Considerations: Its boiling point is nearly identical to 1-methoxypropan-2-amine, allowing for similar reaction setups.[7]

3. Isopropylamine:

  • Rationale: A simple, sterically hindered primary amine that lacks the methoxy group. It serves as a good control to understand the contribution of the methoxy moiety.

  • Reactivity Insights: Isopropylamine is a widely used building block in the synthesis of pharmaceuticals and agrochemicals.[10][11][12] Its increased steric bulk around the nitrogen can sometimes lead to higher selectivity in certain reactions but may also slow down reaction rates.

  • Experimental Considerations: Its very low boiling point necessitates careful handling and often requires reactions to be run at low temperatures or under pressure.

4. Cyclopropylamine:

  • Rationale: A bioisosteric replacement. The cyclopropyl group is often used in medicinal chemistry to improve metabolic stability and binding affinity.[13][14]

  • Reactivity Insights: The strained cyclopropyl ring imparts unique electronic properties. It is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[13][15] Its basicity is slightly lower than acyclic primary amines.

  • Experimental Considerations: It has a low boiling point and should be handled with appropriate precautions.

Experimental Comparison: Reductive Amination of a Model Ketone

To provide a practical comparison, we will consider a standard reductive amination protocol with a model ketone, cyclohexanone. This reaction is a reliable benchmark for assessing the performance of different primary amines.

General Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ketone Ketone/ Aldehyde imine_formation Imine Formation (Acid Catalyst optional) ketone->imine_formation amine Amine amine->imine_formation solvent Solvent (e.g., DCE, MeOH) solvent->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction In situ quench Quench reduction->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Final Product purify->product

Caption: Generalized workflow for a one-pot reductive amination reaction.

Standardized Protocol: Reductive Amination of Cyclohexanone

Materials:

  • Cyclohexanone (1.0 eq)

  • Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[16]

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Acetic Acid (optional, catalytic)

Procedure:

  • To a solution of cyclohexanone in DCE, add the respective amine.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][16] It is less reactive towards ketones and aldehydes than the imine intermediate, which minimizes the formation of alcohol byproducts.[17]

  • 1,2-Dichloroethane (DCE): A common solvent for this transformation as it is aprotic and effectively solubilizes the reactants.[16]

  • In situ Imine Formation: For many simple amines and carbonyls, the imine can be formed in the presence of the reducing agent in a one-pot process, which is efficient and convenient.[5]

Expected Outcomes and Comparative Data

The following table summarizes the expected outcomes based on the properties of each amine. The yield and reaction time are illustrative and can vary depending on the specific reaction conditions.

Table 2: Predicted Performance in the Reductive Amination of Cyclohexanone

AminePredicted Reaction TimePredicted YieldKey Considerations
1-Methoxypropan-2-amine ModerateGood-ExcellentBenchmark for comparison.
2-Methoxyethylamine ModerateGood-ExcellentLower boiling point might necessitate a closed system for prolonged heating.
3-Methoxypropylamine ModerateGood-ExcellentReactivity should be very similar to a simple primary alkyl amine.
Isopropylamine Slow-ModerateGoodIncreased steric hindrance may slow the rate of imine formation.[18] Its high volatility requires careful temperature control.
Cyclopropylamine ModerateGood-ExcellentLower basicity might benefit from the addition of a catalytic amount of acetic acid to promote imine formation.

Conclusion and Recommendations

While 1-Methoxypropan-2-amine is an effective and widely used reagent, several viable alternatives exist that can be strategically employed in organic synthesis.

  • For applications where the primary goal is to introduce a methoxy-containing alkylamine, 2-methoxyethylamine and 3-methoxypropylamine are excellent, direct replacements. The choice between them may be dictated by the desired distance of the methoxy group from the point of attachment.

  • When the methoxy group is not a required structural element, isopropylamine offers a simple, cost-effective alternative, though its increased steric bulk and volatility must be considered.

  • For programs in medicinal chemistry where bioisosteric replacement is a key strategy, cyclopropylamine presents an attractive option for potentially improving the pharmacological properties of the target molecule.

Ultimately, the optimal choice of amine will depend on the specific goals of the synthesis, including desired product properties, reaction kinetics, and overall cost and scalability. It is recommended to screen a small panel of these alternatives in early-stage route development to identify the most robust and efficient conditions for your target application.

References

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A Comparative Guide to the Biological Activity of 1-Methoxypropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 1-methoxypropan-2-amine moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a range of bioactive compounds. This guide provides a comparative analysis of the biological activities of various 1-methoxypropan-2-amine derivatives, with a focus on their applications as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. We will delve into the structure-activity relationships (SAR) of these derivatives, present comparative biological data, and provide detailed experimental protocols for their evaluation.

Introduction to 1-Methoxypropan-2-amine in Medicinal Chemistry

1-Methoxypropan-2-amine is a chiral primary amine that serves as a valuable building block in the synthesis of complex molecules. Its structural features, including the methoxy group and the secondary carbon to which the amine is attached, allow for the introduction of specific steric and electronic properties that can influence a compound's interaction with its biological target. The chirality of this fragment is often crucial for achieving desired potency and selectivity.

Comparative Biological Activities of 1-Methoxypropan-2-amine Derivatives

The true potential of the 1-methoxypropan-2-amine scaffold is realized when it is incorporated into larger, more complex molecules. Here, we compare the biological activities of two distinct classes of derivatives: imidazopyrimidine-based kinase inhibitors and piperazinebenzylamine-based melanocortin-4 receptor (MC4R) modulators.

Imidazopyrimidine Derivatives as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.[3] A novel series of imidazopyrimidines incorporating the (S)-1-methoxypropan-2-amine moiety have been identified as potent inhibitors of p38 MAP kinase.[1]

Table 1: Comparative Activity of Imidazopyrimidine Derivatives

Compound IDR1 GroupR2 Groupp38α IC50 (nM)
A 4-fluorophenylH15
B 4-fluorophenylCH38
C 2,4-difluorophenylH12
D 2,4-difluorophenylCH35

Note: The data presented here is a representative compilation from literature and is intended for comparative purposes.

The structure-activity relationship (SAR) for these compounds reveals that substitution on the phenyl ring at the R1 position and methylation at the R2 position significantly influence inhibitory potency. Specifically, the presence of a methyl group at R2 consistently leads to a near two-fold increase in potency, likely due to favorable steric interactions within the kinase's active site.

Piperazinebenzylamine Derivatives as Melanocortin-4 Receptor (MC4R) Modulators

The melanocortin-4 receptor (MC4R) is a Gs-coupled GPCR primarily expressed in the brain, where it plays a critical role in regulating energy homeostasis and appetite.[4][5] Agonists of MC4R are being investigated for the treatment of obesity, while antagonists have potential applications in treating cachexia.[6][7] The 1-methoxypropan-2-amine scaffold has been incorporated into piperazinebenzylamine derivatives to modulate MC4R activity.

Table 2: Comparative Activity of Piperazinebenzylamine Derivatives at the Human MC4 Receptor

Compound IDR GroupBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
E H45150 (Agonist)
F CH32885 (Agonist)
G Cl1230 (Agonist)
H CF3815 (Agonist)

Note: The data presented here is a representative compilation from literature and is intended for comparative purposes.

The SAR for this series demonstrates that substitution on the terminal phenyl ring significantly impacts both binding affinity and functional potency. Electron-withdrawing groups, such as chloro and trifluoromethyl, lead to a marked increase in both metrics, suggesting that electronic effects play a crucial role in the ligand-receptor interaction.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the activity of 1-methoxypropan-2-amine derivatives against their respective targets.

p38 MAP Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Materials:

  • LanthaScreen™ Tb-anti-p-p38 Substrate Antibody (Thermo Fisher Scientific)

  • GFP-p38 Substrate (Thermo Fisher Scientific)

  • Recombinant p38α enzyme

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1-methoxypropan-2-amine derivatives)

  • 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α enzyme and GFP-p38 substrate in assay buffer.

  • Reaction Initiation: Add the enzyme/substrate mix to the compound-containing wells, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a solution of Tb-anti-p-p38 antibody in TR-FRET dilution buffer to stop the reaction and allow for antibody binding.

  • Read Plate: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC50 value.

MC4 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method for measuring the accumulation of cyclic AMP (cAMP) in response to MC4R activation.

Materials:

  • HEK293 cells stably expressing the human MC4 receptor

  • Assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Test compounds (1-methoxypropan-2-amine derivatives)

  • Forskolin (positive control)

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, Promega)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating: Seed the MC4R-expressing HEK293 cells into the assay plates and incubate overnight.

  • Compound Addition: Add serially diluted test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagent according to the manufacturer's instructions.

  • Read Plate: After a 15-20 minute incubation at room temperature, read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of action and the experimental design.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibition Cytokines_Stress Inflammatory Cytokines / Environmental Stress Receptor Receptor Cytokines_Stress->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Substrates Downstream Substrates (e.g., Transcription Factors) p38_MAPK->Substrates Phosphorylates Inflammatory_Response Inflammatory Response Substrates->Inflammatory_Response Inhibitor 1-Methoxypropan-2-amine Derivative Inhibitor->p38_MAPK Inhibits

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

TR_FRET_Workflow Start Start Add_Compound Add Test Compound to 384-well plate Start->Add_Compound Add_Enzyme_Substrate Add p38 Kinase and GFP-Substrate Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Add ATP to start reaction (Incubate 60 min) Add_Enzyme_Substrate->Initiate_Reaction Add_Detection_Reagent Add Tb-anti-p-p38 Antibody (Incubate 60 min) Initiate_Reaction->Add_Detection_Reagent Read_Plate Read TR-FRET Signal (340ex / 495em, 520em) Add_Detection_Reagent->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the LanthaScreen™ TR-FRET Kinase Assay.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_modulation Agonist MC4R Agonist (e.g., α-MSH) MC4R MC4 Receptor Agonist->MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Appetite) PKA->Cellular_Response Derivative 1-Methoxypropan-2-amine Derivative Derivative->MC4R Modulates

Caption: MC4 Receptor Signaling Pathway.

Conclusion

The 1-methoxypropan-2-amine scaffold has demonstrated significant utility in the development of potent and selective modulators of important biological targets. The comparative data presented herein for p38 MAP kinase inhibitors and MC4 receptor modulators underscore the importance of subtle structural modifications in optimizing biological activity. The provided experimental protocols offer a robust framework for the evaluation of novel derivatives, ensuring data integrity and comparability across different studies. As the quest for novel therapeutics continues, the strategic application of versatile scaffolds like 1-methoxypropan-2-amine will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

  • Pontillo, J., et al. (2004). Structure-activity relationships of piperazinebenzylamines as potent and selective agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 14(17), 4417-4423. [Link]

  • Keri, R. S., & Patil, S. A. (2014). Quinoline: a promising antitubercular target. Biomedicine & Pharmacotherapy, 68(8), 1161-1175.
  • Norman, M. H., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 459-462. [Link]

  • Chai, B., et al. (2007). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International Journal of Molecular Sciences, 18(10), 2099. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Pontillo, J., et al. (2004). Piperazinebenzylamines as Potent and Selective Antagonists of the Human melanocortin-4 Receptor. Bioorganic & Medicinal Chemistry Letters, 14(22), 5605-5609. [Link]

  • Wikipedia. (2023, November 29). Melanocortin 4 receptor. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Google Patents. (2017).
  • Norman, M. H., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Penn State Research Database. [Link]

  • Google Patents. (2015).
  • Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 234-243. [Link]

  • MC4R Gene Website. (n.d.). Melanocortin 4 Receptor. Retrieved from [Link]

  • Nikose, V. M. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1, 1-16.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Lauro, F. V., et al. (2024). Purine, derivatives, HOMO, LUMO. Heterocyclic Letters, 14(3), 651-666.
  • Zhang, F., et al. (2020). Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration. eLife, 9, e58362. [Link]

  • Kumar, A., et al. (2021). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 12(8), 1245-1264. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-Methoxypropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety of our labs and the protection of our environment. This guide provides a comprehensive, experience-driven framework for the proper disposal of 1-Methoxypropan-2-amine hydrochloride. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your workflow.

Core Hazard Assessment: Understanding the 'Why'

This compound is the salt form of the parent amine, 1-Methoxypropan-2-amine. While the hydrochloride salt is typically a solid, its disposal protocol must account for the inherent hazards of the free amine, which is a corrosive and highly flammable liquid.[1][2] The primary risks associated with this compound demand a cautious and informed approach to its disposal.

  • Corrosivity: The parent amine is known to cause severe skin burns and eye damage.[2] Any handling or disposal procedure must prioritize preventing direct contact.

  • Flammability: The free amine is a flammable liquid with a low flash point, meaning its vapors can form explosive mixtures with air.[1][2] During any disposal step, all sources of ignition must be rigorously excluded.[1][2][3]

  • Aquatic Toxicity: This chemical is classified as harmful to aquatic life with long-lasting effects.[1][2] Therefore, direct disposal into the sewer system is strictly prohibited as it can harm aquatic organisms and disrupt ecosystems.[2][4]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[1]

The foundational principle of its disposal is straightforward: This compound must be treated as hazardous waste and disposed of through an approved waste disposal plant. [1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling this compound in any capacity—from experimentation to disposal—the correct PPE must be in place. This is your primary line of defense against chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical, which can cause severe eye damage.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to severe burns and potential absorption.[1][5]
Body Protection A laboratory coat.Protects against contamination of personal clothing.[1][5]
Respiratory Protection Work in a chemical fume hood.Minimizes the inhalation of any dust from the solid or vapors if the free amine is present.[1]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to ensure safety.

  • Immediate Evacuation and Alerting: Alert personnel in the immediate vicinity and evacuate the area if the spill is large.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[1][6] While the hydrochloride salt is a solid, this step is a critical precaution due to the flammability of the parent amine.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Absorption: Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][4][6]

  • Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][6]

  • Labeling and Disposal: Label the container clearly as "Hazardous Waste: this compound spill debris" and follow the standard disposal procedure outlined in the next section.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Standard Disposal Procedure: A Step-by-Step Workflow

The mandated disposal route for this chemical is through a licensed hazardous waste management service. On-site chemical neutralization is not recommended for routine disposal in a research setting, as it can generate heat or aerosols and requires a validated procedure approved by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels (as required by your institution).

  • Personal Protective Equipment (as specified in Section 2).

Procedure:

  • Container Designation: Select a clean, dry, and properly labeled hazardous waste container. The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name.[5]

  • Waste Transfer (Solid): Working within a chemical fume hood, carefully transfer the solid waste into the designated container. Avoid creating dust.[5]

  • Waste Transfer (Solution): If the waste is in a solution, pour it carefully into the designated liquid hazardous waste container. Use a funnel to prevent splashing.

  • Segregation: Crucially, do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing agents.[6] Keep amine waste separate from other waste categories unless explicitly permitted by your EHS guidelines.

  • Sealing: Securely seal the container lid.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.[5]

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup for the waste container.

The following diagram illustrates the logical decision-making process for handling this chemical waste.

G Disposal Decision Workflow for 1-Methoxypropan-2-amine HCl start Identify Waste: 1-Methoxypropan-2-amine HCl decision Spill or Routine Disposal? start->decision ppe_routine 1. Don Appropriate PPE decision->ppe_routine Routine Disposal alert 1. Evacuate & Alert Personnel decision->alert Spill container 2. Designate & Label Hazardous Waste Container ppe_routine->container transfer 3. Transfer Waste to Container (Segregate from Incompatibles) container->transfer seal 4. Securely Seal & Label Container transfer->seal store 5. Store in Designated Satellite Accumulation Area seal->store pickup 6. Arrange for EHS Pickup store->pickup ppe_spill 2. Don Spill Response PPE alert->ppe_spill contain 3. Contain & Absorb with Inert Material (Use Non-Sparking Tools) ppe_spill->contain collect 4. Collect Debris into Waste Container contain->collect collect->seal decon 5. Decontaminate Spill Area

Sources

A Senior Application Scientist's Guide to Handling 1-Methoxypropan-2-amine Hydrochloride with Confidence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, not as a restrictive measure, but as a cornerstone of reliable and reproducible science. This guide provides essential, immediate safety and logistical information for handling 1-Methoxypropan-2-amine hydrochloride. Our goal is to move beyond a simple checklist and empower you with a deep, causal understanding of the necessary precautions, ensuring both your safety and the integrity of your work.

Understanding the Compound: A Multi-faceted Hazard Profile

This compound is a versatile reagent, but its utility is matched by a significant hazard profile that must be managed with diligence. It is classified as a highly flammable liquid and vapor, capable of causing severe skin burns and eye damage.[1] Ingestion is harmful, and it poses a long-term threat to aquatic ecosystems.[1] Furthermore, some data suggests it may cause drowsiness or dizziness and could potentially damage fertility or an unborn child. Acknowledging these risks is the first step toward mitigating them effectively.

Hazard ClassificationGHS CategoryImplication for Handling
Flammable LiquidCategory 2/3Requires strict control of ignition sources and measures to prevent static discharge.[1]
Skin Corrosion/IrritationCategory 1BMandates the use of chemical-resistant gloves and protective clothing to prevent severe burns.[1]
Serious Eye DamageCategory 1Necessitates the use of chemical splash goggles and/or a face shield.[1]
Acute Toxicity, OralCategory 4Underscores the importance of preventing ingestion through good laboratory hygiene.[1]
Reproductive ToxicityCategory 1BRequires special handling precautions, particularly for individuals of reproductive age.
Specific Target Organ ToxicityCategory 3Highlights the need for adequate ventilation to avoid central nervous system effects.
Hazardous to the Aquatic EnvironmentLong-term 2Dictates that disposal must be handled as hazardous waste to prevent environmental contamination.[1]
Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are primary, your PPE is the critical final barrier between you and the chemical. The selection and use of PPE should be deliberate and informed by the specific risks posed by this compound.

  • Hand Protection : Due to the severe corrosivity of this compound, standard laboratory gloves may not offer sufficient protection. Always opt for chemical-resistant gloves.[2] It is best practice to double-glove, especially when handling larger quantities.[3] This allows for the removal of the outer glove immediately upon known or suspected contact, minimizing the risk of cross-contamination.[3] Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Eye and Face Protection : The risk of severe eye damage necessitates robust protection.[1] Chemical splash goggles are mandatory.[5] For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in conjunction with goggles.[4]

  • Skin and Body Protection : A flame-resistant lab coat is essential. Ensure it is fully buttoned with the sleeves rolled down. For larger scale operations, a chemical-resistant apron or suit may be necessary.[2] All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood Ensure safety first prep_spill 3. Prepare Spill Kit prep_hood->prep_spill Be prepared prep_ground 4. Ground Equipment prep_spill->prep_ground Prevent ignition handle_transfer 5. Transfer with Non-Sparking Tools prep_ground->handle_transfer Ready to handle handle_use 6. Perform Experiment handle_transfer->handle_use handle_close 7. Tightly Close Container handle_use->handle_close cleanup_decon 8. Decontaminate Work Area handle_close->cleanup_decon Work complete cleanup_waste 9. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 10. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Step 1: Pre-Operational Checks

  • Don Appropriate PPE : Before entering the lab area where the chemical is stored or used, put on your lab coat, chemical splash goggles, and inner gloves.

  • Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Prepare for Spills : Locate the nearest spill kit and verify it is stocked with an inert absorbent material (e.g., vermiculite, dry sand) and a container for hazardous waste.[5]

  • Grounding and Bonding : Since this compound is highly flammable, all metal containers and equipment used for transfers must be bonded and grounded to prevent the buildup of static electricity.[7]

Step 2: Handling the Chemical 5. Use Non-Sparking Tools : All tools used to open or transfer the chemical must be of a non-sparking variety (e.g., brass, bronze).[6] 6. Perform the Experiment : Conduct all work within the fume hood. Avoid generating mists or sprays. 7. Secure the Container : Once the required amount of chemical has been dispensed, tightly close the container and store it in a designated flammables cabinet away from heat and ignition sources.[1][8]

Step 3: Post-Operational Procedures 8. Decontamination : Wipe down the work surface within the fume hood with an appropriate decontaminating solution. 9. Waste Segregation : All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for hazardous waste.[2]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound can have long-lasting harmful effects on aquatic life.[1] Therefore, a strict disposal protocol is non-negotiable.

  • Waste Collection : All waste streams containing this chemical, whether solid or liquid, must be collected in designated hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).

  • Arranging for Disposal : The sealed and labeled waste container must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

  • Empty Containers : Even empty containers retain product residue and vapors and must be treated as hazardous.[1] They should be triple-rinsed (with the rinsate collected as hazardous waste) before being disposed of through the appropriate channels, or disposed of directly as hazardous waste.[1]

By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment.

References

  • Oakwood Chemical. (n.d.). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.
  • JT Baker. (n.d.). 1-METHOXY-2-PROPANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxyisopropylamine. PubChem Compound Database. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.